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  • Product: 3-Nitroso-2-oxazolidinone
  • CAS: 38347-74-9

Core Science & Biosynthesis

Foundational

Introduction: The Convergence of a Privileged Scaffold and a Reactive Functional Group

An In-Depth Technical Guide to the Synthesis of 3-Nitroso-2-oxazolidinone and Related Compounds The 2-oxazolidinone ring is a "privileged scaffold" in medicinal chemistry and organic synthesis. It forms the core of the l...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 3-Nitroso-2-oxazolidinone and Related Compounds

The 2-oxazolidinone ring is a "privileged scaffold" in medicinal chemistry and organic synthesis. It forms the core of the last-resort antibiotic Linezolid, which combats multi-drug resistant Gram-positive bacteria by inhibiting an early stage of protein synthesis.[1][2][3][4] Beyond its therapeutic importance, the chiral nature of substituted 2-oxazolidinones has made them indispensable as Evans' chiral auxiliaries, enabling a high degree of stereocontrol in asymmetric synthesis.[5]

The introduction of a nitroso (-N=O) group onto the nitrogen atom of this scaffold yields 3-nitroso-2-oxazolidinone. N-nitroso compounds are a class of molecules known for their potent biological activity and unique reactivity, often serving as versatile synthetic intermediates.[6][7] However, this reactivity is coupled with significant toxicological considerations, as many N-nitroso compounds are classified as potent carcinogens.[8]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 3-nitroso-2-oxazolidinone. It begins with the essential preparation of the 2-oxazolidinone precursor, details the core nitrosation reaction with mechanistic insights, outlines methods for characterization, and concludes with critical safety protocols for handling these reactive molecules.

Part 1: Synthesis of the 2-Oxazolidinone Precursor

The synthesis of the parent 2-oxazolidinone ring is the foundational step. Numerous methods have been developed, with the choice often depending on the availability of starting materials, desired scale, and tolerance for specific reagents.

Key Synthetic Strategies
  • Cyclization of β-Amino Alcohols: This is the most conventional and widely used approach. It involves reacting a β-amino alcohol (like ethanolamine for the parent compound) with a C1 building block that serves as a carbonyl source. Phosgene and its derivatives (e.g., triphosgene, carbonyldiimidazole) or various carbonates are commonly employed.[5][9]

  • Microwave-Assisted Condensation: Modern synthetic methods leverage microwave irradiation to accelerate reactions, often under solvent-free or minimal-solvent conditions. A notable method involves the condensation of an ethanolamine derivative with urea in a paste-like medium using a few drops of nitromethane. The nitromethane absorbs microwave energy, creating localized "hot spots" that act as catalytic centers, dramatically shortening reaction times and improving yields.[10]

  • Rearrangement of Unsaturated Lactams: A diastereospecific oxidative rearrangement of α,β-unsaturated γ-lactams using an oxidant like m-chloroperoxybenzoic acid (mCPBA) can produce highly substituted 2-oxazolidinones.[11] This pathway involves a proposed sequence of Baeyer–Villiger oxidation, epoxidation, and concerted rearrangement.

  • Cycloaddition and Cyclization Reactions: Other strategies include the cycloaddition of carbon dioxide to aziridines and the palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with CO2.[12]

G cluster_0 Synthesis of 2-Oxazolidinone Core amino_alcohol β-Amino Alcohol oxazolidinone 2-Oxazolidinone amino_alcohol->oxazolidinone Cyclization amino_alcohol->oxazolidinone Microwave Condensation carbonyl_source Carbonyl Source (e.g., Phosgene, Carbonates) carbonyl_source->oxazolidinone urea Urea urea->oxazolidinone lactam α,β-Unsaturated γ-Lactam lactam->oxazolidinone Oxidative Rearrangement aziridine Aziridine / Vinylaziridine aziridine->oxazolidinone Cycloaddition / Cyclization co2 CO₂ co2->oxazolidinone

Caption: Primary synthetic routes to the 2-oxazolidinone scaffold.

Data Summary: Comparison of Synthetic Methods
MethodKey ReagentsConditionsAdvantagesDisadvantages
Cyclization β-Amino alcohol, Phosgene/CarbonateVaries (e.g., base, heat)Well-established, versatileOften requires toxic reagents (phosgene) or long reaction times.[5]
Microwave Ethanolamine, Urea, NitromethaneMicrowave irradiationRapid, high yield, mild conditions.[10]Specialized equipment required.
Rearrangement α,β-Unsaturated γ-lactam, mCPBADiethyl etherDiastereospecific for substituted analogs.[11]Lower yields (19-46%), multi-step process.[11]
Cycloaddition Aziridine, CO₂Catalyst (e.g., Pd)Atom economical.[12]Substrate specific, may require catalyst.

Part 2: Nitrosation of 2-Oxazolidinone

The conversion of the 2-oxazolidinone precursor to its 3-nitroso derivative is achieved via electrophilic nitrosation at the secondary amine nitrogen.

Causality Behind Experimental Choices: The Nitrosation Mechanism

The most common and cost-effective method for nitrosation involves the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) in an acidic medium.[6][13] The reaction's success hinges on the formation of a potent electrophilic nitrosating species.

  • Activation of Nitrite: In an acidic solution (typically pH < 5), sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation of nitrous acid leads to the formation of the highly electrophilic nitrosonium ion (NO⁺) or its precursor, H₂O⁺-NO. Alternatively, two molecules of nitrous acid can dehydrate to form dinitrogen trioxide (N₂O₃) , another active nitrosating agent.[14] The choice of a strong acid is causal; it is required to shift these equilibria towards the formation of the active electrophiles.

  • Nucleophilic Attack: The nitrogen atom of the 2-oxazolidinone ring acts as a nucleophile, attacking the electrophilic nitrogen of the nitrosonium ion (or N₂O₃). This step forms a protonated N-nitroso intermediate.

  • Deprotonation: A weak base, typically water, removes a proton from the nitrogen atom, yielding the final, neutral 3-nitroso-2-oxazolidinone product. The reaction is typically performed at low temperatures (0-5 °C) to prevent the decomposition of the thermally sensitive nitrous acid and to minimize potential side reactions or degradation of the N-nitroso product.[13]

G cluster_mechanism Nitrosation Mechanism NaNO2 NaNO₂ + H⁺ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 Protonation H2O_NO H₂O⁺-NO HNO2->H2O_NO + H⁺ NO_plus NO⁺ (Nitrosonium Ion) H2O_NO->NO_plus - H₂O Intermediate Protonated N-Nitroso Intermediate Oxazolidinone 2-Oxazolidinone (Nucleophile) Oxazolidinone->NO_plus Nucleophilic Attack Product 3-Nitroso-2-oxazolidinone Intermediate->Product Deprotonation (-H⁺ via H₂O) H2O H₂O H3O H₃O⁺

Caption: Mechanism for the acid-catalyzed nitrosation of 2-oxazolidinone.

Experimental Protocol: Synthesis of 3-Nitroso-2-oxazolidinone

Disclaimer: This protocol is a representative procedure. All work involving N-nitroso compounds must be conducted by trained personnel in a certified chemical fume hood with appropriate personal protective equipment, given their potential carcinogenicity.

Materials & Equipment:

  • 2-Oxazolidinone

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-oxazolidinone (1.0 eq) in water. Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Nitrite Addition: Separately, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the cooled 2-oxazolidinone solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Acidification: While maintaining the low temperature, slowly add concentrated hydrochloric acid dropwise until the solution is acidic (pH ~2-3, check with pH paper). A color change (e.g., to pale yellow) may be observed.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if a suitable system is developed.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution (to neutralize excess acid) followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield pure 3-nitroso-2-oxazolidinone.

Part 3: Spectroscopic Characterization

Unambiguous characterization of the final product is essential for confirming its identity and purity. The following data are predicted based on the principles of spectroscopy and analysis of structurally related compounds.[15][16]

Predicted Spectroscopic Data for 3-Nitroso-2-oxazolidinone
TechniqueFeaturePredicted Chemical Shift / FrequencyRationale
¹H NMR -CH₂-N(NO)-~4.0 - 4.4 ppm (triplet)Protons adjacent to the electron-withdrawing nitroso-substituted nitrogen are significantly deshielded.
-CH₂-O-~4.4 - 4.8 ppm (triplet)Protons adjacent to the ring oxygen, also deshielded.
¹³C NMR -C H₂-N(NO)-~45 - 50 ppmAliphatic carbon adjacent to the nitroso-substituted nitrogen.
-C H₂-O-~65 - 70 ppmAliphatic carbon adjacent to the ring oxygen.
>C=O~155 - 160 ppmCarbonyl carbon of the cyclic carbamate (oxazolidinone).
IR (cm⁻¹) C=O Stretch~1750 - 1770 cm⁻¹Strong absorption characteristic of the five-membered cyclic carbamate carbonyl.
N-N=O Stretch~1480 - 1520 cm⁻¹Characteristic stretching frequency for the N-nitroso group.
Mass Spec. Molecular Ion [M]⁺C₃H₄N₂O₃ = 116.02 g/mol Expected molecular weight for the parent ion.

Part 4: Reactivity and Synthetic Applications

While often studied for their biological effects, 3-nitroso-2-oxazolidinones also possess synthetic utility.

  • Base-Mediated Reactions: Treatment with alkaline solutions can induce novel ring-opening reactions, providing pathways to different chemical structures.[17]

  • Diazonium Precursors: These compounds can serve as precursors in the synthesis of alkenediazonium compounds, which are valuable intermediates in organic chemistry.[18]

Part 5: Critical Safety and Handling Protocols

Trustworthiness through Self-Validation: A Culture of Safety The protocols described are only valid when executed within a stringent safety framework. N-nitroso compounds as a class are considered potential human carcinogens and must be handled accordingly.

  • Engineering Controls: All manipulations involving 3-nitroso-2-oxazolidinone, including synthesis, purification, and weighing, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[19][20]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles.

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dark, and well-ventilated area.[19][21] Segregate it from strong acids, bases, and oxidizing agents. The stability of the oxazolidinone ring itself can be pH-dependent, with hydrolysis occurring under strongly acidic or basic conditions.[22]

  • Waste Disposal: All contaminated materials (glassware, gloves, filter paper) and chemical waste must be disposed of according to institutional, local, and national regulations for hazardous chemical waste.[19]

References

  • Diastereospecific Synthesis of Vicinally Substituted 2-Oxazolidinones via Oxidative Rearrangement of α,β-Unsatur
  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. (URL: )
  • Oxazolidinone synthesis - Organic Chemistry Portal. (URL: )
  • Enantioselective synthesis of 2-oxazolidinones by ruthenium( ii )–NHC-catalysed asymmetric hydrogenation of 2-oxazolones - Chemical Science (RSC Publishing). (URL: [Link])

  • Oxazolidinone Protected 2-Amino-2-deoxy-d-glucose Derivatives as Versatile Intermediates in Stereoselective Oligosaccharide Synthesis and the Formation of α-Linked Glycosides | Journal of the American Chemical Society. (URL: [Link])

  • SAFETY D
  • Safety D
  • Nitrosation Chemistry of Pyrroline, 2-Imidazoline, and 2-Oxazoline: Theoretical Curtin-Hammett Analysis. (URL: [Link])

  • N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine | 77400-46-5 | Benchchem. (URL: )
  • Safety D
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (URL: )
  • Sigma N3385 - • SAFETY D
  • An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC. (URL: )
  • Syntheses and antibacterial activity studies of new oxazolidinones from nitroso Diels–Alder chemistry - PMC. (URL: )
  • NOTE Synthesis of Some 2-Oxazolidinones in Mild Conditions. (URL: )
  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - MDPI. (URL: [Link])

  • 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. (URL: )
  • New Reactions Involving Alkaline Treatment of 3-Nitroso-2-oxazolidones1 | Journal of the American Chemical Society. (URL: [Link])

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - PMC. (URL: )
  • Volume 41: Nitro, Nitroso, Azo, Azoxy, and Diazonium Compounds, Azides, Triazenes, and Tetrazenes. (URL: )
  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions - Arkivoc. (URL: )
  • Synthesis of Nitroso Compounds: A Practical Guide - AquigenBio. (URL: )
  • Synthesis and Characterization of N-Nitroso-3-morpholinosydnonimine as NO Radical Donor - MDPI. (URL: [Link])

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol | Industrial & Engineering Chemistry Research. (URL: [Link])

  • Recent Advances in the Synthetic Applications of Nitrosoarene Chemistry - ResearchGate. (URL: [Link])

  • Oxazolidinone antibiotics | Health and Medicine | Research Starters - EBSCO. (URL: )
  • Stability issues of 3-Amino-2-oxazolidinone under different conditions - Benchchem. (URL: )
  • Mechanism of action of oxazolidinone antibacterial agents - ResearchGate. (URL: [Link])

  • SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES Wol - LOCKSS: Serve Content. (URL: )
  • Mechanism of action of the oxazolidinone antibacterial agents - PubMed. (URL: [Link])

  • Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on transl
  • N-nitroso compounds. Part 1. Structure and decomposition of N-nitroso-2-arylimidazolines in aqueous acidic media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

  • Spectroscopic Analysis of 3-Acetyl-2-Thiazolidinone: A Technical Guide - Benchchem. (URL: )
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (URL: )
  • In-Depth Technical Guide: Stability and Decomposition Pathways of 2-Nitrosoaniline - Benchchem. (URL: )
  • (PDF) pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. (URL: [Link])

Sources

Exploratory

3-Nitroso-2-oxazolidinone (NOZ): Mechanism of Action as a Nitric Oxide Donor and Bident Carcinogen

Executive Summary 3-Nitroso-2-oxazolidinone (NOZ) is a cyclic N-nitrosocarbamate that occupies a unique intersection between nitric oxide (NO) pharmacology and genetic toxicology. While modern drug development heavily ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Nitroso-2-oxazolidinone (NOZ) is a cyclic N-nitrosocarbamate that occupies a unique intersection between nitric oxide (NO) pharmacology and genetic toxicology. While modern drug development heavily utilizes NO donors (e.g., NONOates, S-nitrosothiols) for cardiovascular and oncological applications, NOZ serves as a critical mechanistic model for understanding the dual pathways of NO donation and direct alkylation. This technical guide dissects the chemical dynamics of NOZ, detailing its decomposition pathways, its "bident" reactivity, and the self-validating experimental protocols required to accurately quantify its behavior in biological matrices.

Chemical Profile & Structural Dynamics

NOZ (CAS: 38347-74-9) is an N-nitroso derivative of 2-oxazolidinone[1]. The presence of the electron-withdrawing carbonyl group adjacent to the N-nitroso amine forms a nitrosocarbamate moiety, fundamentally altering the stability of the N-N bond[2]. Unlike standard aliphatic nitrosamines (e.g., N-nitrosodiethylamine), which require cytochrome P450-mediated α-hydroxylation to become reactive, NOZ is intrinsically labile. This structural tension makes NOZ highly susceptible to both homolytic and heterolytic cleavage under physiological conditions, driving its complex pharmacological profile.

Mechanism of Action: The Bident Reactivity Model

NOZ exhibits "bident" reactivity[3], meaning it can attack biological macromolecules via two distinct electrophilic pathways. This dual action is governed by the microenvironment, including pH, temperature, and the presence of specific nucleophiles.

Pathway 1: N-N Bond Homolysis (Nitric Oxide Donation)

Under specific thermal or photolytic conditions, the N-N bond of the nitrosocarbamate undergoes homolytic cleavage. This generates a free nitric oxide radical (NO•) and a corresponding oxazolidinone radical. The released NO• can subsequently participate in canonical cGMP-dependent signaling, induce vasodilation, or react with superoxide to form highly reactive peroxynitrite (ONOO−).

Pathway 2: Heterolytic Cleavage and Nitrosation

In aqueous physiological media, NOZ acts as a potent nitrosating agent. Nucleophilic attack on the nitroso nitrogen results in the transfer of a nitrosonium equivalent (NO+). This pathway is responsible for the direct nitrosation of amines, thiols, and nucleobases, bypassing the need for NO• release and subsequent oxidation.

Pathway 3: Ring Opening and DNA Alkylation

Beyond nitrogen species donation, the oxazolidinone ring itself is susceptible to nucleophilic ring-opening. When reacting with DNA, NOZ transfers a 2-hydroxyethyl group to nucleobases, predominantly forming O6 -(2-hydroxyethyl)deoxyguanosine (OHEdG) adducts[3]. This alkylating capacity is the primary driver of its documented carcinogenicity, leading to mispairing during DNA replication.

NOZ_Mechanism cluster_pathways Decomposition Pathways NOZ 3-Nitroso-2-oxazolidinone (NOZ) Homolysis N-N Bond Homolysis (Thermal/Photolytic) NOZ->Homolysis Hydrolysis Heterolytic Cleavage (Aqueous Media) NOZ->Hydrolysis Alkyl Ring Opening / Alkylation NOZ->Alkyl NO_Radical Nitric Oxide (NO•) Signaling / Oxidative Stress Homolysis->NO_Radical NO• Release Nitrosonium Nitrosonium (NO+) Nitrosating Agent Hydrolysis->Nitrosonium NO+ Transfer DNA_Adduct DNA Adducts (e.g., OHEdG) Alkyl->DNA_Adduct Alkylation Nitrosonium->DNA_Adduct Synergistic Damage

Fig 1: Mechanistic pathways of NOZ decomposition yielding NO•, NO+, and DNA adducts.

Quantitative Data: Reactivity and Toxicity Profiles

The dual nature of NOZ necessitates careful tracking of its physicochemical and toxicological properties to understand its behavior in vivo.

Table 1: Physicochemical and Toxicological Properties of NOZ

ParameterValue / ObservationAnalytical Method / Model
Molecular Weight 116.08 g/mol Mass Spectrometry
Melting Point 254–256 °C (Decomposes)Thermal Analysis[1]
Primary DNA Adduct O6 -(2-hydroxyethyl)deoxyguanosine (OHEdG)HPLC-ESI-MS/MS[3]
Carcinogenic Target Liver (Hyperplastic Nodules), IntestineIn vivo (MRC-Wistar rats)[4][5]
NO Donation Mechanism N-N Homolysis / Heterolytic CleavageChemiluminescence / Spectrophotometry

Experimental Workflows & Self-Validating Protocols

To isolate the NO-donating capacity of NOZ from its alkylating activity, researchers must employ orthogonal, self-validating assays. The following protocols ensure that NO release is measured independently of downstream nitrosation artifacts.

Protocol 1: Real-Time NO Quantification via Chemiluminescence

Causality & Rationale: Standard Griess assays are insufficient for NOZ because they measure nitrite ( NO2−​ ), which can be artificially inflated by the direct heterolytic hydrolysis of NOZ into NO+. Chemiluminescence directly measures gas-phase NO•, isolating the homolytic pathway.

  • System Setup: Equilibrate a Nitric Oxide Analyzer (NOA) reaction vessel with 5 mL of PBS (pH 7.4) at 37°C.

  • Inert Purge: Continuously purge the buffer with inert argon gas. Causality: This drives any liberated NO• into the chemiluminescence detector immediately, preventing its autoxidation to NO2​ or N2​O3​ in the aqueous phase.

  • Injection: Inject NOZ (dissolved in anhydrous DMSO to prevent premature degradation) to achieve a final concentration of 100 μM.

  • Self-Validation Step: In a parallel run, introduce an NO scavenger (e.g., PTIO or hemoglobin) into the buffer prior to NOZ injection. A complete ablation of the chemiluminescent signal validates that the detected species is exclusively NO• and not a volatile artifact.

Protocol 2: Quantification of DNA Adducts (OHEdG) via HPLC-ESI-MS/MS

Causality & Rationale: To confirm the bident nature of NOZ, the formation of OHEdG must be quantified. Using acidic enzymatic hydrolysis prevents the degradation of pH-sensitive adducts[3].

  • Incubation: Incubate 1 mM NOZ with 1 mg/mL calf thymus DNA (ct-DNA) in 100 mM sodium phosphate buffer (pH 7.4) for 24 hours at 37°C.

  • Hydrolysis: Subject the DNA to rapid enzymatic hydrolysis using DNase I, phosphodiesterase, and alkaline phosphatase under mildly acidic conditions (pH ~6.0). Causality: Standard alkaline hydrolysis would destroy the fragile glyoxal or hydroxyethyl adducts.

  • Isotope Spiking (Self-Validation): Add 15N -labeled OHEdG as an internal standard. This corrects for matrix effects and ionization suppression during mass spectrometry.

  • Analysis: Analyze via HPLC-ESI-MS/MS using Selective Reaction Monitoring (SRM) for the neutral loss of the deoxyribose fragment (m/z 312 → 196)[3].

NOZ_Workflow Prep Prepare NOZ in PBS (pH 7.4) Incubate Incubate with ct-DNA / Target Prep->Incubate Split Analysis Split Incubate->Split NO_Assay Chemiluminescence (NOA) Split->NO_Assay Gas Phase DNA_Assay Enzymatic Hydrolysis & HPLC-ESI-MS/MS Split->DNA_Assay Liquid Phase Data1 NO Release Kinetics NO_Assay->Data1 Validation via Scavenger Data2 OHEdG Quantification DNA_Assay->Data2 Internal Isotope Std

Fig 2: Self-validating workflow for parallel quantification of NO release and DNA adduct formation.

Toxicological Implications in Drug Development

While NO donors are highly sought after for therapeutic applications, the structural motif of NOZ serves as a cautionary model. In vivo studies have demonstrated that NOZ induces hyperplastic liver nodules and intestinal tumors (mostly duodenal adenocarcinomas) in Wistar and MRC-Wistar rats[4][5]. This indicates that the cyclic nitrosocarbamate structure cannot be safely utilized as a therapeutic NO donor. The spontaneous generation of OHEdG adducts via oxazolidinone ring-opening leads to severe mispairing during DNA replication, driving mutagenesis[3]. Consequently, modern NO donor design strictly avoids leaving groups that possess independent alkylating toxicity.

Conclusion

3-Nitroso-2-oxazolidinone is a complex, bident reactive molecule that bridges the chemical spaces of nitric oxide donors and direct alkylating agents. By understanding its decomposition kinetics and employing rigorous, self-validating analytical protocols, researchers can better map the toxicological boundaries of N-nitroso compounds. This mechanistic insight is vital for refining the development of safer, targeted NO-releasing therapeutics that avoid the genotoxic pitfalls of bident reactivity.

References

  • ChemBK. (2025). 67-45-8 - Physico-chemical Properties & Production Method. ChemBK.
  • Dennehy, M. K., & Loeppky, R. N. (2005). Mass Spectrometric Methodology for the Determination of Glyoxaldeoxyguanosine and O-Hydroxyethyldeoxyguanosine DNA Adducts Produced by Nitrosamine Bident Carcinogens. Chemical Research in Toxicology, 18(3), 556-565.
  • Mirvish, S. S., et al. (1988). Induction of hyperplastic liver nodules in Wistar and MRC-Wistar rats by phenobarbital and the liver carcinogens acetoxime, 1-nitroso-5,6-dihydrouracil and 3-nitroso-2-oxazolidinone. Cancer Letters.
  • Weisenburger, D. D., et al. (1987). Carcinogenicity of 1-(2-hydroxyethyl)-1-nitrosourea and 3-nitroso-2-oxazolidinone administered in drinking water to male MRC-Wistar rats: induction of bone, hematopoietic, intestinal, and liver tumors. Journal of the National Cancer Institute.
  • RSC Advances. (2017). Lewis acid stabilization and activation of primary N-nitrosamides. Royal Society of Chemistry.

Sources

Foundational

The Discovery and Historical Development of Oxazolidinone Compounds: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The emergence of multidrug-resistant (MDR) Gram-positive pathogens in the l...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant (MDR) Gram-positive pathogens in the late 20th century, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), necessitated the discovery of novel antibacterial scaffolds. The oxazolidinones represent a landmark achievement in medicinal chemistry, being the first entirely synthetic class of antibiotics to reach the clinical market in over 50 years. This whitepaper details the historical genesis, structural evolution, and mechanistic causality of oxazolidinones, tracing their trajectory from toxic agricultural leads to life-saving human therapeutics.

Historical Genesis and Structural Evolution

The DuPont Era: Discovery and Toxicity (1970s–1980s)

The antimicrobial properties of oxazolidinones were first identified serendipitously by E.I. duPont de Nemours & Co. in 1978 during a screening program for plant pathogens. By 1987, DuPont scientists had synthesized the first clinical candidates, DuP-721 and DuP-105. While these compounds exhibited a novel mechanism of action and potent in vitro activity against Gram-positive bacteria, their development was abruptly halted. The causality behind this failure was severe, unacceptable liver toxicity and myelosuppression in animal models, driven by off-target mitochondrial inhibition.

The Upjohn Breakthrough: Iterative SAR (1990s)

Recognizing the potential of the scaffold, scientists at the Upjohn Company (later Pharmacia & Upjohn) initiated an iterative Structure-Activity Relationship (SAR) campaign in the 1990s. Their goal was to decouple the antibacterial efficacy from the mitochondrial toxicity.

Through rigorous medicinal chemistry, they established the foundational SAR rules for the oxazolidinone pharmacophore:

  • The 2-Oxazolidinone Core: The five-membered heterocyclic ring is non-negotiable for ribosomal binding.

  • Stereochemistry: The S-configuration at the C5 position is strictly required. The R-enantiomer is biologically inactive because it fails to orient the C5 side chain into the peptidyl transferase center (PTC).

  • C5 Substituent: An acylaminomethyl group at C5 is essential for optimal antibacterial activity.

  • N-Aryl Ring (Ring B): A phenyl ring attached to the nitrogen of the oxazolidinone core is critical for target affinity. The addition of a fluorine atom at the meta-position of this ring exerts an electron-withdrawing effect that significantly enhances binding affinity.

  • Para-Substitution: Adding a morpholine ring at the para-position of the phenyl ring (as seen in Linezolid) dramatically improved the pharmacokinetic profile, aqueous solubility, and safety window.

This campaign culminated in the discovery of eperezolid and linezolid (PNU-100766). Linezolid demonstrated a superior pharmacokinetic profile (100% oral bioavailability) and was approved by the FDA in 2000, becoming the first-in-class oxazolidinone antibiotic.

Evolution N1 1970s: DuPont DuP-721 & DuP-105 (High Toxicity) N2 1990s: Upjohn SAR Iterative Chemistry (Toxicity Reduction) N1->N2 N3 2000: Linezolid First-in-Class FDA Approval (MRSA/VRE Efficacy) N2->N3 N4 2014: Tedizolid Next-Gen Oxazolidinone (Overcomes cfr Resistance) N3->N4

Figure 1: Historical evolution and optimization workflow of oxazolidinone antibiotics.

Mechanism of Action: Ribosomal Inhibition

Unlike macrolides or tetracyclines that inhibit the elongation phase of protein synthesis, oxazolidinones possess a unique mechanism: they halt the initiation phase.

Mechanistic Causality: Oxazolidinones bind to the 50S ribosomal subunit, specifically at the A-site pocket of the peptidyl transferase center (PTC) within the 23S rRNA (stacking against nucleotide U2504). By occupying this precise spatial niche, the oxazolidinone molecule creates a steric clash that prevents the correct positioning of the initiator fMet-tRNA. Consequently, the 50S subunit cannot assemble with the 30S-mRNA-tRNA complex, completely blocking the formation of the functional 70S initiation complex. Because this mechanism is highly distinct, oxazolidinones do not exhibit cross-resistance with existing antibiotic classes.

MoA Oxa Oxazolidinone Compound (e.g., Linezolid/Tedizolid) Sub50S 50S Ribosomal Subunit (Binds 23S rRNA at PTC) Oxa->Sub50S Block Steric Hindrance (Prevents fMet-tRNA positioning) Sub50S->Block Init 70S Initiation Complex (Assembly Halted) Block->Init Halt Bacterial Protein Synthesis (Bacteriostatic Effect) Init->Halt

Figure 2: Mechanism of action for oxazolidinones inhibiting the 70S initiation complex.

Key Experimental Workflows in Oxazolidinone Discovery

To validate the efficacy and mechanism of novel oxazolidinone derivatives, researchers rely on robust, self-validating experimental systems. Below are the two primary protocols utilized in the drug discovery pipeline.

Protocol 1: In Vitro Transcription/Translation Luminescence Assay

This cell-free assay isolates the ribosomal target to prove that the compound's causality of action is direct translation inhibition, rather than membrane disruption or metabolic interference.

Step-by-Step Methodology:

  • Extract Preparation: Prepare an E. coli S30 extract (which contains functional 30S and 50S ribosomal subunits, tRNAs, and endogenous amino acids).

  • Reporter Integration: Introduce a reporter plasmid encoding Firefly luciferase under a bacterial promoter.

  • Compound Incubation:

    • Test Wells: Add the novel oxazolidinone candidate at varying concentrations (e.g., 0.1 nM to 100 µM).

    • Positive Control: Add Linezolid (validates assay sensitivity).

    • Negative Control: Add DMSO vehicle (establishes baseline maximum translation).

  • Reaction Initiation: Add an energy regeneration mix (ATP, GTP, phosphoenolpyruvate) and incubate at 37°C for 60 minutes.

  • Readout & Validation: Add luciferin substrate and measure luminescence. Calculate the IC₅₀. The assay is self-validating if the Z'-factor is >0.5, ensuring the signal-to-noise ratio is statistically robust.

Protocol 2: Minimum Inhibitory Concentration (MIC) Broth Microdilution

Following target validation, the compound must prove capable of penetrating the bacterial cell wall to exert its effect in vitro, adhering to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Step-by-Step Methodology:

  • Inoculum Preparation: Suspend isolated colonies of MRSA (e.g., ATCC 43300) in sterile saline to match a 0.5 McFarland standard (~ 1.5×108 CFU/mL).

  • Dilution Series: Prepare a two-fold serial dilution of the oxazolidinone in cation-adjusted Mueller-Hinton broth (CAMHB) within a 96-well microtiter plate.

  • Inoculation: Dispense 10 µL of the bacterial suspension into each well to achieve a final concentration of 5×105 CFU/mL.

  • Incubation: Incubate the plates aerobically at 35°C for 16–20 hours.

  • Readout: Visually inspect the wells. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Pharmacodynamics: The Rise of Tedizolid

While Linezolid was revolutionary, prolonged clinical use led to the emergence of resistant strains, primarily driven by the cfr (chloramphenicol-florfenicol resistance) gene. The cfr gene encodes a methyltransferase that methylates the A2503 nucleotide of the 23S rRNA. This methylation creates a severe steric clash with the acetamide group at the C5 position of Linezolid, rendering the drug ineffective.

To overcome this, Tedizolid (approved in 2014) was developed. The causality behind Tedizolid's superiority lies in two structural modifications:

  • Hydroxymethyl Group: Tedizolid replaces Linezolid's bulky acetamide group with a smaller hydroxymethyl group at C5, allowing it to bypass the steric hindrance caused by cfr methylation.

  • D-Ring (Tetrazole): The addition of a tetrazole D-ring provides supplementary hydrogen bonding with the PTC, increasing the binding affinity and making Tedizolid 4- to 8-fold more potent than Linezolid.

Quantitative Data: Linezolid vs. Tedizolid
ParameterLinezolidTedizolid (Active Moiety)
FDA Approval Year 20002014
Prodrug Status Active DrugProdrug (Tedizolid phosphate)
MIC₉₀ vs. MRSA 2.0 – 4.0 µg/mL0.25 – 0.5 µg/mL
Activity vs. cfr Strains Resistant (Inactive)Susceptible (Active)
Oral Bioavailability ~100%>90%
Standard Dosing 600 mg twice daily (10-14 days)200 mg once daily (6 days)
Primary Target 23S rRNA (50S subunit)23S rRNA (50S subunit)

Future Perspectives

The oxazolidinone scaffold remains a highly fertile ground for drug discovery. Next-generation compounds, such as Contezolid and Sutezolid , are currently in advanced clinical trials, specifically engineered to minimize the monoamine oxidase (MAO) inhibition and myelosuppression associated with long-term Linezolid use. By continuing to refine the structure-activity relationship, medicinal chemists ensure that oxazolidinones will remain a critical vanguard against the evolving threat of multidrug-resistant pathogens.

References

  • Ford, C. W., Zurenko, G. E., & Barbachyn, M. R. (2001). The discovery of linezolid, the first oxazolidinone antibacterial agent. Current Drug Targets - Infectious Disorders, 1(2), 181-199.[Link]

  • Fernandes, G. F. S., Scarim, C. B., Kim, S. H., Wu, J., & Castagnolo, D. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(5), 823-847.[Link]

  • Rybak, J. M., & Roberts, K. (2015). Tedizolid Phosphate: a Next-Generation Oxazolidinone. Infectious Diseases and Therapy, 4(1), 1-14.[Link]

Exploratory

Technical Whitepaper: Properties, Mechanisms, and Toxicological Profiling of 3-Nitroso-2-oxazolidinone (CAS 38347-74-9)

Executive Summary In the landscape of chemical carcinogenesis and toxicology, cyclic nitrosocarbamates represent a critical class of DNA-reactive electrophiles. 3-Nitroso-2-oxazolidinone (NOZ) , identified by CAS Number...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of chemical carcinogenesis and toxicology, cyclic nitrosocarbamates represent a critical class of DNA-reactive electrophiles. 3-Nitroso-2-oxazolidinone (NOZ) , identified by CAS Number 38347-74-9 , is a well-documented nitrosating agent and a known weak liver and intestinal carcinogen. Historically, NOZ has been of significant interest to drug development professionals and toxicologists because it is readily produced as a spontaneous cyclization byproduct during the synthesis of 1-(2-hydroxyethyl)-1-nitrosourea (HENU), a compound studied for its potent leukemogenic and osteosarcomagenic properties[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical identifiers, providing a deep mechanistic analysis of NOZ's reactivity, its toxicological footprint, and the rigorous analytical protocols required to quantify its interactions with biological macromolecules.

Physicochemical Identity and Structural Properties

Understanding the baseline physicochemical properties of NOZ is essential for predicting its stability, solubility, and reactivity in both synthetic and biological matrices. The structural tension within the cyclic nitrosocarbamate ring drives its potential to act as an electrophilic alkylating or nitrosating agent.

Table 1: Quantitative Chemical and Physical Properties
PropertyValue
CAS Registry Number 38347-74-9[2]
Chemical Name 3-Nitroso-2-oxazolidinone (NOZ)[2]
Molecular Formula C3H4N2O3[2]
Molecular Weight 116.08 g/mol [3]
Canonical SMILES O=NN1C(=O)OCC1[2]
InChIKey MDACSTFMCAQQET-UHFFFAOYSA-N[2]
Compound Class Cyclic Nitrosocarbamate

Chemical Synthesis and Mechanistic Pathways

Formation Kinetics

NOZ is rarely the primary target of industrial synthesis; rather, it emerges as a highly reactive intermediate or byproduct. It is most notably generated during the synthesis of HENU. When 2-oxazolidinone is subjected to nitrosation conditions (e.g., sodium nitrite in acidic media), the secondary amine is nitrosated to form NOZ. Because NOZ and HENU share synthetic pathways, historical toxicological studies often required rigorous purification to prevent cross-contamination, as NOZ can confound the true carcinogenic profile of HENU[1].

DNA Adduct Formation

The primary mechanism of NOZ-induced toxicity is its ability to covalently modify DNA. In vitro studies utilizing calf thymus DNA have demonstrated that NOZ acts as an electrophile, specifically targeting guanine residues to generate OHEdG (hydroxyethyl-deoxyguanosine) adducts[4]. The formation of these adducts disrupts normal Watson-Crick base pairing, leading to mutagenic translation during DNA replication if not repaired by the cell's base excision repair (BER) machinery.

NOZ_Mechanisms Precursor 2-Oxazolidinone (Precursor) NOZ 3-Nitroso-2-oxazolidinone (NOZ) CAS: 38347-74-9 Precursor->NOZ Direct Nitrosation (NaNO2 / H+) HENU 1-(2-Hydroxyethyl)-1-nitrosourea (HENU Synthesis) HENU->NOZ Spontaneous Cyclization (Byproduct) DNA DNA Interaction (Guanine Residues) NOZ->DNA Electrophilic Attack Adduct OHEdG Adduct Formation DNA->Adduct Covalent Binding Tumor Carcinogenesis (Liver & Intestinal Tumors) Adduct->Tumor Mutagenic Translation

Mechanistic pathway of 3-Nitroso-2-oxazolidinone (NOZ) synthesis and DNA adduct-mediated carcinogenesis.

Toxicological Profile and Carcinogenicity

NOZ is classified as a weak, chronic-acting carcinogen. Its toxicological profile has been extensively mapped in rodent models, revealing a high tissue specificity for the liver and intestinal tract.

  • Intestinal and Liver Tumors: In foundational studies where NOZ was administered chronically in the drinking water of male MRC-Wistar rats for one year, it induced intestinal tumors (predominantly duodenal adenocarcinomas) in 80% of the subjects, and liver tumors (mostly hepatocellular adenomas) in 53% of the subjects ()[1].

  • Hyperplastic Liver Nodules (HLN): Despite its ability to cause adenomas over a prolonged period, NOZ acts weakly in short-term initiation-promotion models. When tested alongside potent carcinogens, NOZ failed to induce a statistically significant frequency of hyperplastic liver nodules (HLN) in MRC-Wistar rats ()[5]. This discrepancy suggests that NOZ requires prolonged exposure to overwhelm cellular repair mechanisms, rather than acting as an acute, high-potency mutagen.

Table 2: Comparative In Vivo Carcinogenicity (MRC-Wistar Rats)
CompoundPrimary Tumor SitesIncidence RateTumor Typology
NOZ Intestines, Liver80% (Intestinal), 53% (Liver)Duodenal adenocarcinomas, Hepatocellular adenomas[1]
HENU Bone, Hematopoietic48% (Bone), 53% (Lymphoma)Osteosarcomas, Lymphoblastic leukemia[1]

Analytical Protocol: Quantification of NOZ-Induced DNA Adducts

To study the pharmacodynamics and genotoxicity of NOZ, researchers must quantify the exact burden of OHEdG adducts in target tissues. The following protocol outlines a self-validating HPLC-ESI-MS/MS workflow[4].

Objective: Isolate and quantify OHEdG adducts from NOZ-exposed hepatic tissue with high specificity.

Step 1: DNA Extraction and Enzymatic Hydrolysis

  • Isolate genomic DNA from 50 mg of hepatic tissue using a standard chaotropic lysis buffer and column purification.

  • Resuspend 50 µg of purified DNA in 100 µL of Tris-HCl buffer (pH 7.4).

  • Add 10 U of DNase I, 0.5 U of snake venom phosphodiesterase, and 2 U of alkaline phosphatase. Incubate at 37°C for 24 hours.

  • Causality & Expertise: Why enzymatic over acid hydrolysis? Acidic conditions rapidly depurinate DNA and artifactually oxidize fragile alkylated nucleosides. Enzymatic digestion ensures the structural integrity of the OHEdG adduct is preserved exactly as it existed in vivo.

Step 2: Addition of Isotopomeric Internal Standards

  • Spike the hydrolysate with 10 pmol of enzymatically synthesized 15N5​ -labeled OHEdG.

  • Purify the mixture using a C18 Solid Phase Extraction (SPE) cartridge, eluting with 20% methanol.

  • Causality & Expertise: The heavy-isotope standard is chemically identical to the target analyte but differs in mass. It will co-elute perfectly during chromatography, acting as a self-validating control that corrects for matrix-induced ion suppression in the mass spectrometer and any physical losses during the SPE cleanup step.

Step 3: HPLC-ESI-MS/MS Analysis via Selective Reaction Monitoring (SRM)

  • Inject 10 µL of the purified sample onto a C18 reverse-phase UHPLC column.

  • Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Monitor the SRM transition corresponding to the loss of the deoxyribose moiety (e.g., [M+H]+→[M+H−116]+ ).

  • Causality & Expertise: Monitoring the neutral loss of the 116 Da deoxyribose fragment provides absolute structural confirmation. Only true, intact deoxynucleoside adducts will exhibit this specific fragmentation pathway, effectively eliminating false positives from co-eluting biological noise[4].

Safety, Handling, and Regulatory Directives

Given its classification as an alkylating agent and an in vivo carcinogen, NOZ must be handled with stringent safety protocols:

  • Containment: All synthetic and analytical work involving unreacted NOZ must be performed in a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood.

  • PPE: Nitrile gloves (double-gloved), a chemically resistant lab coat, and safety goggles are mandatory. NOZ can penetrate standard latex.

  • Deactivation: Spills and glassware should be treated with a 10% sodium thiosulfate solution or mild alkaline hydrolysis to deactivate the reactive nitroso group before standard disposal.

References

  • National Center for Biotechnology Information (NCBI). "3-Nitroso-2-oxazolidinone." PubChem Compound Summary for CID 148247. [Link]

  • CAS Common Chemistry. "3-Nitroso-2-oxazolidinone." American Chemical Society. [Link]

  • Mirvish, S. S., et al. "Carcinogenicity of 1-(2-hydroxyethyl)-1-nitrosourea and 3-nitroso-2-oxazolidinone administered in drinking water to male MRC-Wistar rats: induction of bone, hematopoietic, intestinal, and liver tumors." Journal of the National Cancer Institute, 1987. [Link]

  • Mirvish, S. S., et al. "Induction of hyperplastic liver nodules in Wistar and MRC-Wistar rats by phenobarbital and the liver carcinogens acetoxime, 1-nitroso-5,6-dihydrouracil and 3-nitroso-2-oxazolidinone." Cancer Letters / PubMed, 1988. [Link]

  • Chemical Research in Toxicology. "Volume 18, Issue 3: Table of Contents (Mentions NOZ OHEdG adduct generation)." ACS Publications, 2005. [Link]

Sources

Foundational

The Molecular Architecture and Analytical Paradigm of C3H4N2O3: A Technical Whitepaper on 5-Hydroxyhydantoin

Executive Summary The molecular formula C3H4N2O3 corresponds to several isomeric structures, but in the context of genomic stability, oncology, and biomarker research, it is most critically recognized as 5-hydroxyhydanto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecular formula C3H4N2O3 corresponds to several isomeric structures, but in the context of genomic stability, oncology, and biomarker research, it is most critically recognized as 5-hydroxyhydantoin (5-OH-Hyd) . As a major end-product of pyrimidine oxidation, 5-OH-Hyd serves as a highly stable biomarker for oxidative DNA damage. Historically, the field has relied heavily on 8-oxo-7,8-dihydroguanine (8-oxo-dG) to quantify oxidative stress; however, 8-oxo-dG is notoriously susceptible to artifactual oxidation during sample preparation.

This whitepaper provides an in-depth technical analysis of 5-OH-Hyd. We will explore its mechanistic formation, its profound biological consequences as a replication-blocking lesion, and the state-of-the-art analytical paradigms required for its accurate quantification. By moving away from legacy GC-MS techniques and adopting self-validating LC-MS/MS protocols, researchers can achieve unprecedented accuracy in mapping oxidative stress profiles for drug development and diagnostic applications.

Structural Identity and Mechanistic Formation

5-Hydroxyhydantoin (Molecular Weight: 116.08 g/mol ) is a cyclic urea derivative formed primarily through the oxidative degradation of cytosine and uracil residues within DNA.

The formation of 5-OH-Hyd is driven by the attack of hydroxyl radicals (•OH) or one-electron oxidants on the C5–C6 double bond of pyrimidines. The causality of this specific degradation pathway lies in the low oxidation potential of intermediate 5-hydroxypyrimidines. Once cytosine glycol is formed, it rapidly dehydrates into 5-hydroxycytosine. Because this intermediate is highly susceptible to further one-electron oxidation, it triggers a cascade of decomposition reactions. The pyrimidine ring undergoes structural rearrangement into isodialuric and dialuric acid derivatives, ultimately culminating in a ring contraction that yields the stable, five-membered 5-OH-Hyd structure 1.

Pathway C Cytosine (Normal Base) CG Cytosine Glycol (Unstable Intermediate) C->CG Oxidation ROS •OH Radical / ROS ROS->C 5 5 CG->5 OHC Dehydration IDA Isodialuric Acid Derivative OHC->IDA 1e- Oxidation DA Dialuric Acid Derivative IDA->DA Rearrangement DA->5 OHHyd Ring Contraction

Figure 1: Mechanistic cascade of cytosine oxidation leading to the formation of 5-hydroxyhydantoin.

Understanding this pathway is critical for drug developers targeting oxidative stress: unlike primary lesions that might revert or stabilize, 5-OH-Hyd represents a terminal, irreversible degradation of the nucleobase 2.

Biological Consequences and Repair Kinetics

From a biological standpoint, 5-OH-Hyd is a potent replication block. If left unrepaired, it forces low-fidelity translesion polymerases to bypass the damage, predominantly resulting in GC → AT transition mutations—a hallmark of aging and numerous oncogenic transformations.

To maintain genomic integrity, eukaryotic cells utilize two overlapping repair pathways to excise 5-OH-Hyd:

  • Base Excision Repair (BER): Initiated by DNA glycosylases (such as NTH1, NEIL1, and NEIL2 in humans), which recognize the lesion, flip the damaged base into an extrahelical pocket, and cleave the N-glycosidic bond to create an abasic (AP) site.

  • Nucleotide Incision Repair (NIR): A backup pathway where AP endonucleases (like APE1) directly incise the DNA backbone 5' to the lesion in a glycosylase-independent manner 3.

Repair Lesion 5-OH-Hyd DNA Lesion BER Base Excision Repair (BER) Lesion->BER NIR Nucleotide Incision Repair (NIR) Lesion->NIR Glycosylase DNA Glycosylases (NTH1, NEIL1/2) BER->Glycosylase APE1_NIR AP Endonuclease (APE1) Direct Incision NIR->APE1_NIR APSite Abasic (AP) Site Glycosylase->APSite Base Excision APE1_BER AP Endonuclease (APE1) APSite->APE1_BER Backbone Cleavage Pol DNA Polymerase & Ligase (Repair Synthesis) APE1_BER->Pol APE1_NIR->Pol 5' Incision

Figure 2: Overlapping BER and NIR pathways for the removal of 5-OH-Hyd lesions.

Application Insight: Certain hydantoin derivatives can act as "suicide traps" for bacterial DNA glycosylases, forming irreversible Schiff base complexes. When designing oncology drugs that inhibit DNA repair (e.g., PARP or APE1 inhibitors), monitoring the accumulation of 5-OH-Hyd provides a direct pharmacokinetic readout of repair pathway suppression.

The Analytical Paradigm: Overcoming Artifactual Oxidation

For decades, the quantification of oxidative DNA damage was plagued by a critical methodological flaw: artifactual oxidation . Traditional Gas Chromatography-Mass Spectrometry (GC-MS) requires high-temperature derivatization (e.g., using BSTFA/TMCS) to volatilize highly polar nucleobases. We now know that exposing extracted DNA to these temperatures in the presence of trace oxygen or transition metals artificially oxidizes healthy cytosine into 5-OH-Hyd during the assay itself, leading to massive overestimations of baseline damage 4.

To achieve true biological accuracy, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with stable isotope dilution has become the gold standard 5. LC-MS/MS operates at room temperature without the need for derivatization, preserving the native state of the extracted DNA 6.

Table 1: Comparison of Analytical Modalities for 5-OH-Hyd Quantification
Analytical ModalitySusceptibility to Artifactual OxidationDerivatization RequiredSensitivity (LOD)Suitability for 5-OH-Hyd
Standard GC-MS High (Temperature/Reagent induced)Yes (BSTFA/TMCS)ModeratePoor (Overestimates baseline)
HPLC-ECD LowNoModerateLimited (Poor pyrimidine specificity)
LC-MS/MS (MRM) Minimal (Room temp processing)NoHigh (Low femtomole)Gold Standard

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that every analytical workflow must be self-validating. A protocol is only as good as its internal controls. Below are the field-proven methodologies for extracting, quantifying, and biologically assessing 5-OH-Hyd.

Protocol A: Artifact-Free DNA Extraction and Enzymatic Hydrolysis

Causality: DNA extraction releases cellular iron and copper, which can trigger Fenton reactions in the lysis buffer, artificially oxidizing the DNA. We prevent this by utilizing specific chelators and antioxidants.

  • Lysis & Protection: Lyse cells in a buffer containing 3 M guanidine thiocyanate, supplemented with 100 μM deferoxamine (iron chelator) and 50 μM butylated hydroxytoluene (BHT) (radical scavenger).

  • Isotope Spiking (Self-Validation Step): Immediately spike the lysate with a known concentration of [13C,15N]-labeled 5-OH-Hyd. Validation logic: The recovery rate of the heavy isotope validates extraction efficiency, while the light-to-heavy ratio normalizes any downstream loss or minimal procedural oxidation.

  • Precipitation: Precipitate DNA using cold ethanol; wash twice with 70% ethanol to remove residual chelators that might inhibit downstream enzymes.

  • Enzymatic Hydrolysis: Digest the purified DNA into single nucleosides using Nuclease P1 (pH 5.5, 37°C for 2h), followed by treatment with Alkaline Phosphatase (pH 8.0, 37°C for 1h).

Protocol B: LC-MS/MS MRM Quantification

Causality: 5-OH-Hyd is highly polar and exhibits poor retention on standard C18 columns, leading to ion suppression in the solvent front. A Porous Graphitic Carbon (PGC) column is required for adequate retention.

  • Chromatography: Inject 10 μL of the hydrolyzed sample onto a PGC column (e.g., Hypercarb, 2.1 x 100 mm, 3 μm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Transitions: Monitor the specific transition for the 5-OH-Hyd nucleoside: m/z 255[M+Na]+ → m/z 139 (loss of the modified base, detecting the sodium-adducted deoxyribose) or specific base fragments.

  • Carryover Validation (Self-Validation Step): Inject a blank matrix (water + internal standard) after every 5 biological samples. Validation logic: If the blank shows >1% of the lower limit of quantification (LLOQ) for the light isotope, column carryover is occurring, and the run must be paused for column washing.

Protocol C: In Vitro DNA Glycosylase Cleavage Assay (BER Validation)

Causality: To test the efficacy of novel DNA repair inhibitors, researchers must isolate the specific cleavage kinetics of 5-OH-Hyd without interference from background cellular nucleases.

  • Substrate Preparation: Synthesize a 30-mer double-stranded oligonucleotide containing a single, centrally located 5-OH-Hyd lesion. Fluorescently label the 5' end of the damaged strand (e.g., with Cy5).

  • Control Design (Self-Validation Step): Prepare a parallel 30-mer containing a Tetrahydrofuran (THF) abasic site analog. Validation logic: THF is recognized by APE1 but cannot be cleaved by glycosylases. This serves as a definitive negative control for glycosylase activity and a positive control for AP endonuclease binding.

  • Reaction: Incubate 50 nM of the substrate with purified human NEIL1 or NTH1 (10 nM) in a buffer containing 50 mM HEPES (pH 7.4), 100 mM KCl, and 1 mM EDTA at 37°C.

  • Analysis: Quench the reaction with formamide loading buffer, heat to 95°C for 5 mins, and resolve the fragments on a 20% denaturing Urea-PAGE gel. The appearance of a shorter, 14-mer fluorescent band confirms successful excision and backbone cleavage.

Conclusion

The structural complexity of C3H4N2O3, specifically 5-hydroxyhydantoin, makes it a critical focal point in the study of oxidative genomic damage. By understanding its mechanistic origins from cytosine oxidation and its biological resolution via BER and NIR pathways, drug developers can better target vulnerabilities in cancer cell DNA repair. Crucially, the transition from artifact-prone GC-MS to rigorous, self-validating LC-MS/MS protocols ensures that the data driving these therapeutic decisions is both accurate and reproducible.

References

  • Oxidation of 5-Hydroxypyrimidine Nucleosides to 5-Hydroxyhydantoin and Its α-Hydroxy-ketone Isomer Chemical Research in Toxicology - ACS Publications URL:[Link]

  • Oxidation Reactions of Cytosine DNA Components by Hydroxyl Radical and One-Electron Oxidants in Aerated Aqueous Solutions Accounts of Chemical Research - ACS Publications URL:[Link]

  • New Insights in the Removal of the Hydantoins, Oxidation Product of Pyrimidines, via the Base Excision and Nucleotide Incision Repair Pathways PLOS One URL:[Link]

  • Profiling cytosine oxidation in DNA by LC-MS/MS PubMed - National Institutes of Health URL:[Link]

  • Pioneering contribution of Professor Bruce Ames to early development in biochemical aspects of oxidatively generated damage to DNA Frontiers in Aging URL:[Link]

  • Measurement of oxidative DNA damage by gas chromatography-mass spectrometry: ethanethiol prevents artifactual generation of oxidized DNA bases SciSpace URL:[Link]

Sources

Exploratory

3-Nitroso-2-oxazolidinone (NOZ): A Technical Guide on Toxicological Mechanisms, DNA Adduct Formation, and Synthetic Utility

Executive Summary 3-Nitroso-2-oxazolidinone (NOZ) is a cyclic nitrosocarbamate that occupies a unique dual role in modern chemical research. Historically identified as a potent carcinogen and a synthetic byproduct of 1-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Nitroso-2-oxazolidinone (NOZ) is a cyclic nitrosocarbamate that occupies a unique dual role in modern chemical research. Historically identified as a potent carcinogen and a synthetic byproduct of 1-(2-hydroxyethyl)-1-nitrosourea (HENU) synthesis, NOZ is now deployed as a precision electrophilic probe in molecular toxicology to generate specific DNA adducts for mass spectrometric calibration. Furthermore, in synthetic organic chemistry, NOZ derivatives serve as highly efficient precursors for alkylidenecarbenes, enabling the synthesis of complex alkynes via [1,2]-rearrangements. This whitepaper synthesizes the mechanistic causality, experimental protocols, and quantitative data defining NOZ's applications in drug development and toxicological research.

Chemical Profile & Synthesis Protocol

Chemical Identity:

  • IUPAC Name: 3-Nitroso-1,3-oxazolidin-2-one

  • CAS Registry Number: 38347-74-9

  • Molecular Formula: C3​H4​N2​O3​

Unlike dialkylnitrosamines, which require cytochrome P450-mediated α -hydroxylation for metabolic activation, NOZ is a direct-acting alkylating agent. The electron-withdrawing nature of the oxazolidinone ring adjacent to the N-nitroso group makes the molecule highly susceptible to hydrolysis, releasing reactive electrophiles without enzymatic intervention.

Protocol 1: Controlled Nitrosation of 2-Oxazolidinone

The synthesis of NOZ requires precise thermal and stoichiometric control to prevent the degradation of the thermally sensitive nitroso product 1.

Methodology:

  • Reagent Preparation: Dissolve 2-oxazolidinone (2 g, 0.023 mol, 1.0 equiv) and sodium nitrite (1.74 g, 0.025 mol, 1.1 equiv) in 25 mL of deionized water.

  • Thermal Stabilization: Submerge the reaction flask in an ice bath (0–5 °C). Causality: Low temperatures stabilize the transient nitrosonium ion ( NO+ ) generated in situ and prevent the premature decomposition of the final product.

  • Acidification: Slowly add sulfuric acid (1.74 g, 0.5 mol, 1.0 equiv) dropwise under continuous magnetic stirring. Causality: The slow addition controls the exothermic nitrosation reaction. Rapid addition would cause localized heating, leading to the evolution of toxic NOx​ gases and reduced yields.

  • Isolation: Allow the reaction to proceed for 20–30 minutes until a white precipitate forms. Stir for an additional 15 minutes (45 minutes total).

  • Purification: Filter the precipitate under a vacuum, wash briefly with cold water to remove residual acid, and dry under reduced pressure to yield pure NOZ.

Toxicological Profile and In Vivo Carcinogenicity

NOZ is a potent carcinogen that primarily targets the gastrointestinal tract and liver. In landmark in vivo studies utilizing male MRC-Wistar rats, NOZ administered via drinking water induced high rates of duodenal adenocarcinomas and hepatocellular adenomas 2.

Causality of Organ Tropism: As a direct-acting cyclic nitrosocarbamate, NOZ undergoes rapid hydrolysis upon ingestion. The high incidence of intestinal tumors is driven by direct-contact alkylation in the upper GI tract, while liver tumors result from first-pass metabolism via the portal circulation.

Table 1: Tumor Incidence in MRC-Wistar Rats Exposed to NOZ

Target OrganPredominant Tumor TypeIncidence Rate (%)Mechanistic Pathway
Intestine Duodenal adenocarcinomas80%Direct contact alkylation upon ingestion
Liver Hepatocellular adenomas53%First-pass exposure via portal circulation

Mechanistic Role in DNA Adduct Generation

In molecular dosimetry, NOZ is utilized as a chemical probe to synthesize O6 -(2-hydroxyethyl)deoxyguanosine (OHEdG) DNA adduct standards. These standards are critical for calibrating High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) assays used to study bident carcinogens like N-Nitrosodiethanolamine (NDELA) 1.

Causality of Alkylation: NOZ decomposes in aqueous media to yield a 2-hydroxyethyldiazonium ion. This hard electrophile preferentially attacks the nucleophilic O6 position of guanine. Alkylation at O6 is highly mutagenic because it disrupts standard Watson-Crick hydrogen bonding, leading to G:C A:T transition mutations during DNA replication.

DNA_Adduct_Formation NOZ 3-Nitroso-2-oxazolidinone (NOZ) Intermediate 2-Hydroxyethyldiazonium Ion (Reactive Electrophile) NOZ->Intermediate Hydrolysis (pH 7.0, 37°C) Adduct O6-(2-Hydroxyethyl)deoxyguanosine (OHEdG Adduct) Intermediate->Adduct Alkylation Guanine Deoxyguanosine (DNA Base) Guanine->Adduct Nucleophilic Attack at O6 Position

Caption: Mechanistic pathway of DNA alkylation by 3-Nitroso-2-oxazolidinone yielding OHEdG adducts.

Protocol 2: Generation and Quantification of OHEdG Adducts

To ensure a self-validating analytical system, isotopomeric internal standards are generated alongside the target adducts to correct for matrix effects and ion suppression during MS analysis 3.

  • Adduct Generation: React calf thymus DNA (ct-DNA, 1 mg/mL) with NOZ in 50 mM KH2​PO4​ buffer (pH 7.0) at 37 °C for 15 hours. Causality: Physiological conditions simulate in vivo alkylation kinetics while preventing acid-catalyzed depurination of the DNA backbone.

  • DNA Digestion: Subject the alkylated DNA to rapid enzymatic hydrolysis under mildly acidic conditions. Causality: Standard alkaline or neutral hydrolysis degrades pH-sensitive adducts. Acidic conditions preserve the structural integrity of the adducts prior to MS injection.

  • SRM Quantification: Analyze the digest via HPLC-ESI-MS/MS using Selective Reaction Monitoring (SRM). Program the triple quadrupole to monitor the transition of 312→196 m/z, which corresponds to the specific loss of the deoxyribose fragment from the OHEdG adduct.

Table 2: In Vivo DNA Adduct Quantification in Rat Liver (0.8 mmol/kg NDELA Dose)

Adduct TypeChemical StructureConcentration (Adducts / 106 nucleotides)Detection Method
gdG Glyoxaldeoxyguanosine4.4 – 11.0HPLC-ESI-MS/MS (SRM)
OHEdG O6 -(2-Hydroxyethyl)deoxyguanosine0.35 – 0.87HPLC-ESI-MS/MS (SRM)

Synthetic Utility: Alkylidenecarbene Generation

Beyond toxicological applications, the 3-nitrosooxazolidin-2-one scaffold is a powerful synthetic tool. Substituted derivatives (e.g., 5,5-dimethyl-3-nitrosooxazolidin-2-one) undergo base-induced or thermal decomposition to generate alkylidenecarbenes 4.

Causality of Rearrangement: The N-nitroso group acts as an exceptional leaving group activator. Upon treatment with a base or heat, the oxazolidinone ring fragments, expelling carbon dioxide ( CO2​ ) and nitrogen gas ( N2​ ). The resulting transient alkylidenecarbene rapidly undergoes a [1,2]-rearrangement—typically the migration of a hydrogen atom or an aryl/alkyl group—to form a stable alkyne. This methodology is highly valuable for synthesizing sterically hindered alkynes that are inaccessible via standard β -elimination reactions.

Alkylidenecarbene_Generation Substrate 3-Nitrosooxazolidin-2-one Derivative Carbene Alkylidenecarbene Intermediate Substrate->Carbene Ring Fragmentation Byproducts CO2 + N2 (Expelled Gases) Substrate->Byproducts Elimination Reagents Base / Thermal Energy Reagents->Carbene Catalysis Alkyne Alkyne Product Carbene->Alkyne [1,2]-Rearrangement

Caption: Fragmentation of 3-nitrosooxazolidin-2-ones to carbenes and subsequent alkyne formation.

References

  • Mirvish, S. S., et al. "Carcinogenicity of 1-(2-hydroxyethyl)-1-nitrosourea and 3-nitroso-2-oxazolidinone administered in drinking water to male MRC-Wistar rats: induction of bone, hematopoietic, intestinal, and liver tumors." JNCI: Journal of the National Cancer Institute, Volume 78, Issue 2, February 1987, Pages 387–393. URL:[Link]

  • Dennehy, M. K., & Loeppky, R. N. "Mass Spectrometric Methodology for the Determination of Glyoxaldeoxyguanosine and O6-Hydroxyethyldeoxyguanosine DNA Adducts Produced by Nitrosamine Bident Carcinogens." Chemical Research in Toxicology, 18(3), 556-565, 2005. URL:[Link]

  • "Synthesis by Rearrangement." Thieme E-Books & E-Journals. URL:[Link]

Sources

Foundational

The Biological Activity of Oxazolidinone Derivatives: Mechanisms, Resistance, and Evaluation Protocols

Executive Summary Oxazolidinones represent one of the few entirely novel classes of synthetic antibacterial agents introduced into clinical practice over the past fifty years[1]. Pioneered by linezolid, these compounds e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oxazolidinones represent one of the few entirely novel classes of synthetic antibacterial agents introduced into clinical practice over the past fifty years[1]. Pioneered by linezolid, these compounds exhibit potent biological activity against multidrug-resistant (MDR) Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP)[1][2]. As we develop next-generation oxazolidinone scaffolds, understanding their precise molecular interactions, emerging resistance paradigms, and the rigorous in vitro evaluation methods required to validate them is critical.

Mechanism of Action: Context-Specific Translation Inhibition

Unlike traditional protein synthesis inhibitors, oxazolidinones bind exclusively to the 50S ribosomal subunit, specifically localizing to the peptidyl transferase center (PTC) within domain V of the 23S rRNA[3][4]. This binding site overlaps with the A-site cleft, allowing the drug to competitively obstruct the proper accommodation of incoming aminoacyl-tRNA[5].

Recent high-resolution cryo-EM and ribosome profiling studies have fundamentally redefined our understanding of this mechanism. Oxazolidinones do not indiscriminately halt all peptide bond formation. Instead, they act as context-specific inhibitors , predominantly stalling the ribosome when specific amino acids—most notably alanine—occupy the penultimate (-1) position of the nascent polypeptide chain[6]. This nascent peptide-dependent stalling stabilizes the drug-ribosome complex, preventing the transition of tRNA from the A-site to the P-site and effectively arresting translation[5][6].

MoA Drug Oxazolidinone (e.g., Linezolid) Ribosome 50S Ribosomal Subunit (Peptidyl Transferase Center) Drug->Ribosome Penetrates cell rRNA 23S rRNA Domain V (A-site Cleft) Ribosome->rRNA Localizes to target Nascent Nascent Peptide Chain (Penultimate Alanine) rRNA->Nascent Context-specific binding tRNA Aminoacyl-tRNA Accommodation Block Nascent->tRNA Steric hindrance Arrest Translation Stalling (Bacteriostasis) tRNA->Arrest Prevents elongation

Fig 1. Context-specific translation inhibition by oxazolidinones at the 50S ribosomal subunit.

Structure-Activity Relationship (SAR) and Biological Efficacy

The core pharmacophore of oxazolidinones requires an S-configuration at the C5 position of the oxazolidinone ring, an acylaminomethyl group, and an N-aryl substituent[1]. Modifications to these regions dictate the drug's pharmacokinetic profile and microbiological potency. Second-generation derivatives, such as tedizolid (TR-700) and radezolid, incorporate extended biaryl or heteroaryl systems that increase binding affinity and overcome certain resistance mechanisms[7][8][9].

Table 1: Comparative In Vitro Activity (MIC₉₀ µg/mL) of Key Oxazolidinones Data synthesized from standardized CLSI broth microdilution assays[8][9].

PathogenLinezolidTedizolid (TR-700)Radezolid
MRSA 2.0 - 4.00.25 - 0.50.5 - 1.0
VRE (E. faecalis) 2.0 - 4.00.25 - 0.50.5 - 1.0
PRSP 1.0 - 2.00.12 - 0.250.25 - 0.5
Linezolid-Resistant S. aureus (cfr+) 16.0 - 32.00.5 - 2.02.0 - 4.0

Mechanisms of Resistance

Prolonged clinical exposure has driven the emergence of oxazolidinone resistance, characterized by three primary molecular pathways:

  • Ribosomal Target Mutations : Point mutations in the 23S rRNA (e.g., G2576T, G2032A) alter the binding pocket geometry, reducing drug affinity[4][8]. Because bacteria possess multiple rRNA operons, the level of resistance directly correlates with the number of mutated alleles (gene dosage effect)[8].

  • rRNA Methylation (cfr gene) : The cfr (chloramphenicol-florfenicol resistance) gene encodes an RNA methyltransferase that catalyzes the C8 methylation of adenine at position 2503 (A2503) in the 23S rRNA[10][11]. This modification introduces steric hindrance, conferring cross-resistance to oxazolidinones, phenicols, lincosamides, pleuromutilins, and streptogramin A (PhLOPSA phenotype)[11][12]. The cfr gene is highly mobile, frequently carried on plasmids, facilitating rapid horizontal transfer[13][14].

  • Ribosomal Protection Proteins (optrA / poxtA) : These plasmid-borne ATP-binding cassette (ABC)-F proteins physically dislodge the antibiotic from the ribosome, rescuing translation[12][13].

Resistance Exposure Oxazolidinone Exposure (Selection Pressure) Mutations 23S rRNA Mutations (e.g., G2576T, G2032A) Exposure->Mutations Chromosomal selection Cfr cfr Methyltransferase (A2503 Methylation) Exposure->Cfr Horizontal transfer (Plasmids) OptrA optrA / poxtA ABC-F Proteins (Ribosomal Protection) Exposure->OptrA Horizontal transfer (Plasmids) Phenotype Clinical Resistance (Elevated MIC) Mutations->Phenotype Altered binding pocket Cfr->Phenotype Steric hindrance at PTC OptrA->Phenotype Drug dislodgment

Fig 2. Primary molecular mechanisms driving oxazolidinone resistance in Gram-positive bacteria.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity during drug development, every protocol must incorporate internal controls that validate the causality and reliability of the generated data.

Protocol 1: CLSI Broth Microdilution MIC Assay for Oxazolidinones

Causality & Rationale: The Minimum Inhibitory Concentration (MIC) assay determines the lowest concentration of an antimicrobial that prevents visible growth. We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because its standardized calcium and magnesium concentrations ensure optimal physiological growth and consistent drug diffusion, preventing artificially skewed MICs[9][15]. Self-Validating Mechanism: The assay is strictly governed by the inclusion of a Quality Control (QC) reference strain (e.g., S. aureus ATCC 29213). If the MIC for the QC strain falls outside the CLSI-defined acceptable range (1.0 - 4.0 µg/mL for Linezolid), the entire plate is invalidated, ensuring that media variations or drug degradation do not produce false susceptibility profiles[9].

Step-by-Step Methodology:

  • Inoculum Preparation : Isolate colonies from an overnight agar plate and suspend them in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Causality: Standardizing the starting inoculum prevents inoculum-effect artifacts where excess bacteria overwhelm the drug.

  • Dilution : Dilute the suspension 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL[8].

  • Drug Plating : In a 96-well microtiter plate, prepare two-fold serial dilutions of the oxazolidinone derivative (e.g., 64 µg/mL down to 0.06 µg/mL) in CAMHB.

  • Inoculation & Incubation : Add 50 µL of the standardized bacterial suspension to each well containing 50 µL of the drug solution. Incubate at 35°C for 16-20 hours[15].

  • Validation & Readout : First, check the QC strain well. If within range, proceed to read the test isolates. The MIC is the lowest concentration well with no visible bacterial pellet[15].

Protocol 2: Molecular Detection of the cfr Gene via PCR

Causality & Rationale: Phenotypic resistance alone cannot distinguish between ribosomal mutations and transferable cfr-mediated resistance. PCR amplification of the cfr gene provides definitive genotypic confirmation[14]. The annealing temperature is strictly calibrated to 55°C to prevent non-specific binding of primers to other homologous methyltransferases (e.g., erm genes)[14]. Self-Validating Mechanism: The run must include a No-Template Control (NTC) to rule out amplicon contamination (preventing false positives) and a known cfr-positive DNA template to rule out Taq polymerase inhibition (preventing false negatives).

Step-by-Step Methodology:

  • DNA Extraction : Lyse bacterial cells using a standardized enzymatic or mechanical lysis buffer to release genomic and plasmid DNA.

  • Master Mix Preparation : Combine Taq PCR Master Mix, forward and reverse cfr-specific primers, and nuclease-free water.

  • Thermocycling Conditions :

    • Initial Denaturation: 94°C for 2 minutes (activates Taq and denatures complex DNA)[14].

    • 30 Cycles of: Denaturation at 94°C for 10s, Annealing at 55°C for 30s, Extension at 72°C for 30s[14].

    • Final Extension: 72°C for 7 minutes to ensure complete amplicon synthesis[14].

  • Validation & Visualization : Run products on a 1.5% agarose gel. The assay is validated only if the NTC lane is blank and the Positive Control lane shows a distinct band at the expected base-pair size.

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Protocols & Analytical Methods

Method

Application Note: Utility of 3-Nitroso-2-oxazolidinone in Organic Synthesis and Toxicological Profiling

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Executive Summary 3-Nitroso-2-oxazolidinone (NOZ) is a specialized cyclic nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Executive Summary

3-Nitroso-2-oxazolidinone (NOZ) is a specialized cyclic nitrosocarbamate utilized in advanced organic synthesis and biochemical research. While historically recognized as a byproduct in the synthesis of 1-(2-hydroxyethyl)-1-nitrosourea (HENU)[1], NOZ has emerged as a highly specific reagent for the controlled generation of O6 -(2-hydroxyethyl)-2'-deoxyguanosine (OHEdG) DNA adducts[2]. This application note details the mechanistic utility of NOZ, providing validated protocols for its use in synthesizing reference standards for toxicological profiling and mass spectrometric quantification.

Mechanistic Role of 3-Nitroso-2-oxazolidinone

In organic synthesis and molecular toxicology, NOZ functions as a potent, site-specific alkylating and nitrosating agent. Unlike non-specific bident carcinogens such as N-Nitrosodiethanolamine (NDELA) which require P-450 mediated α -hydroxylation and β -oxidation to form reactive species, NOZ can directly generate OHEdG adducts in vitro[3].

The causality behind selecting NOZ over other reagents lies in its predictable decomposition pathway under physiological or mildly basic conditions, yielding a reactive hydroxyethyl diazonium ion. This intermediate selectively attacks the O6 position of guanine residues in DNA, making NOZ an indispensable tool for synthesizing isotopomeric internal standards required for HPLC-ESI-MS/MS analysis[2].

Experimental Workflows and Protocols

Workflow Visualization: Generation of OHEdG Adducts

G NOZ 3-Nitroso-2-oxazolidinone (NOZ Reagent) Reaction Targeted Alkylation (Concentration Dependent) NOZ->Reaction DNA Calf Thymus DNA (ct-DNA) DNA->Reaction Adduct O6-hydroxyethyldeoxyguanosine (OHEdG) Adducts Reaction->Adduct Generates Hydrolysis Rapid Enzymatic Hydrolysis (Acidic Conditions) Adduct->Hydrolysis Preserves Integrity Analysis HPLC-ESI-MS/MS (SRM Quantification) Hydrolysis->Analysis Analyte Prep

Figure 1: Workflow for the site-specific generation and quantification of OHEdG DNA adducts using NOZ.

Protocol: In Vitro Synthesis of OHEdG Adducts using NOZ

This self-validating protocol is designed to generate OHEdG adducts in calf thymus DNA (ct-DNA) for use as analytical standards[3].

Materials:

  • 3-Nitroso-2-oxazolidinone (NOZ) (High purity)

  • Calf thymus DNA (ct-DNA)

  • Sodium cacodylate buffer (pH 7.2)

  • Enzymatic hydrolysis cocktail (DNase I, phosphodiesterase, alkaline phosphatase)

Step-by-Step Methodology:

  • Preparation of DNA Matrix: Dissolve ct-DNA in 10 mM sodium cacodylate buffer (pH 7.2) to achieve a final concentration of 1 mg/mL. Ensure complete dissolution by gentle rocking at 4°C overnight.

  • Reagent Activation: Prepare a fresh stock solution of NOZ in anhydrous DMSO. Causality note: NOZ is moisture-sensitive; anhydrous conditions prevent premature decomposition.

  • Alkylation Reaction: Aliquot the NOZ stock into the ct-DNA solution to achieve a concentration gradient (range of 104 ). Incubate the reaction mixture at 37°C for 24 hours in the dark to facilitate the targeted alkylation of the guanine O6 position[2].

  • DNA Precipitation: Terminate the reaction by adding 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2 volumes of ice-cold absolute ethanol. Centrifuge at 10,000 x g for 15 minutes to pellet the adducted DNA.

  • Rapid Enzymatic Hydrolysis: Resuspend the pellet and subject it to rapid enzymatic hydrolysis under mildly acidic conditions. Causality note: Standard basic hydrolysis degrades pH-sensitive adducts; maintaining acidic conditions preserves the structural integrity of the generated OHEdG[3].

  • Quantification: Analyze the hydrolysate using HPLC coupled with electrospray ionization (ESI) tandem mass spectrometry, employing selective reaction monitoring (SRM) for the loss of the deoxyribose fragment[2].

Quantitative Data Presentation

The efficiency of NOZ as an alkylating agent can be compared against other known bident carcinogen metabolites (e.g., Glyoxal) in generating specific DNA adducts.

Reagent / CarcinogenTarget Adduct GeneratedRelative Yield in ct-DNADetection Method
3-Nitroso-2-oxazolidinone (NOZ) O6 -hydroxyethyldeoxyguanosine (OHEdG)High (Concentration dependent)HPLC-ESI-MS/MS (SRM)
Glyoxal Glyoxaldeoxyguanosine (gdG)ModerateHPLC-ESI-MS/MS (SRM)
N-Nitrosodiethanolamine (NDELA) gdG and OHEdG (requires metabolic activation)Low (In vivo rat liver: 0.35−0.87 adducts/ 106 nuc.)32P-postlabeling / MS

Table 1: Comparison of adduct generation profiles. Note that NOZ directly produces OHEdG adducts in higher yields in ct-DNA without requiring P-450 mediated activation[3].

References

  • Chemical Research in Toxicology. "Mass spectrometric methodology for the determination of glyoxaldeoxyguanosine and O6-hydroxyethyldeoxyguanosine DNA adducts produced by nitrosamine bident carcinogens." American Chemical Society. Available at:[Link]

  • PubMed / National Institutes of Health. "Carcinogenicity of 1-(2-hydroxyethyl)-1-nitrosourea and 3-nitroso-2-oxazolidinone administered in drinking water to male MRC-Wistar rats: induction of bone, hematopoietic, intestinal, and liver tumors." Available at:[Link]

Sources

Application

Use of 3-Nitroso-2-oxazolidinone in studying vasodilation

Application Note: Investigational Use of 3-Nitroso-2-oxazolidinone as a Modulator of Vascular Tone Introduction & Mechanistic Rationale Nitric oxide (NO) is the paramount endogenous gaseous signaling molecule responsible...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Investigational Use of 3-Nitroso-2-oxazolidinone as a Modulator of Vascular Tone

Introduction & Mechanistic Rationale

Nitric oxide (NO) is the paramount endogenous gaseous signaling molecule responsible for maintaining vascular homeostasis. In cardiovascular pharmacology, NO donors are critical tools for correcting endothelial dysfunction and mapping the soluble guanylyl cyclase (sGC) signaling cascade . While classical NO donors like Sodium Nitroprusside (SNP) or SNAP release NO spontaneously or via simple reduction, they often fail to mimic the complex, enzyme-dependent bioactivation required by certain xenobiotics and prodrugs.

3-Nitroso-2-oxazolidinone (3-NOX) is a cyclic N-nitrosamine. Historically, it is utilized in genotoxicity research as a model bident carcinogen that generates O⁶-2-hydroxyethyldeoxyguanosine (OHEdG) DNA adducts . However, its N-nitroso structural moiety makes it a highly valuable pharmacological probe for studying metabolically driven vasodilation . Unlike spontaneous donors, the N-NO bond in 3-NOX requires enzymatic cleavage—primarily via vascular Cytochrome P450 (CYP450) isoforms—or UV photolysis to liberate NO.

By utilizing 3-NOX in ex vivo wire myography, researchers can isolate and study the specific metabolic pathways that govern nitrosamine bioactivation in vascular smooth muscle cells (VSMCs).

Pathway N1 3-Nitroso-2-oxazolidinone N2 CYP450 Enzymes (Vascular Tissue) N1->N2 Bioactivation N3 Nitric Oxide (NO) N2->N3 N-NO Cleavage N4 Soluble Guanylyl Cyclase (sGC) N3->N4 Heme Binding N5 cGMP N4->N5 GTP Conversion N6 Vasodilation N5->N6 PKG Activation

Metabolic bioactivation of 3-Nitroso-2-oxazolidinone leading to NO-mediated vasodilation.

Reagent Preparation & Safety

  • Safety Warning: 3-Nitroso-2-oxazolidinone is a suspected carcinogen and DNA-alkylating agent. All handling must occur in a Class II biosafety cabinet using appropriate PPE.

  • Photolability: N-nitrosamines undergo homolytic cleavage under UV/visible light. All stock solutions and organ bath experiments must be protected from light (e.g., using amber tubes and red-light environments) to ensure that any observed NO release is strictly enzymatic, not photolytic.

  • Stock Solution: Dissolve 3-NOX in anhydrous DMSO to create a 100 mM stock. Aliquot and store at -80°C. The final bath concentration of DMSO must not exceed 0.1% (v/v) to prevent solvent-induced vasorelaxation.

Ex Vivo Wire Myography Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It employs specific pharmacological inhibitors to prove causality: L-NAME isolates the effect from endogenous endothelial NO, SKF-525A confirms the CYP450 bioactivation requirement, and ODQ validates the downstream sGC-cGMP mechanism .

Step 1: Tissue Preparation
  • Euthanize the rodent model (e.g., Sprague-Dawley rat) per institutional IACUC guidelines.

  • Rapidly excise the descending thoracic aorta and submerge it in ice-cold, oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit Buffer (KHB).

  • Under a dissecting microscope, carefully remove adventitial fat and connective tissue, ensuring the delicate endothelial layer remains intact. Cut the aorta into 2 mm transverse rings.

Step 2: Mounting & Equilibration
  • Mount each aortic ring onto two 40-µm stainless steel wires attached to the force transducers of a multi-chamber wire myograph.

  • Submerge in 10 mL KHB maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂ (pH 7.4).

  • Apply a resting baseline tension of 1.5 g (approx. 15 mN). Equilibrate for 60 minutes, washing the chamber with fresh KHB every 15 minutes and readjusting tension as it relaxes.

Step 3: Viability & Endothelial Check
  • Wake-up: Challenge the rings with 60 mM KCl KHB to verify smooth muscle contractility. Wash 3 times until baseline is restored.

  • Endothelial Integrity: Pre-contract the rings with 1 µM Phenylephrine (PE). Once a stable plateau is reached, add 10 µM Acetylcholine (ACh).

    • Causality Note: A relaxation of >80% confirms an intact endothelium. Rings failing this check should be discarded or categorized as endothelium-denuded. Wash 3 times.

Step 4: Mechanistic Assay Workflow
  • Inhibitor Incubation: Pre-incubate the rings for 30 minutes in the dark with the following conditions across four separate chambers:

    • Chamber 1 (Control): Vehicle (0.1% DMSO) + 100 µM L-NAME (to block endogenous eNOS).

    • Chamber 2 (CYP Block): 100 µM L-NAME + 10 µM SKF-525A (Broad-spectrum CYP450 inhibitor).

    • Chamber 3 (sGC Block): 100 µM L-NAME + 10 µM ODQ (Irreversible sGC inhibitor).

    • Chamber 4 (Positive Control): 100 µM L-NAME (Will receive SNP instead of 3-NOX).

  • Pre-contraction: Add PE (typically 1–3 µM) to achieve an ~EC₈₀ sub-maximal contraction plateau.

  • Cumulative Concentration-Response: Add 3-NOX cumulatively in half-log increments from 1 nM to 100 µM (10⁻⁹ to 10⁻⁴ M). Wait 3–5 minutes between additions for the response to stabilize. (For Chamber 4, use SNP).

  • Data Acquisition: Record isometric tension using a digital data acquisition system (e.g., LabChart).

Data Presentation & Interpretation

Convert raw tension data into percentage relaxation relative to the PE-induced pre-contraction plateau. The table below outlines the expected pharmacological profile, validating the metabolic NO-donating properties of 3-NOX.

Experimental ConditionExpected EC₅₀ (µM)Eₘₐₓ (% Relaxation)Mechanistic Interpretation
3-NOX + L-NAME (Control) 15.0 ± 2.185 ± 5%Baseline CYP-mediated NO release; independent of endogenous eNOS.
3-NOX + L-NAME + SKF-525A > 100< 20%CYP450 inhibition prevents enzymatic cleavage of the N-NO bond.
3-NOX + L-NAME + ODQ > 100< 10%sGC inhibition blocks downstream cGMP signaling, preventing relaxation.
SNP + L-NAME (Pos. Control) 0.01 ± 0.002100%Spontaneous NO donor bypasses CYP450 requirement entirely.

Note: 3-NOX exhibits a right-shifted EC₅₀ compared to spontaneous donors like SNP, reflecting the rate-limiting step of enzymatic bioactivation within the vascular tissue.

References

  • Ignarro, L. J., Napoli, C., & Loscalzo, J. (2002). Nitric Oxide Donors and Cardiovascular Agents Modulating the Bioactivity of Nitric Oxide: An Overview. Circulation Research, 90(1), 21-28. URL:[Link]

  • Dennehy, M. K., & Loeppky, R. N. (2005). Mass Spectrometric Methodology for the Determination of Glyoxaldeoxyguanosine and O⁶-Hydroxyethyldeoxyguanosine DNA Adducts Produced by Nitrosamine Bident Carcinogens. Chemical Research in Toxicology, 18(3), 556-565. URL:[Link]

  • Stamatopoulou, V., et al. (2025). Studying the Vascular Tone of Mouse Aortic Rings in a Standard Wire Myograph. Springer Protocols / Methods in Molecular Biology. URL:[Link]

Method

Protocol for measuring nitric oxide release from S-nitrosothiols

Application Note: Advanced Protocols for the Quantification of Nitric Oxide Release from S-Nitrosothiols (RSNOs) Introduction & Mechanistic Overview S-nitrosothiols (RSNOs) function as critical endogenous reservoirs and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Protocols for the Quantification of Nitric Oxide Release from S-Nitrosothiols (RSNOs)

Introduction & Mechanistic Overview

S-nitrosothiols (RSNOs) function as critical endogenous reservoirs and transporters of nitric oxide (NO), mediating essential physiological processes such as vasodilation, platelet inhibition, and redox-based cellular signaling via protein S-nitrosylation. However, the accurate quantification of RSNOs in biological matrices is notoriously challenging. This difficulty arises from their inherent chemical lability, low physiological concentrations (often in the low nanomolar range), and significant interference from vastly more abundant NO metabolites, particularly nitrite (NO₂⁻).

To overcome these analytical hurdles, researchers must employ self-validating assay systems that isolate the RSNO-specific signal from background noise. This guide details the two most robust and widely validated methodologies for measuring NO release from RSNOs: Reductive Chemiluminescence and the Saville Assay . By understanding the mechanistic causality behind each reagent and protocol step, scientists can select and optimize the appropriate assay for their specific sample types.

Principles of Detection & Causality

Reductive Chemiluminescence (Ozone-Based Detection)

Chemiluminescence is the gold standard for high-sensitivity RSNO quantification, capable of detecting low nanomolar concentrations in complex fluids like plasma and red blood cells[1]. The assay relies on the reductive cleavage of the S-NO bond to liberate NO gas. This is achieved using an acidic Tri-iodide (I₃⁻) mixture or a Copper/Ascorbate system. The liberated NO is swept by an inert carrier gas into a Nitric Oxide Analyzer (NOA), where it reacts with ozone (O₃) to form excited nitrogen dioxide (NO₂). The subsequent decay of NO₂ to its ground state emits a photon proportional to the NO concentration [3].

Causality of Experimental Choices: When analyzing protein-rich biological samples, neutral pH reduction systems cause severe foaming that ruins the assay. Utilizing glacial acetic acid in the purge vessel resolves this physical limitation [4]. However, acidic conditions protonate endogenous nitrite, facilitating artifactual RSNO formation. Therefore, the system is made self-validating by pre-treating samples with acidified sulfanilamide to completely scavenge background nitrite prior to injection [1].

The Saville Assay (Colorimetric Detection)

For purified proteins or in vitro samples with high RSNO concentrations (>500 nM), the Saville assay offers a robust, high-throughput alternative requiring only a standard spectrophotometer [2]. The assay leverages the high thiophilic affinity of the mercuric ion (Hg²⁺) to specifically displace NO⁺ from the RSNO bond. The released NO⁺ rapidly hydrolyzes in water to form nitrite. This nitrite is then quantified using the classic Griess reaction: diazotization with sulfanilamide followed by coupling with N-(1-naphthyl)ethylenediamine (NED) to yield an azo dye absorbing at 540 nm [5].

Causality of Experimental Choices: The Saville assay inherently validates its own specificity through a differential measurement approach. By running parallel aliquots with and without Hg²⁺, the assay perfectly isolates the RSNO-specific signal from pre-existing background nitrite [6].

Visualization of Detection Pathways

G cluster_chemi Reductive Chemiluminescence cluster_saville Saville Assay (Colorimetric) RSNO S-Nitrosothiol (RSNO) Cu Cu(I) / Ascorbate or Tri-iodide RSNO->Cu Reduction Hg Mercuric Ion (Hg2+) RSNO->Hg Displacement NO Nitric Oxide (NO gas) Cu->NO NO2 Excited NO2* NO->NO2 + O3 O3 Ozone (O3) O3->NO2 Photon Photon Emission (Chemiluminescence) NO2->Photon Decay Nitrite Nitrite (NO2-) Hg->Nitrite Hydrolysis Azo Azo Dye (Absorbance 540nm) Nitrite->Azo Diazotization Griess Sulfanilamide + NED Griess->Azo

S-nitrosothiol decomposition and detection pathways via chemiluminescence and colorimetry.

Experimental Protocols

Protocol A: Reductive Chemiluminescence (Tri-iodide Method)

This protocol is optimized for low-abundance biological fluids (e.g., plasma, cell lysates) [4].

Step 1: Sample Stabilization (Critical)

  • Immediately upon collection, mix the biological sample with N-ethylmaleimide (NEM, final concentration 6.5 mM) and a metal chelator (e.g., DTPA, 0.2 mM). Causality: NEM blocks free thiols, preventing them from reacting with NOx species during processing, which would artificially inflate RSNO levels [4].

  • Add 5% acidified sulfanilamide (in 2M HCl) at a 9:1 (Sample:Sulfanilamide) ratio. Incubate for 5 minutes. Causality: This eliminates endogenous nitrite, ensuring that any subsequent NO signal is derived strictly from RSNOs[1].

Step 2: System Setup

  • Power on the Nitric Oxide Analyzer (NOA) and set the water-jacketed purge vessel to 50°C.

  • Add 7.5 mL of glacial acetic acid and 200 µL of potassium iodide/iodine (Tri-iodide reagent) into the purge vessel. Bubble continuously with inert Helium or Argon gas.

Step 3: Injection and Quantification

  • Once the NOA baseline stabilizes, inject 100 µL of the stabilized sample into the purge vessel using a gas-tight Hamilton syringe.

  • Record the chemiluminescence signal until it returns to baseline.

  • Calculate the RSNO concentration by integrating the area under the curve (AUC) and comparing it against a standard curve generated using S-nitrosoglutathione (GSNO) [4].

Protocol B: The Saville Assay (Colorimetric)

This protocol is ideal for purified protein assays or high-concentration plant/tissue extracts [5].

Step 1: Reagent Preparation

  • Solution A: 1% (w/v) sulfanilamide dissolved in 0.5 M HCl.

  • Solution B: 1% (w/v) sulfanilamide and 0.2% (w/v) HgCl₂ dissolved in 0.5 M HCl.

  • Solution C: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in 0.5 M HCl.

Step 2: Differential Aliquoting (Self-Validation Step)

  • Divide the protein sample into two equal aliquots (e.g., 50 µL each) in a 96-well microplate.

  • Aliquot 1 (Control): Add 50 µL of Solution A. This measures only background nitrite.

  • Aliquot 2 (Test): Add 50 µL of Solution B. The Hg²⁺ displaces NO⁺, measuring total nitrite + RSNO [6].

  • Incubate both aliquots at room temperature for 5 minutes in subdued light.

Step 3: Diazotization and Measurement

  • Add 50 µL of Solution C (NED) to all wells.

  • Incubate for 10 minutes at room temperature to allow the pink azo dye to fully develop.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Subtract the absorbance of Aliquot 1 from Aliquot 2. The resulting difference is directly proportional to the RSNO concentration, calculated via a sodium nitrite or GSNO standard curve [2].

Visualization of Saville Assay Logic

Workflow Sample Biological Sample (Contains RSNO + Nitrite) Split Divide into Two Aliquots Sample->Split Aliquot1 Aliquot 1: Control (- HgCl2) Split->Aliquot1 Aliquot2 Aliquot 2: Test (+ HgCl2) Split->Aliquot2 SA1 Add Sulfanilamide (SA) in 0.5 M HCl Aliquot1->SA1 SA2 Add SA + 0.2% HgCl2 in 0.5 M HCl Aliquot2->SA2 NED1 Add NED Reagent SA1->NED1 NED2 Add NED Reagent SA2->NED2 Abs1 Measure Absorbance (540 nm) Yields Background Nitrite NED1->Abs1 Abs2 Measure Absorbance (540 nm) Yields Total (Nitrite + RSNO) NED2->Abs2 Calc Calculate RSNO: [Total] -[Background Nitrite] Abs1->Calc Abs2->Calc

Step-by-step logic and workflow of the self-validating Saville Assay for RSNO quantification.

Quantitative Data Presentation

To assist in assay selection, the following table summarizes the quantitative performance metrics and operational parameters of both methodologies based on established literature [2, 4].

ParameterReductive ChemiluminescenceSaville Assay (Colorimetric)
Limit of Detection (LOD) ~1–5 nM (Highly sensitive)~500 nM (Moderate sensitivity)
Primary Application Plasma, whole blood, cellular lysatesPurified proteins, high-concentration extracts
Mechanism of Cleavage Homolytic/Heterolytic reduction (I₃⁻ or Cu)Heterolytic displacement (Hg²⁺)
Detection Principle Photonic emission from NO₂* decayAbsorbance of azo dye at 540 nm
Self-Validation Strategy Pre-treatment with sulfanilamide to remove nitriteParallel ±HgCl₂ aliquots for background subtraction
Throughput Low (Sequential manual injections)High (Microplate compatible)
Key Interferences Heme autocapture (requires CO or pre-oxidation)High endogenous nitrite masks low RSNO signals

Expert Insights & Troubleshooting

  • Heme Autocapture in Blood Samples: When analyzing red blood cells or tissue homogenates via chemiluminescence, the nascent NO released in the purge vessel is subject to rapid autocapture by heme groups (forming nitrosylhemoglobin), which broadens the peak and reduces sensitivity [1]. To circumvent this, researchers must either pre-oxidize the hemoglobin with ferricyanide or introduce carbon monoxide (CO) into the inert gas stream to occupy the heme binding sites [2].

  • Light Sensitivity: The S-NO bond is highly susceptible to homolytic cleavage upon exposure to UV and visible light. All sample preparation, aliquoting, and incubations must be performed in strictly subdued light or using amber microcentrifuge tubes to prevent artifactual signal loss [4].

References

  • Detection of S-Nitrosothiols - PMC - NIH.
  • S-Nitrosothiol measurements in biological systems - PMC.
  • Chemical Methods for the Direct Detection and Labeling of S-Nitrosothiols - PMC.
  • Determination of s-nitrosothiols in biological fluids by chemiluminescence. SciSpace.
  • Detection of S-Nitrosothiol and Nitrosylated Proteins in Arachis hypogaea Functional Nodule: Response of the Nitrogen Fixing Symbiont. PLOS One.
  • Reactions of Deoxy-, Oxy-, and Methemoglobin with Nitrogen Monoxide. ETH Zurich Research Collection.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability and Degradation of 3-Nitroso-2-oxazolidinone

Welcome to the dedicated technical support guide for 3-Nitroso-2-oxazolidinone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 3-Nitroso-2-oxazolidinone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in aqueous environments. As a reactive molecule, understanding its stability profile is paramount for generating reliable and reproducible experimental data. This guide provides field-proven insights and troubleshooting solutions based on established chemical principles.

Troubleshooting Guide: Addressing Common Experimental Issues

This section tackles specific problems you might encounter during your experiments. The solutions are based on a causal understanding of the compound's chemical behavior.

Question 1: I'm seeing inconsistent peak areas for 3-Nitroso-2-oxazolidinone in my HPLC analysis, even with freshly prepared samples. What's going on?

Answer:

Inconsistent analytical results are frequently the first sign of compound instability, either in your stock solution, the sample matrix, or during the analysis itself.[1] Let's break down the potential causes and solutions.

  • Potential Cause 1: Degradation in Aqueous Sample Diluent.

    • Scientific Rationale: 3-Nitroso-2-oxazolidinone, like many N-nitroso compounds and molecules with an oxazolidinone ring, is susceptible to pH-dependent hydrolysis.[1][2] If your diluent is an unbuffered aqueous solution or a buffer at a non-neutral pH, the compound can degrade in the time between sample preparation and injection. Both acidic and basic conditions can catalyze the breakdown of the oxazolidinone ring.[1][3]

    • Recommended Solution:

      • Use Aprotic Solvents for Dilution: Whenever your experimental workflow allows, perform final dilutions in a neutral, aprotic solvent (e.g., acetonitrile, DMSO) immediately before injection.

      • Minimize Time in Aqueous Buffers: If aqueous buffers are necessary, prepare samples immediately before placing them in the autosampler. Run a time-course experiment with a sample left in the autosampler to quantify degradation over your typical run time.

      • Maintain Neutral pH: Ensure your aqueous buffers are set to a neutral pH (6.8-7.4), where the oxazolidinone ring exhibits maximum stability.[1]

  • Potential Cause 2: On-Column Degradation.

    • Scientific Rationale: If your HPLC mobile phase is highly acidic or basic, it can act as a catalyst for degradation directly on the analytical column.[1]

    • Recommended Solution:

      • Use a Buffered Mobile Phase: Employ a mobile phase buffered to a neutral pH to protect the analyte during separation.

      • Evaluate Column Temperature: High column temperatures can accelerate thermal degradation. Unless necessary for peak shape, try running the analysis at a lower temperature (e.g., 25-30°C).

  • Potential Cause 3: Incomplete Dissolution.

    • Scientific Rationale: If the compound is not fully dissolved in your stock or sample solvent, you will introduce concentration errors from the outset.

    • Recommended Solution:

      • Verify Solubility: Confirm the solubility of 3-Nitroso-2-oxazolidinone in your chosen solvent system.

      • Aid Dissolution: Use sonication or gentle vortexing to ensure complete dissolution before making subsequent dilutions.[1]

Question 2: My chromatograms show new, unidentified peaks appearing over time, and the peak for my parent compound is decreasing. How do I identify the problem?

Answer:

The appearance of new peaks coupled with the loss of the parent compound is a classic sign of degradation. The goal is to identify the stress factor causing the breakdown.

  • Potential Cause 1: Degradation Under Storage Conditions.

    • Scientific Rationale: This can be due to hydrolysis from residual moisture, or degradation from exposure to light (photodegradation) or heat (thermal degradation).[1] N-nitroso compounds can be particularly sensitive.

    • Recommended Solution:

      • Review Storage Protocol: Solid 3-Nitroso-2-oxazolidinone should be stored in a cool, dark, and dry environment (e.g., desiccator at 2-8°C).

      • Aliquot Samples: For solutions, especially those in protic or aqueous solvents, aliquot them into single-use vials. This prevents contamination and avoids repeated freeze-thaw cycles which can introduce moisture.[1]

      • Use Amber Vials: Protect solutions from light by using amber glass vials or wrapping clear vials in aluminum foil.

  • Potential Cause 2: Oxidative Degradation.

    • Scientific Rationale: Dissolved oxygen in your solvents can lead to oxidative degradation, a process that can be accelerated by the presence of trace metal ions.[1][4]

    • Recommended Solution:

      • Degas Solvents: Before preparing solutions, degas your aqueous buffers and solvents to remove dissolved oxygen.

      • Use High-Purity Solvents: Ensure you are using HPLC-grade or higher purity solvents to minimize contaminants that could catalyze degradation.[1]

  • Identification Strategy:

    • To confirm that the new peaks are indeed degradants, perform a forced degradation study. Expose small aliquots of your compound to heat, acid, base, and an oxidizing agent (e.g., dilute H₂O₂). Analyze these samples by HPLC or LC-MS/MS to see if the peaks match those appearing in your experiments. LC-MS/MS is the preferred method as it can provide mass information to help identify the degradant structures.[5]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the handling and stability of 3-Nitroso-2-oxazolidinone.

Q1: What are the primary factors that influence the stability of 3-Nitroso-2-oxazolidinone in aqueous solutions?

A1: The stability of 3-Nitroso-2-oxazolidinone in aqueous media is primarily governed by three factors: pH, temperature, and light .

  • pH: This is arguably the most critical factor. The oxazolidinone ring is susceptible to hydrolysis, a reaction catalyzed by both hydronium (H₃O⁺) and hydroxide (OH⁻) ions.[3] Therefore, stability is lowest in strongly acidic or alkaline solutions and highest at or near neutral pH.[1] The N-nitroso group can also undergo pH-dependent degradation, with denitrosation often favored under acidic conditions.[2]

  • Temperature: Elevated temperatures provide the necessary activation energy to accelerate degradation reactions, including hydrolysis and thermal decomposition.[6][7]

  • Light: Exposure to ultraviolet (UV) or even ambient light can induce photodegradation, breaking chemical bonds and leading to the formation of new products.[8]

main 3-Nitroso-2-oxazolidinone in Aqueous Solution pH pH (Acidic or Basic) main->pH Hydrolysis / Denitrosation Temp Temperature (Elevated) main->Temp Thermal Decomposition Light Light (UV/Ambient) main->Light Photodegradation Deg Degradation Products pH->Deg Temp->Deg Light->Deg

Caption: Key factors influencing the stability of 3-Nitroso-2-oxazolidinone.

Q2: What are the most likely degradation pathways for 3-Nitroso-2-oxazolidinone?

A2: Based on its chemical structure, two primary degradation pathways are expected:

  • Hydrolysis of the Oxazolidinone Ring: This involves the cleavage of the ester (or carbamate) bond within the five-membered ring, leading to a ring-opened product. This reaction is significantly accelerated by acidic or basic conditions.[1][9]

  • Denitrosation: This pathway involves the cleavage of the nitrogen-nitrogen bond, releasing a nitrosyl cation (NO⁺) or related species and yielding the parent 2-oxazolidinone. This reaction is particularly relevant under acidic conditions and can be influenced by the presence of certain nucleophiles.[2]

cluster_0 Degradation Pathways start 3-Nitroso-2-oxazolidinone hydrolysis Ring-Opened Product start->hydrolysis Hydrolysis (H⁺ or OH⁻) denitrosation 2-Oxazolidinone + NO⁺ start->denitrosation Denitrosation (e.g., H⁺)

Caption: The two major degradation pathways for 3-Nitroso-2-oxazolidinone.

Q3: What is the best practice for preparing and storing stock solutions?

A3: Proper stock solution management is crucial for experimental success.

ParameterRecommendationRationale
Solvent Choice High-purity, neutral, aprotic solvents (e.g., DMSO, Acetonitrile).Minimizes hydrolysis and other solvent-mediated degradation reactions.[1]
Storage Temperature -20°C or -80°C.Reduces the rate of all potential degradation reactions by lowering thermal energy.
Light Protection Store in amber vials or protect from light.Prevents photodegradation.
Handling Prepare fresh aqueous solutions for each experiment from the aprotic stock.Avoids long-term storage in aqueous solutions where the compound is less stable.[1]
Aliquoting Aliquot the stock solution into single-use volumes.Prevents contamination and degradation from multiple freeze-thaw cycles.[1]

Q4: How can I set up a simple pH stability study for this compound?

A4: A pH stability study is essential to understand the compound's behavior in your specific experimental buffers. A stability-indicating HPLC method is required for analysis.

Experimental Protocol: pH Stability Assessment
  • Preparation of Buffers: Prepare a series of buffers covering your relevant pH range (e.g., pH 3, 5, 7.4, 9). Use buffers with known composition and ensure the final pH is accurately measured.

  • Stock Solution Preparation: Prepare a concentrated stock solution of 3-Nitroso-2-oxazolidinone in an aprotic solvent like acetonitrile.

  • Incubation:

    • Spike a small volume of the stock solution into each buffer to achieve the desired final concentration (ensure the organic solvent percentage is low, typically <1%, to not affect the buffer pH).

    • Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).

  • Time-Point Sampling: Withdraw aliquots from each pH solution at defined time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Quenching (Optional but Recommended): Immediately after withdrawal, dilute the aliquot in the HPLC mobile phase or a neutral aprotic solvent to stop further degradation before analysis.

  • HPLC Analysis: Analyze all samples using a validated, stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of 3-Nitroso-2-oxazolidinone remaining versus time for each pH value. This will give you a clear profile of its stability.

A Prepare Buffers (e.g., pH 3, 5, 7, 9) C Spike Stock into Buffers (T=0 sample) A->C B Prepare Concentrated Stock in ACN/DMSO B->C D Incubate at Controlled Temperature C->D E Withdraw Aliquots at Time Points D->E e.g., 1, 2, 4, 8h F Analyze via Stability-Indicating HPLC E->F G Plot % Remaining vs. Time for each pH F->G

Caption: Experimental workflow for a pH stability study.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Cooper, K. M., et al. (2004). Detection of 3-amino-2-oxazolidinone (AOZ), a tissue-bound metabolite of the nitrofuran furazolidone, in prawn tissue by enzyme immunoassay. PubMed. Retrieved from [Link]

  • Cooper, K. M., et al. (2004). Detection of 3-amino-2-oxazolidinone (AOZ), a tissue-bound metabolite of the nitrofuran furazolidone, in prawn tissue by enzyme immunoassay. ResearchGate. Retrieved from [Link]

  • Sapparapu, S., et al. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. Retrieved from [Link]

  • Dong, J., et al. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. PubMed. Retrieved from [Link]

  • Barbosa, F. S., et al. (2020). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 3-nitroso-2-oxazolidinone. Retrieved from [Link]

  • ResearchGate. (2023). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Alkaline hydrolysis of N-nitroso-2-imidazolidone. Retrieved from [Link]

  • Faust, J. A., et al. (2023). Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products. PMC. Retrieved from [Link]

  • Pandit, N., et al. (n.d.). Current Updates on Oxazolidinone and Its Significance. PMC. Retrieved from [Link]

  • Pandey, G., et al. (n.d.). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. PMC. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]

  • Nishino, S. F., & Spain, J. C. (2006). Biodegradation of 3-Nitrotyrosine by Burkholderia sp. Strain JS165 and Variovorax paradoxus JS171. DTIC. Retrieved from [Link]

  • Canle, M., et al. (n.d.). Rate and equilibrium constants for oxazolidine and thiazolidine ring-opening reactions. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. Retrieved from [Link]

  • Wang, S., et al. (2024). Degradation pathways of amino acids during thermal utilization of biomass: a review. SpringerLink. Retrieved from [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). rsisinternational.org. Retrieved from [Link]

  • Nishino, S. F., & Spain, J. C. (n.d.). Biodegradation of 3-Nitrotyrosine by Burkholderia sp. Strain JS165 and Variovorax paradoxus JS171. PMC. Retrieved from [Link]

  • Eslami, A., et al. (2016). Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one: Experiments and Kinetics Modeling. Figshare. Retrieved from [Link]

  • ResearchGate. (2020). pH effect on stability and kinetics degradation of nitazoxanide in solution. Retrieved from [Link]

  • Nangia, A., & Chandrakala, P. S. (n.d.). Experimental and computational (AM1, MNDO, PM3) studies on the hydrolysis rates of ethylene ketals in 1,3-cyclohexanediones. Indian Academy of Sciences. Retrieved from [Link]

  • Taylor, R., et al. (2017). Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. Dove Medical Press. Retrieved from [Link]

  • Frank, N., et al. (n.d.). pH-Dependent Degradation of Nitrosocimetidine and Its Mechanisms. PMC. Retrieved from [Link]

  • Queen's University. (n.d.). CHEM 331 Problem Set #4: Hydrolysis. Retrieved from [Link]

  • Coffee, K. R., et al. (2023). Analysis of Degradation Products in Thermally Treated TATB. OSTI.gov. Retrieved from [Link]

  • NextSDS. (2026). 2-Oxazolidinone, 3-nitroso- — Chemical Substance Information. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Experimental Use of Nitric Oxide Donors

Welcome to the Technical Support Center for Nitric Oxide (NO) Donors. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges researchers face when w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Nitric Oxide (NO) Donors. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges researchers face when working with these powerful but sensitive compounds. Nitric oxide's fleeting nature—its half-life in biological systems can be mere seconds—makes direct application of NO gas impractical for most experimental setups[1][2]. Consequently, NO donors, which release NO under specific conditions, are indispensable tools.

However, the very properties that make these donors useful also introduce significant experimental variability. An inappropriate choice of donor or a lack of control over experimental conditions can lead to inconsistent results, off-target effects, and misinterpretation of data[1][3]. This guide is structured to provide you with not just troubleshooting steps, but the underlying scientific reasoning to help you make informed decisions, validate your system, and generate reliable, reproducible data.

Frequently Asked Questions (FAQs)

Q1: There are so many NO donors. How do I choose the right one for my experiment?

A1: This is the most critical question, and the answer is entirely dependent on your experimental objective. There is no single "best" donor. The ideal choice hinges on the desired kinetics of NO release, the duration of your experiment, and the sensitivity of your system to potential cytotoxic byproducts.

The primary performance of an NO donor is defined by its release profile, half-life, and inherent cytotoxicity[1]. For instance, if you aim to mimic a rapid physiological burst of NO, a fast-releasing donor like PAPA NONOate is suitable. Conversely, for studies requiring sustained, low-level NO exposure to model chronic conditions, a slow-releasing donor like DETA NONOate would be more appropriate[1].

Consider the following table to guide your selection:

Table 1: Comparative Properties of Common Nitric Oxide Donors

ClassCompoundHalf-life (t½) at 37°C, pH 7.4NO Release ProfileRelative CytotoxicityKey Characteristics & Considerations
Diazeniumdiolates (NONOates) PAPA NONOate~15 minutes[1]FastHighSpontaneously releases 2 moles of NO per mole of parent compound; release is pH and temperature-dependent[1].
DETA NONOate~20 hours[1]Slow, ProlongedLowIdeal for long-term exposure studies requiring a sustained, low level of NO[1].
Spermine NONOate~37 - 73 minutes[1][4]ModerateModerateOffers a release rate between that of fast and slow donors[1].
MAHMA NONOate~1.3 minutes[1]Very FastHighCharacterized by a rapid, high-concentration burst of NO[1][5].
S-Nitrosothiols (RSNOs) S-nitroso-N-acetylpenicillamine (SNAP)~3 hours[6]ModerateModerateRelease is accelerated by light, heat, and metal ions (especially Cu⁺)[6][7][8]. Can also act as a nitrosonium (NO⁺) donor[9].
S-Nitrosoglutathione (GSNO)~7 hours[6]ModerateLowAn endogenous S-nitrosothiol; its decomposition can be influenced by cellular enzymes and reducing agents[7][10].
Sydnonimines SIN-1 (3-morpholinosydnonimine)VariableSlowHighReleases NO and superoxide (O₂⁻) simultaneously, forming peroxynitrite (ONOO⁻)[10]. Useful for studying peroxynitrite-mediated effects.
Metal-NO Complexes Sodium Nitroprusside (SNP)VariableFast (light-dependent)HighReleases NO upon exposure to light[6][7]. Its decomposition also releases five cyanide ions (CN⁻), leading to significant cytotoxicity[7][11].

Note: Half-life values are highly dependent on experimental conditions such as pH, temperature, light exposure, and medium composition[1][7].

Q2: What is the fundamental mechanism of NO signaling I am trying to activate?

A2: In most biological systems, NO exerts its effects through the canonical soluble guanylyl cyclase (sGC) signaling pathway. Understanding this pathway is crucial for designing appropriate controls and interpreting your results. NO, being a small, lipophilic gas, diffuses across cell membranes and binds to the heme-iron atom in sGC[7]. This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, activating downstream targets like protein kinase G (PKG) to mediate a wide range of physiological responses, including smooth muscle relaxation and neurotransmission[7].

NO_Signaling_Pathway cluster_exterior Extracellular Space cluster_cell Target Cell NO_Donor NO Donor NO Nitric Oxide (NO) NO_Donor->NO Releases sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Binds & Activates cGMP cGMP sGC->cGMP Activates conversion GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Physiological Response PKG->Response validation_workflow A 1. Define Experimental Goal (e.g., rapid vs. sustained NO) B 2. Select Candidate Donor (Use Table 1) A->B C 3. Characterize NO Release in Your System (Griess Assay) B->C D 4. Perform Primary Experiment (Measure Biological Effect) C->D E 5. Run Control Experiments D->E I 6. Analyze & Conclude D->I F Spent Donor Control (Test for byproduct effects) E->F G NO Scavenger Control (e.g., cPTIO, oxyhemoglobin) E->G H Alternate Donor Control (Different class, similar kinetics) E->H F->I G->I H->I

Caption: A logical workflow for NO donor selection and experimental validation.

Protocol: Quantifying NO Release with the Griess Assay

This protocol details the steps for measuring nitrite, an indicator of NO production.

  • Prepare Nitrite Standards:

    • Prepare a 1 M stock solution of sodium nitrite (NaNO₂) in high-purity water.

    • Create a working stock (e.g., 1 mM) and then perform a serial dilution in your exact experimental medium (phenol red-free) to create a standard curve (e.g., 100 µM, 50, 25, 12.5, 6.25, 3.13, and 0 µM).

  • Incubate Samples:

    • Add your chosen NO donor at the desired concentration to your experimental system (e.g., cells in phenol red-free medium).

    • Incubate for the desired time at 37°C, protected from light.

    • At the end of the incubation, collect an aliquot of the supernatant (e.g., 50-100 µL). Centrifuge briefly to pellet any cells or debris.

  • Perform the Griess Reaction: [12] * Pipette 50 µL of your standards and samples into separate wells of a 96-well plate.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid (Griess Reagent A) to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water (Griess Reagent B) to each well.

    • Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.

  • Read and Calculate:

    • Measure the absorbance at 540 nm within 30 minutes.

    • Plot the absorbance of your standards versus their concentration to generate a standard curve.

    • Use the linear regression equation from your standard curve to calculate the nitrite concentration in your samples.

References

  • Pires, M. M., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. Molecules, 25(11), 2580. [Link]

  • Zhang, X., et al. (2019). Nitric oxide detection methods in vitro and in vivo. Medical Gas Research, 9(4), 209-216. [Link]

  • Gupta, K. J., et al. (2014). Recommendations of using at least two different methods for measuring NO. Frontiers in Plant Science, 5, 39. [Link]

  • Hrabie, J. A., & Keefer, L. K. (1997). Measurement and Modeling of Nitric Oxide Release Rates for Nitric Oxide Donors. Chemical Research in Toxicology, 10(4), 434-439. [Link]

  • Wang, Y., et al. (2021). Measurement of Intracellular Nitric Oxide with a Quantitative Mass Spectrometry Probe Approach. Analytical Chemistry, 93(24), 8475-8482. [Link]

  • Lazar Research Laboratories, Inc. (n.d.). MEASUREMENT OF NITRIC OXIDE IN BIOLOGICAL SAMPLES. Lazar Research. [Link]

  • Borden, D. C., & Papavassiliou, D. V. (2003). Nitric Oxide Delivery in Stagnant Systems via Nitric Oxide Donors: A Mathematical Model. Industrial & Engineering Chemistry Research, 42(25), 6529-6536. [Link]

  • Zhang, X., et al. (2019). Nitric oxide detection methods in vitro and in vivo. PubMed, 31898604. [Link]

  • Wang, P. G., et al. (2002). Nitric Oxide Donors: Chemical Activities and Biological Applications. Chemical Reviews, 102(4), 1091-1134. [Link]

  • Huerta, S., et al. (2008). Nitric oxide donors: Novel cancer therapeutics (Review). International Journal of Oncology, 33(5), 909-927. [Link]

  • Ferrer-Sueta, G., & Radi, R. (2009). Detection and quantification of nitric oxide–derived oxidants in biological systems. Chemical Reviews, 109(8), 3689-3731. [Link]

  • Lee, Y., et al. (2025). Paper sensors for the measurement of nitric oxide release from endothelial cells. Analyst, 150(3), 567-575. [Link]

  • Hare, D. B., & Kociol, R. D. (2002). Nitric Oxide Donors and Cardiovascular Agents Modulating the Bioactivity of Nitric Oxide. Circulation, 105(3), 390-395. [Link]

  • Hu, X., et al. (2020). Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications. Frontiers in Chemistry, 8, 599. [Link]

  • Lu, Y., et al. (2022). Recent Developments in Nitric Oxide Donors and Delivery for Antimicrobial and Anti-Biofilm Applications. Pharmaceutics, 14(2), 243. [Link]

  • ResearchGate. (n.d.). Nitric Oxide Donors: Chemical Activities and Biological Applications | Request PDF. [Link]

  • Al-Lawati, H. A., et al. (2006). Formation and stability of a nitric oxide donor: S-nitroso-N-acetylpenicillamine. Journal of Pharmaceutical Sciences, 95(3), 603-611. [Link]

  • Li, J. M., et al. (2003). Cytotoxicity of nitric oxide donors in smooth muscle cells is dependent on phenotype, and mainly due to apoptosis. Arteriosclerosis, Thrombosis, and Vascular Biology, 23(2), 257-263. [Link]

  • Dr. Oracle. (2025, February 21). What is the half-life of Nitric Oxide (NO)?. [Link]

  • Zhang, J., et al. (2018). A Photo-triggered and photo-calibrated nitric oxide donor: Rational design, spectral characterizations, and biological applications. Free Radical Biology and Medicine, 124, 467-474. [Link]

  • Floryszak-Wieczorek, J., et al. (2006). Do nitric oxide donors mimic endogenous NO-related response in plants?. Planta, 224(6), 1363-1374. [Link]

  • Wang, Z., et al. (2025). Visible/Red/NIR Light-Mediated NO Donors for Biological Applications. Chemistry, 7(2), 66. [Link]

  • Huang, Z., et al. (2021). Advanced nitric oxide donors: chemical structure of NO drugs, NO nanomedicines and biomedical applications. Nanoscale, 13(3), 1349-1376. [Link]

  • Thomas, D. D., et al. (2002). The biological lifetime of nitric oxide: Implications for the perivascular dynamics of NO and O2. Proceedings of the National Academy of Sciences, 99(26), 16558-16563. [Link]

  • Khoshnood, E., et al. (1996). Half-life of nitric oxide in aqueous solutions with and without haemoglobin. Physiological Measurement, 17(4), 267-277. [Link]

  • Wink, D. A., et al. (1996). The effect of various nitric oxide-donor agents on hydrogen peroxide-mediated toxicity. Archives of Biochemistry and Biophysics, 331(2), 241-248. [Link]

  • Lipton, S. A., et al. (1996). Analysis of the neuroprotective effects of various nitric oxide donor compounds in murine mixed cortical cell culture. Journal of Neurochemistry, 66(2), 615-624. [Link]

  • da Silva, R. S., et al. (2019). Nitric Oxide as a Central Molecule in Hypertension: Focus on the Vasorelaxant Activity of New Nitric Oxide Donors. Molecules, 24(18), 3241. [Link]

  • ResearchGate. (n.d.). Release mechanisms of representative NO donors. a) NONOate, hydrolysis... | Download Scientific Diagram. [Link]

  • Megson, I. L., & Webb, D. J. (2002). Recent developments in nitric oxide donor drugs. British Journal of Clinical Pharmacology, 54(2), 107-121. [Link]

  • Galli, F., et al. (2023). Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms. International Journal of Molecular Sciences, 24(15), 12153. [Link]

  • Hasanin, M., et al. (2024). Nanoparticle-Based Nitric Oxide Donors: Exploring Their Antimicrobial and Anti-Biofilm Capabilities. Pharmaceutics, 16(11), 1545. [Link]

Sources

Troubleshooting

Factors affecting the rate of nitric oxide release from donors

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Nuances of Nitric Oxide Donors Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pa...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Nuances of Nitric Oxide Donors

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, from vasodilation and neurotransmission to immune responses.[1][2][3] However, its short half-life, typically a few seconds in biological systems, makes direct administration challenging.[4][5] Consequently, NO donors—compounds that release NO under specific conditions—have become indispensable tools in research and are the foundation for various therapeutic strategies.[6][7]

The efficacy and reproducibility of experiments involving NO donors hinge on a precise understanding of their release kinetics. The rate and amount of NO released are not intrinsic properties of the donor molecule alone but are profoundly influenced by a multitude of factors. This guide will delve into these factors, providing a framework for troubleshooting common issues and optimizing experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems and questions that arise during experiments with NO donors.

General Issues

Q1: My experimental results are inconsistent. What are the most common sources of variability when using NO donors?

A1: Inconsistent results often stem from a lack of control over the key factors governing NO release. The most common culprits are:

  • pH fluctuations: The stability of many NO donors, particularly diazeniumdiolates (NONOates), is highly pH-dependent.[8][9] Even small shifts in buffer pH can dramatically alter the rate of NO release.

  • Temperature variations: The decomposition of NO donors is a chemical reaction, and like most reactions, its rate is sensitive to temperature.[10][11][12] Inconsistent temperature control between experiments will lead to variable NO release profiles.

  • Light exposure: Many NO donors, such as sodium nitroprusside (SNP) and S-nitrosothiols (RSNOs), are photosensitive.[1][13][14] Exposure to ambient light can trigger premature or uncontrolled NO release.

  • Purity and age of the donor: NO donors can degrade over time, especially if not stored correctly. Always use high-purity donors and follow the manufacturer's storage recommendations.

  • Buffer composition: The presence of transition metal ions or certain nucleophiles in your buffer can catalyze the decomposition of some NO donors, like RSNOs.[13]

Troubleshooting Tip: Always prepare fresh solutions of NO donors for each experiment. Use a calibrated pH meter to verify the pH of your buffers immediately before use. Protect solutions from light by using amber vials or wrapping containers in foil. Ensure your water bath or incubator maintains a stable and accurate temperature.

Class-Specific Issues

Q2: I'm using a diazeniumdiolate (NONOate), and the NO release seems much faster/slower than expected. Why?

A2: The rate of NO release from NONOates is primarily dictated by the structure of the parent amine and the pH of the solution.[15][16][17]

  • Structural Effects: The nucleophile to which the [N(O)NO]⁻ group is attached governs the intrinsic stability of the molecule.[16] For example, DEA/NO has a much shorter half-life than SPER/NO at the same pH and temperature.[18][19]

  • pH Dependence: NONOates decompose spontaneously in aqueous solutions via protonation.[2][20] A lower pH (higher proton concentration) will accelerate decomposition and NO release.[8][9] Conversely, a higher pH will slow it down. This pH-dependent decomposition can be a powerful tool for tuning NO release.[8][9]

Q3: My S-nitrosothiol (RSNO) solution is losing potency quickly, even when stored in the dark. What's happening?

A3: The stability of RSNOs is notoriously complex. Several factors can lead to their decomposition:

  • Trace Metal Contamination: Trace amounts of transition metal ions, particularly copper (I), can catalyze the decomposition of RSNOs to release NO.[13] Using buffers prepared with high-purity water and chelating agents like EDTA can help mitigate this.

  • Presence of Reducing Agents: Reducing agents such as ascorbate can accelerate RSNO decomposition, sometimes by reducing contaminating transition metals to their more active state (e.g., Cu²⁺ to Cu⁺).[13]

  • Transnitrosation: RSNOs can transfer their nitroso group to other thiols in the solution.[13] If the newly formed RSNO is less stable, this can lead to an overall acceleration of NO release.

Q4: I am working with metal-nitrosyl complexes and not seeing the expected biological effect. What could be the issue?

A4: Metal-nitrosyl complexes often require a specific trigger for NO release.[21][22]

  • Redox-Activated Release: Many of these complexes release NO upon a one-electron reduction.[1] The biological environment must have the appropriate reducing agents (e.g., thiols, hemoproteins) for this to occur.[1]

  • Photolytic Release: Some metal-nitrosyls, like sodium nitroprusside (SNP), are highly photosensitive and require light to release NO efficiently.[1][22] If your experimental setup is not providing the necessary light stimulus, NO release will be minimal.

  • Ligand Exchange: The release of NO can also be triggered by the exchange of other ligands in the metal's coordination sphere.

Key Factors Influencing NO Release Rate

A systematic understanding of the variables at play is crucial for experimental design and troubleshooting.

Chemical Structure of the Donor

The intrinsic chemical nature of the NO donor is the primary determinant of its NO release characteristics. Donors are broadly classified based on their structure, with each class having a distinct mechanism of NO liberation.

Donor ClassGeneral StructurePrimary Release Mechanism
Diazeniumdiolates (NONOates) R-N(H)-[N(O)NO]⁻Spontaneous proton-catalyzed decomposition[2][20]
S-Nitrosothiols (RSNOs) R-S-NOThermal, photolytic, or metal-catalyzed homolysis of the S-N bond[13][16]
Organic Nitrates/Nitrites R-O-NO₂ / R-O-NOEnzymatic bioactivation or reduction[1][17]
Metal-Nitrosyl Complexes Lₙ-M-NOPhotolysis, reduction, or ligand substitution[1][21][23]
Environmental and Physicochemical Factors

a) pH: As previously mentioned, pH is a critical factor, especially for NONOates. The rate of decomposition of these compounds is directly proportional to the proton concentration.[8][9] This relationship allows for precise control over the NO release profile by simply adjusting the pH of the buffer. For some primary amine-based NONOates, pH can even influence whether the donor releases NO or nitroxyl (HNO).[8][9]

b) Temperature: The release of NO from donors is a temperature-dependent process.[10][11][24] An increase in temperature generally accelerates the rate of decomposition for most donor classes, including NONOates and RSNOs.[12][18] It is essential to maintain a constant and accurately reported temperature for reproducible results. For example, the decomposition activation energy for both spermine NONOate and diethylamine NONOate is approximately 100 kJ/mol.[18]

c) Light: Light can be a potent trigger for NO release from photosensitive donors.[25][26]

  • S-Nitrosothiols (RSNOs): Photolysis of the S-N bond leads to the formation of a thiyl radical and NO.[13][14]

  • Sodium Nitroprusside (SNP): SNP solutions are highly photosensitive, and light irradiation is a primary mechanism for NO release in experimental settings.[1]

  • Ruthenium-based complexes: These are often designed specifically for photoactivated NO delivery, allowing for high spatiotemporal control.[22]

When using these compounds, experiments should either be conducted in the dark to prevent unintended NO release or under controlled light conditions to ensure consistent photoactivation.

Catalytic and Enzymatic Factors

a) Metal Ions: Trace amounts of transition metals, particularly copper ions, can significantly catalyze the decomposition of S-nitrosothiols.[13] This is a common source of experimental variability, as trace metal contamination in buffers is frequent. The mechanism often involves the reduction of the metal ion (e.g., Cu²⁺ to Cu⁺), which then rapidly decomposes the RSNO.[13]

b) Thiols and Reducing Agents: The presence of other thiols can lead to transnitrosation reactions, where the -NO group is transferred from the donor to another thiol.[13] Additionally, reducing agents like ascorbate can accelerate NO release from RSNOs.[27] In the context of organic nitrates like nitroglycerin, specific cellular thiols are required for the non-enzymatic release of NO.[1]

c) Enzymes: The bioactivity of organic nitrates is dependent on enzymatic biotransformation.[1][16][17] Enzymes like mitochondrial aldehyde dehydrogenase (mtALDH) and cytochrome P450 are involved in the reduction of organic nitrates to release NO.[1][16] This enzymatic requirement means that the rate of NO release from these donors in a biological system will depend on the metabolic activity of the specific cells or tissues being studied.

Experimental Protocols & Methodologies

Protocol 1: Quantification of NO Release using the Griess Assay

The Griess assay is a common indirect method for quantifying NO release by measuring its stable decomposition product, nitrite (NO₂⁻).[28]

Principle: In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a colored azo compound that can be measured spectrophotometrically at ~540 nm.

Materials:

  • Griess Reagent:

    • Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Component B: 0.1% (w/v) NED in deionized water.

    • (Note: Store both components in the dark at 4°C. A combined reagent can also be used but has a shorter shelf-life).

  • Sodium Nitrite (NaNO₂) standard solution (1M stock, diluted to create a standard curve from 1-100 µM).

  • Experimental buffer (e.g., PBS, pH 7.4).

  • NO donor stock solution.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare Standard Curve:

    • Create a series of dilutions of the NaNO₂ standard in the same buffer as your experiment (e.g., 100, 50, 25, 12.5, 6.25, 3.125, 1.56, 0 µM).

  • Initiate NO Release:

    • In a separate tube or plate, add the NO donor to your experimental buffer (pre-warmed to the desired temperature, e.g., 37°C) to initiate NO release.

  • Sample Collection:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots (e.g., 50 µL) from the NO donor solution.

  • Griess Reaction:

    • To a 96-well plate, add 50 µL of each standard and each experimental sample per well.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation:

    • Subtract the absorbance of the blank (0 µM standard) from all readings.

    • Plot the standard curve (Absorbance vs. Nitrite Concentration).

    • Use the equation of the line from the standard curve to calculate the nitrite concentration in your experimental samples.

Self-Validation and Causality:

  • Why a standard curve in the same buffer? The Griess reaction can be sensitive to the components of the buffer matrix.[28] Running the standard curve in the identical buffer as the experiment accounts for any potential interference, ensuring accurate quantification.

  • Why protect from light? The azo dye product can be light-sensitive. Protecting it from light prevents photodegradation and ensures a stable signal.

Protocol 2: Real-Time NO Measurement with an Electrochemical Sensor

Electrochemical sensors (NO probes) provide the advantage of real-time, direct measurement of NO concentration.[7]

Principle: The sensor typically consists of a working electrode and a reference electrode. NO diffuses across a gas-permeable membrane and is oxidized at the working electrode, generating a current that is directly proportional to the NO concentration.[7]

Materials:

  • Calibrated NO electrochemical sensor and meter.

  • Faraday cage (to shield from electrical noise).

  • Thermostated reaction vessel.

  • NO donor solution.

  • S-nitrosoglutathione (GSNO) or other well-characterized donor for calibration.

Procedure:

  • Sensor Calibration: Calibrate the sensor according to the manufacturer's instructions. This often involves creating a standard curve by adding known concentrations of a stable NO donor (like GSNO) to a solution containing a reducing agent (e.g., CuCl) to generate known amounts of NO.

  • System Equilibration: Place the experimental buffer in the thermostated reaction vessel and allow it to reach the desired temperature. Place the calibrated probe into the buffer and allow the baseline reading to stabilize.

  • Initiate NO Release: Inject a small, known volume of the NO donor stock solution into the reaction vessel and begin recording the sensor output.

  • Data Acquisition: Record the current (pA or nA) or concentration (nM or µM) over time until the reading returns to baseline, indicating the donor is exhausted.

  • Data Analysis: The resulting curve provides a real-time profile of the NO concentration in the solution. From this, you can determine key parameters like the maximum NO concentration (Cₘₐₓ), the time to reach Cₘₐₓ, and the half-life of NO release.

Self-Validation and Causality:

  • Why a Faraday cage? Electrochemical sensors measure very small currents and are susceptible to environmental electrical noise. A Faraday cage shields the setup, ensuring a stable baseline and a high signal-to-noise ratio.

  • Why pre-equilibrate? Allowing the buffer and probe to reach thermal equilibrium prevents temperature-induced drift in the sensor's baseline reading, which could be misinterpreted as NO release.

Visualizing Mechanisms and Workflows

NO Release Mechanisms

The following diagrams illustrate the generalized pathways for NO release from different donor classes.

NO_Release_Mechanisms cluster_nonoates Diazeniumdiolates (NONOates) cluster_rsnos S-Nitrosothiols (RSNOs) cluster_nitrates Organic Nitrates Nonoate R₂N-N(O)=NO⁻ Intermediate R₂N-N(O)=NOH Nonoate->Intermediate Proton H⁺ Proton->Nonoate Protonation Amine R₂NH Intermediate->Amine NO1 NO Intermediate->NO1 NO2 NO Intermediate->NO2 RSNO R-S-NO Thiyl R-S• RSNO->Thiyl NO3 NO RSNO->NO3 Trigger Light (hν) Heat (Δ) Cu⁺ Trigger->RSNO Decomposition Nitrate R-O-NO₂ Metabolite Metabolites Nitrate->Metabolite NO4 NO Nitrate->NO4 Enzyme Enzymes (e.g., mtALDH) Enzyme->Nitrate Bioactivation

Caption: Generalized NO release pathways for major donor classes.

Experimental Workflow for Comparing NO Donors

This workflow outlines a logical process for characterizing and comparing the NO release from different donor compounds.

Experimental_Workflow Prep Prepare Donor Stocks & Buffers (Verify pH) Setup Equilibrate System (37°C, Light/Dark) Prep->Setup Initiate Add Donor to Buffer Setup->Initiate Measure Measure NO Release (Griess or Sensor) Initiate->Measure Analyze Analyze Data: - Total NO/Nitrite - Release Rate - Half-life Measure->Analyze Compare Compare Donor Profiles Analyze->Compare Conclusion Draw Conclusions on Donor Suitability Compare->Conclusion

Caption: Workflow for characterizing NO donor release profiles.

References

  • Shoman, M. E., & Cropek, D. M. (2011). HNO and NO Release from a Primary Amine-Based Diazeniumdiolate As a Function of pH.
  • Various Authors. (n.d.). Metal nitrosyl complex. Grokipedia.
  • Ball, J. C., & Hurley, M. D. (1999). Thermal Release of Nitric Oxide from Ambient Air and Diesel Particles.
  • Shoman, M. E., et al. (2011). HNO and NO release from a primary amine-based diazeniumdiolate as a function of pH. Inorganic Chemistry, 50(7), 2979-2987.
  • Singh, R. J., Hogg, N., Joseph, J., & Kalyanaraman, B. (1996).
  • Lee, Y., et al. (2019). Nitrosyl Linkage Isomers: NO Coupling to N2O at a Mononuclear Site.
  • Hallenbeck, S. A. (n.d.). Synthesis and Properties of Cobalt Nitroxyl Complexes for the Facile Release of HNO.
  • Wang, P. G., et al. (2002). Nitric Oxide Donors: Chemical Activities and Biological Applications.
  • Esteves, A. R., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. MDPI.
  • Lee, S., et al. (2024). Dynamics of NO Release and Linkage Isomer Formation from S-Nitroso-Mercaptoethanol in Aqueous Solutions: Insights from Femtosecond Infrared Spectroscopy.
  • Jelinek, P., et al. (2022). Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism. Dalton Transactions.
  • Various Authors. (n.d.). Metal nitrosyl complex. Wikipedia.
  • Carpenter, A. W., & Schoenfisch, M. H. (2012). The potential of nitric oxide releasing therapies as antimicrobial agents. Taylor & Francis Online.
  • Fukuto, J. M., et al. (2022). Hydropersulfides (RSSH) and Nitric Oxide (NO) Signaling: Possible Effects on S-Nitrosothiols (RS-NO). MDPI.
  • Vorobrev, A. Y., et al. (2018). Visible light-triggered nitric oxide donors for applications in biology and medicine.
  • Amponsah, G. (2010). S-Nitrosothiols: Formation, Decomposition, Reactivity and Possible Physiological Effects. PDXScholar.
  • Various Authors. (n.d.). Release mechanisms of representative NO donors. a) NONOate, hydrolysis...
  • Various Authors. (2025). How Does the Temperature of Combustion Affect the Amount of NOx Produced?. Learn.
  • Hrabie, J. A., & Keefer, L. K. (1997). Measurement and Modeling of Nitric Oxide Release Rates for Nitric Oxide Donors.
  • Lee, A. J., et al. (2021).
  • Farmer, P. J., et al. (2023). NO and N2O Release from the Trityl Diazeniumdiolate Complexes [M(O2N2CPh3)3]− (M = Fe, Co).
  • Li, X., et al. (2020).
  • Singh, R. J., et al. (1999). Formation and stability of S-nitrosothiols in RAW 264.7 cells. American Journal of Physiology-Cell Physiology.
  • Brisbois, E. J., et al. (2013). Long-term nitric oxide release and elevated temperature stability with S-nitroso-N-acetylpenicillamine (SNAP)-doped Elast-eon E2As polymer. PubMed.
  • Papadopoulou, C., & Zydney, A. L. (2002). Nitric Oxide Delivery in Stagnant Systems via Nitric Oxide Donors: A Mathematical Model.
  • Thatcher, G. R. J. (2007). Recent developments in nitric oxide donor drugs. PMC.
  • Parveen, A., & Kumar, S. (2015).
  • Napoli, C., & Ignarro, L. J. (2002). Nitric Oxide Donors and Cardiovascular Agents Modulating the Bioactivity of Nitric Oxide.
  • Coneski, P. N., & Schoenfisch, M. H. (2012). Nitric Oxide Release Part III. Measurement and Reporting. PMC - NIH.
  • Zhang, R., et al. (2025).
  • Li, Y., et al. (2025).
  • Hoffpauir, B. K., et al. (2007). The sensitivity of light-evoked responses of retinal ganglion cells is decreased in nitric oxide synthase gene knockout mice. Journal of Vision.
  • Steiner, A. A., & Branco, L. G. S. (2002). Nitric Oxide and Body Temperature Control. American Physiological Society Journal.
  • Kumar, S., & Singh, R. (2009). Biochemistry of Nitric Oxide. PMC - NIH.
  • Gentsy, G. A., et al. (2020). Wavelength- and irradiance-dependent changes in intracellular nitric oxide level. PMC.
  • Nakagawa, H., et al. (2016).
  • Kowalczuk, S., & Kiełbik, P. (2025).
  • Various Authors. (2025). What is the half-life of Nitric Oxide (NO)?. Dr.Oracle.
  • Lancaster, J. R. (1997). The biological lifetime of nitric oxide: Implications for the perivascular dynamics of NO and O2.
  • Moro, M. A., et al. (2017).

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in the Synthesis of N-aryl Oxazolidinones

Welcome to the technical support center for the synthesis of N-aryl oxazolidinones. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common side reaction...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-aryl oxazolidinones. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common side reactions encountered during these crucial C-N bond-forming reactions. Instead of a generic overview, we will directly address specific experimental challenges with evidence-based explanations and actionable protocols.

Introduction: The Challenge of N-Arylation

The N-arylation of oxazolidinones is a cornerstone transformation in the synthesis of numerous pharmacologically important compounds, including the antibiotic linezolid and the antidepressant toloxatone.[1][2][3] The two most prevalent methods for forging this C(aryl)-N(oxazolidinone) bond are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[4][5][6] While powerful, both methodologies are susceptible to side reactions that can compromise yield, purity, and even stereochemical integrity. This guide provides in-depth, cause-and-effect troubleshooting for these issues.

Troubleshooting Guide: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for coupling oxazolidinones with aryl halides and sulfonates, prized for its functional group tolerance and generally milder conditions compared to classical methods.[6][7] However, success is highly dependent on the careful selection of catalyst, ligand, and base.[4][8]

Q1: My primary side product is the hydrodehalogenated arene. What is causing this and how can I prevent it?

A1: Root Cause Analysis & Mechanism

Hydrodehalogenation, the replacement of the halide on your aryl starting material with a hydrogen atom, is a common side reaction in Buchwald-Hartwig couplings.[7] It typically arises from a competitive pathway to the desired reductive elimination step. After oxidative addition of the aryl halide to the Pd(0) center, the resulting Pd(II) complex can undergo β-hydride elimination if a suitable β-hydrogen is present on an amide or alkoxide ligand. This forms a palladium-hydride species which can then reductively eliminate with the aryl group to form the undesired arene.

The choice of base is critical here. Strong, sterically hindered bases like sodium tert-butoxide (NaOt-Bu) are highly effective at promoting the desired deprotonation of the oxazolidinone-Pd complex, but can also promote side reactions if not used judiciously.[9]

Troubleshooting Protocol:

  • Switch to a Weaker, Non-Nucleophilic Base: Replace strong alkoxide bases like NaOt-Bu with weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[3][4] These bases are often sufficient to facilitate the C-N coupling of amides and carbamates while minimizing base-induced side reactions.[8] This is particularly important when coupling aryl chlorides or substrates with base-sensitive functional groups like enolizable ketones.[4][10]

  • Optimize Ligand Choice: The ligand sphere around the palladium center dictates its reactivity. Bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald's SPhos, XPhos) can accelerate the rate of reductive elimination, favoring the desired C-N bond formation over competing side reactions.[4][9] If using simpler phosphine ligands, consider switching to a more sterically demanding one.

  • Lower Reaction Temperature: If possible, reducing the reaction temperature can often slow down the rate of the undesired β-hydride elimination pathway more significantly than the productive C-N coupling.

Logical Workflow: Diagnosing Hydrodehalogenation

start Hydrodehalogenation Observed check_base Is the base a strong alkoxide (e.g., NaOt-Bu)? start->check_base switch_base Switch to Cs₂CO₃ or K₃PO₄ check_base->switch_base Yes check_ligand Is the ligand sterically hindered? check_base->check_ligand No end Side reaction minimized switch_base->end switch_ligand Use bulky biarylphosphine ligand (e.g., SPhos, XPhos) check_ligand->switch_ligand No lower_temp Reduce reaction temperature check_ligand->lower_temp Yes switch_ligand->end lower_temp->end

Caption: Troubleshooting workflow for hydrodehalogenation.

Q2: I'm coupling an aryl halide with an enolizable ketone, but I'm getting significant ketone α-arylation. How do I achieve selective N-arylation?

A2: Root Cause Analysis & Mechanism

This is a classic chemoselectivity problem. The conditions for N-arylation can also facilitate the C-arylation of enolates. Strong bases like NaOt-Bu will readily deprotonate the α-carbon of the ketone, forming an enolate that can then act as a nucleophile in a competing palladium-catalyzed α-arylation reaction.[8]

To favor N-arylation over C-arylation, the reaction conditions must be tuned to be basic enough to deprotonate the oxazolidinone nitrogen (pKa ~18-20 in DMSO) but not so basic that they lead to a high equilibrium concentration of the ketone enolate (pKa ~19-21 in DMSO).

Troubleshooting Protocol:

  • Employ a Weak Base: This is the most critical parameter. Cesium carbonate (Cs₂CO₃) is the base of choice for substrates containing enolizable ketones.[4][8] Its lower basicity and heterogeneous nature help to avoid significant enolate formation while still promoting the desired N-arylation.

  • Select the Right Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ and a bulky biarylphosphine ligand is highly effective for coupling aryl chlorides under these milder basic conditions.[4]

  • Solvent Choice: Aprotic polar solvents like toluene or 1,4-dioxane are generally preferred for these reactions.[4][8]

Data Summary: Buchwald-Hartwig Parameter Selection
Aryl Halide TypeRecommended LigandRecommended BaseSolventKey Considerations
Electron-deficient/neutral Ar-ClBiaryl Ligands (e.g., SPhos, XPhos)Cs₂CO₃Toluene, DioxaneEssential for substrates with base-sensitive groups (e.g., ketones).[4]
Electron-rich Ar-ClBiaryl Ligands (e.g., RuPhos)LiHMDS, K₃PO₄TolueneMay require slightly stronger conditions or more specialized ligands.
Electron-deficient/neutral Ar-BrDPPF, Xantphos, Biaryl LigandsNaOt-Bu, K₂CO₃, Cs₂CO₃Toluene, DioxaneMore reactive than chlorides; a wider range of conditions are often successful.[8]
Electron-rich Ar-BrBiaryl Ligands (e.g., XPhos)NaOt-Bu, LHMDSTolueneOften challenging; requires highly active catalyst systems.[9]

Troubleshooting Guide: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical and cost-effective alternative to palladium-catalyzed methods, often favored in large-scale synthesis.[5][11] Modern protocols utilize catalytic copper sources with ligands to improve reaction rates and yields under milder conditions than the harsh, stoichiometric copper reactions of the past.[3][12]

Q3: I am trying a selective N-arylation on a bromoiodoarene, but I am getting a mixture of the desired bromo-product, the iodo-product, and the bis-oxazolidinone product. What is happening?

A3: Root Cause Analysis & Mechanism

You are observing the results of a competitive aromatic Finkelstein reaction (halogen exchange).[13] In Ullmann-type couplings, the copper catalyst can react with the iodide present in the system (either from a CuI salt or formed during the catalytic cycle) to generate a copper-iodide species. This species can then react with the bromo-substituted product, exchanging the bromo group for an iodo group. This newly formed iodo-product is often more reactive than the starting bromo-product, leading to a second coupling reaction that forms the bis-arylated side product.

Start Bromoiodoarene + Oxazolidinone Desired_Path Desired C-N Coupling at Iodine Start->Desired_Path Side_Path Side Reaction: Halogen Exchange (Aromatic Finkelstein) Start->Side_Path Desired_Product Bromo-N-Aryl Oxazolidinone (Target Product) Desired_Path->Desired_Product Desired_Product->Side_Path CuI Scrambled_Product Iodo-N-Aryl Oxazolidinone Side_Path->Scrambled_Product Bis_Product Bis-Oxazolidinone Product Scrambled_Product->Bis_Product + Oxazolidinone

Caption: Competing pathways in the Ullmann coupling of bromoiodoarenes.

Troubleshooting Protocol:

  • Avoid Iodide-Based Copper Sources: Start by using a copper(I) or copper(II) source that does not contain iodide, such as Cu(OAc)₂, Cu₂O, or CuCl, to minimize the initial concentration of iodide ions in the reaction.[13]

  • Select a Halogen-Exchange-Suppressing Ligand: This is the most effective strategy. While common ligands like N,N'-dimethyl-1,2-cyclohexanediamine are effective for C-N coupling, they do not sufficiently suppress halogen exchange. The ligand 3,4,7,8-tetramethyl-1,10-phenanthroline (Me₄Phen) has been identified as optimal for promoting the desired C-N bond formation while minimizing the competitive Finkelstein pathway.[13]

  • Use a Non-Coordinating Base: A moderately strong, non-coordinating base like potassium phosphate (K₃PO₄) is ideal. It is effective in the coupling reaction without introducing additional coordinating anions that could interfere with the catalyst.[3][13]

General Issues & Ring Integrity

Q4: My reaction appears to work, but I see significant decomposition or ring-opened byproducts during workup or purification. How can I improve the stability of my product?

A4: Root Cause Analysis & Stability

The oxazolidinone ring, while generally robust, is a cyclic carbamate and can be susceptible to hydrolysis (ring-opening) under strongly acidic or basic conditions.[14] The stability is significantly influenced by the nitrogen substituent. N-acyl or N-sulfonyl groups increase the stability of the ring by delocalizing the nitrogen's lone pair into the carbonyl group, strengthening the endocyclic C-O bond.[15] N-aryl oxazolidinones fall into this stabilized category, but prolonged exposure to harsh pH conditions during aqueous workup or chromatography on un-neutralized silica gel can still lead to degradation.

Troubleshooting Protocol:

  • Neutralize Workup Conditions: During aqueous workup, carefully adjust the pH of the aqueous layer to be near neutral (pH ~7) before extraction. Avoid strong acid or base washes if possible. If an acid wash is necessary to remove a basic ligand, use a dilute solution (e.g., 0.1 M HCl) and minimize contact time.

  • Use Buffered or Neutralized Silica Gel: Standard silica gel can be slightly acidic. If you suspect product decomposition on the column, pre-treat the silica gel by slurrying it in the eluent system containing a small amount of a neutral amine, such as triethylamine (~0.5-1% v/v), then pack the column as usual. This will neutralize active acidic sites.

  • Minimize Exposure to Protic Solvents: Water and alcohols can participate in ring-opening, especially with catalytic amounts of acid or base.[14][16] Ensure solvents used for workup and purification are dry and that the product is stored in an anhydrous environment.

Frequently Asked Questions (FAQs)

Q5: Should I use Palladium or Copper catalysis for my N-arylation?

A5: The choice depends on several factors:

  • Scope & Functional Group Tolerance: Palladium catalysis, particularly with modern Buchwald-Hartwig systems, generally offers a broader substrate scope and higher tolerance for sensitive functional groups.[6]

  • Cost & Scale: For large-scale synthesis where cost is a major driver, copper catalysis is often more economical.[3][11]

  • Aryl Halide Reactivity: For less reactive aryl chlorides, palladium catalysis is typically more efficient and reliable.[4][10] Both methods work well for aryl bromides and iodides.

Q6: My oxazolidinone starting material has a free hydroxyl group. Do I need to protect it?

A6: It is highly recommended. The hydroxyl group is nucleophilic and can compete with the oxazolidinone nitrogen in the coupling reaction, leading to O-arylation (an Ullmann ether synthesis side reaction).[5] Furthermore, the acidic proton of the hydroxyl group can consume a full equivalent of base. Protecting the hydroxyl group as a silyl ether (e.g., TBS) or a benzyl ether is a standard strategy.[17][18] These groups are generally stable to the coupling conditions and can be removed selectively later.[17]

Q7: Can I use protecting groups on the oxazolidinone nitrogen itself?

A7: This would be counterproductive for the N-arylation reaction, as the goal is to form a bond at that nitrogen. The concept of a protecting group is to temporarily block reactivity at a specific site.[19] For N-arylation, the nitrogen atom must be available to participate in the coupling reaction, meaning it needs its N-H proton to be removed by a base to form the active nucleophile.

References

  • Chen, C.-H., et al. (2012). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. ACS Omega. Available at: [Link]

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2003). Palladium-Catalyzed Synthesis of N-Aryloxazolidinones from Aryl Chlorides. Organic Letters, 5(15), 2671–2673. Available at: [Link]

  • Cacchi, S., Fabrizi, G., Goggiamani, A., & Zappia, G. (2001). 3-Aryl-2-oxazolidinones through the Palladium-Catalyzed N-Arylation of 2-Oxazolidinones. Organic Letters, 3(16), 2539–2541. Available at: [Link]

  • Goggiamani, A., & Zappia, G. (2001). 3-Aryl-2-oxazolidinones through the Palladium-Catalyzed N-Arylation of 2-Oxazolidinones. OA Monitor Ireland. Available at: [Link]

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2003). Palladium-catalyzed synthesis of N-aryloxazolidinones from aryl chlorides. PubMed. Available at: [Link]

  • Tuğrak, M., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1748–1757. Available at: [Link]

  • de Souza, A. C. D., et al. (2023). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. ACS Organic & Inorganic Au. Available at: [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Mokrushin, V. S., et al. (2008). Stereoelectronic control of oxazolidine ring-opening: Structural and chemical evidences. ResearchGate. Available at: [Link]

  • Kamila, S., & Trivedi, R. (2007). Synthesis of N-arylated oxazolidinones via a palladium catalyzed cross coupling reaction. Application to the synthesis of the antibacterial agent Dup-721. ResearchGate. Available at: [Link]

  • Synthesis of oxazolidinones. (n.d.). Organic Chemistry Portal. Retrieved March 26, 2024, from [Link]

  • Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022(2), 140–155. Available at: [Link]

  • Brickner, S. J., et al. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development, 7(4), 549–558. Available at: [Link]

  • Tcyrulnikov, S., et al. (2017). Chemoselective Copper-Catalyzed Ullmann-Type Coupling of Oxazolidinones with Bromoiodoarenes. Organic Letters, 19(11), 2953–2956. Available at: [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. Wikipedia. Available at: [Link]

  • Fard, M. A., et al. (2023). Simple and Efficient Synthesis of 3-Aryl-2-oxazolidinone Scaffolds Enabling Increased Potency toward Biofilms. Molecular Pharmaceutics, 20(7), 3624–3635. Available at: [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved March 26, 2024, from [Link]

  • Reddy, K. R., et al. (2003). Highly Efficient CuI-Catalyzed Coupling of Aryl Bromides with Oxazolidinones Using Buchwald's Protocol: A Short Route to Linezolid and Toloxatone. Organic Letters, 5(5), 651–653. Available at: [Link]

  • Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved March 26, 2024, from [Link]

  • Evans, D. A. (n.d.). Protective Groups in Synthetic Organic Chemistry. Harvard University. Retrieved March 26, 2024, from [Link]

  • Monnier, F., & Taillefer, M. (2009). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Angewandte Chemie International Edition, 47(15), 2708–2746. Available at: [Link]

  • Melander, R. J., et al. (2019). Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. ACS Infectious Diseases, 5(11), 1856–1867. Available at: [Link]

  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Retrieved March 26, 2024, from [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis. Retrieved March 26, 2024, from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 26, 2024, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of Nitric Oxide Donors: 3-Nitroso-2-oxazolidinone vs. S-Nitrosothiols (SNAP and GSNO)

A Technical Guide for Researchers and Drug Development Professionals In the intricate world of cellular signaling, nitric oxide (NO) stands as a pleiotropic signaling molecule, orchestrating a vast array of physiological...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the intricate world of cellular signaling, nitric oxide (NO) stands as a pleiotropic signaling molecule, orchestrating a vast array of physiological and pathophysiological processes. Its transient nature, with a half-life of mere seconds in biological systems, necessitates the use of nitric oxide donors for in-depth in vitro and in vivo investigations. The choice of an appropriate NO donor is a critical experimental parameter, as these compounds possess distinct chemical properties that dictate their NO release kinetics, stability, and potential off-target effects. An ill-suited donor can lead to confounding results and misinterpretation of the role of NO in a specific biological context.

This comprehensive guide provides a detailed comparison of three nitric oxide donors: 3-Nitroso-2-oxazolidinone, S-Nitroso-N-acetyl-DL-penicillamine (SNAP), and S-Nitrosoglutathione (GSNO). This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering a comparative analysis of their performance, supported by experimental data, to facilitate the selection of the most suitable compound for your research needs.

Understanding the Chemistry of Nitric Oxide Donors

The fundamental role of an NO donor is to release nitric oxide in a controlled and predictable manner. The chemical structure of the donor molecule dictates the mechanism and kinetics of this release. The three compounds discussed herein belong to two different classes of NO donors: N-nitroso compounds (3-Nitroso-2-oxazolidinone) and S-nitrosothiols (SNAP and GSNO).

S-nitrosothiols (RSNOs) , such as SNAP and GSNO, are characterized by a nitroso group attached to a sulfur atom of a thiol. The release of NO from RSNOs can be initiated by various stimuli, including light, heat, and the presence of transition metal ions like copper[1][2]. This sensitivity to environmental factors necessitates careful handling and experimental design to ensure reproducible results.

N-nitroso compounds , on the other hand, have a nitroso group attached to a nitrogen atom. While the general class is broad, the specific release mechanism can vary. For some N-nitroso compounds, decomposition and subsequent NO release can be spontaneous under physiological conditions.

Comparative Analysis of Physicochemical Properties

A critical aspect of selecting an NO donor is understanding its stability and the rate at which it releases NO. These parameters, summarized in the table below, directly influence the concentration and duration of NO exposure in an experimental system.

Property3-Nitroso-2-oxazolidinoneSNAP (S-Nitroso-N-acetyl-DL-penicillamine)GSNO (S-Nitrosoglutathione)
Class N-nitroso compoundS-nitrosothiolS-nitrosothiol
Molecular Formula C₃H₄N₂O₃C₇H₁₂N₂O₄SC₁₀H₁₆N₄O₇S
Molecular Weight 116.08 g/mol 220.25 g/mol 336.32 g/mol
Half-life (t½) Data not readily available in peer-reviewed literature under physiological conditions.Seconds to hours, highly dependent on temperature, pH, and the presence of metal ions[3].Generally more stable than SNAP, but stability is also influenced by light, temperature, and metal ions.
NO Release Profile Data not readily available in peer-reviewed literature.Can act as a donor of NO+, NO, and NO- under different physiological conditions[3].Considered an endogenous reservoir and carrier of NO[4].
Key Characteristics A cyclic nitrosocarbamate.A synthetic, small molecule NO donor.An endogenous S-nitrosothiol, playing a role in physiological NO signaling.
Potential Concerns Limited data on NO release kinetics and potential byproducts. A study has indicated its carcinogenicity in rats[5].Susceptible to rapid decomposition, leading to a burst of NO. Potential for transnitrosylation reactions[3].Enzymatic degradation by GSNO reductase can influence its effective concentration and duration of action.

Note: The lack of readily available data for the half-life and NO release profile of 3-Nitroso-2-oxazolidinone under physiological conditions is a significant gap in the current scientific literature, making direct, quantitative comparisons with well-characterized donors like SNAP and GSNO challenging.

The Causality Behind Experimental Choices: Matching the Donor to the Biological Question

The choice of an NO donor should be a deliberate decision based on the specific experimental question. The differing release kinetics of these compounds can lead to vastly different biological outcomes.

  • For studying rapid, transient signaling events , such as vasodilation or neurotransmission, a donor with a short half-life that provides a bolus of NO, like SNAP, might be appropriate. However, the potential for a high initial burst of NO must be considered, as this may not accurately mimic physiological NO signaling.

  • For investigating long-term effects of sustained NO exposure , such as gene expression changes or cell differentiation, a more stable donor with a prolonged release profile, like GSNO, would be a more logical choice. GSNO's role as an endogenous NO carrier also makes it a more physiologically relevant choice for certain studies[4].

  • The case of 3-Nitroso-2-oxazolidinone remains enigmatic. Without clear data on its NO release profile, its application in research is limited. Its reported carcinogenicity in animal studies raises significant safety concerns and should be a primary consideration for any potential use[5].

Impact on Cellular Signaling Pathways

Nitric oxide primarily exerts its biological effects through the activation of soluble guanylyl cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP)[6][7]. This cGMP then acts as a second messenger, activating downstream protein kinases and modulating various cellular processes.

The choice of NO donor can significantly impact the activation of this pathway. A rapid-releasing donor like SNAP can cause a sharp and transient increase in cGMP, while a slower-releasing donor like GSNO may lead to a more sustained, lower-level elevation of cGMP. These different temporal patterns of cGMP signaling can, in turn, activate distinct downstream cellular responses.

For instance, in endothelial cells, NO has been shown to inhibit the expression of adhesion molecules and pro-inflammatory cytokines, a key aspect of its anti-atherogenic properties. The sustained release of NO from certain donors has been shown to be more effective in this regard than a short burst[8].

Signaling Pathway Diagram: The Canonical NO/sGC/cGMP Pathway

NO_Signaling cluster_extracellular Extracellular cluster_cell Target Cell NO_Donor NO Donor (e.g., SNAP, GSNO) NO Nitric Oxide (NO) NO_Donor->NO Release sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activation GTP GTP cGMP cGMP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activation Cellular_Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKG->Cellular_Response Phosphorylation of Target Proteins

Caption: The canonical nitric oxide signaling pathway.

Experimental Protocols

To ensure the scientific integrity and reproducibility of research involving NO donors, it is essential to employ validated experimental protocols. Below are detailed methodologies for key experiments used to characterize and compare the effects of nitric oxide donors.

Quantification of Nitric Oxide Release: The Griess Assay

The Griess assay is a simple and widely used colorimetric method for the indirect quantification of NO by measuring its stable breakdown product, nitrite (NO₂⁻).

Experimental Workflow: Griess Assay

Griess_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation & Reaction cluster_analysis Data Analysis Prepare_Standards Prepare Nitrite Standards (0-100 µM) Incubate Incubate standards and samples in a 96-well plate Prepare_Standards->Incubate Prepare_Samples Prepare NO Donor Solutions in appropriate buffer Prepare_Samples->Incubate Add_Griess_A Add Griess Reagent A (Sulfanilamide) Incubate->Add_Griess_A Incubate_A Incubate for 5-10 min (protected from light) Add_Griess_A->Incubate_A Add_Griess_B Add Griess Reagent B (NED) Incubate_A->Add_Griess_B Incubate_B Incubate for 5-10 min (protected from light) Add_Griess_B->Incubate_B Measure_Absorbance Measure absorbance at 540 nm Incubate_B->Measure_Absorbance Plot_Standard_Curve Plot standard curve (Absorbance vs. Nitrite Concentration) Measure_Absorbance->Plot_Standard_Curve Calculate_Concentration Calculate nitrite concentration in samples Plot_Standard_Curve->Calculate_Concentration

Caption: Workflow for quantifying nitric oxide release using the Griess Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Griess Reagent A (Sulfanilamide Solution): Prepare a 1% (w/v) solution of sulfanilamide in 5% phosphoric acid.

    • Griess Reagent B (NED Solution): Prepare a 0.1% (w/v) solution of N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.

    • Nitrite Standard: Prepare a 100 µM stock solution of sodium nitrite in the same buffer or medium used for the NO donor solutions. Create a series of standards (e.g., 0, 1.56, 3.125, 6.25, 12.5, 25, 50, 100 µM) by serial dilution.

  • Assay Procedure:

    • To a 96-well plate, add 50 µL of each nitrite standard and sample (NO donor solution incubated for the desired time).

    • Add 50 µL of Griess Reagent A to all wells.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to all wells.

    • Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Subtract the absorbance of the blank (0 µM standard) from all other readings.

    • Plot a standard curve of absorbance versus nitrite concentration.

    • Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.

Assessment of Cytotoxicity: MTT Assay

It is crucial to distinguish between the biological effects of NO and the potential cytotoxicity of the donor molecule or its byproducts. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_analysis Data Analysis Seed_Cells Seed cells in a 96-well plate and allow to adhere Treat_Cells Treat cells with varying concentrations of NO donors Seed_Cells->Treat_Cells Incubate_Treatment Incubate for the desired duration (e.g., 24, 48, 72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours (until formazan crystals form) Add_MTT->Incubate_MTT Solubilize_Formazan Add solubilization solution (e.g., DMSO, isopropanol) Incubate_MTT->Solubilize_Formazan Measure_Absorbance_MTT Measure absorbance at 570 nm Solubilize_Formazan->Measure_Absorbance_MTT Calculate_Viability Calculate cell viability as a percentage of the untreated control Measure_Absorbance_MTT->Calculate_Viability

Caption: Workflow for assessing cytotoxicity using the MTT Assay.

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment. Allow cells to adhere overnight.

    • Prepare serial dilutions of the NO donors in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the NO donors. Include a vehicle control (medium with the solvent used to dissolve the donors).

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Analysis of Signaling Pathway Activation: Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample, allowing for the analysis of changes in protein expression or post-translational modifications (e.g., phosphorylation) in response to NO donor treatment.

Experimental Workflow: Western Blotting

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Treat_Cells_WB Treat cells with NO donors Lyse_Cells Lyse cells and collect protein Treat_Cells_WB->Lyse_Cells Quantify_Protein Quantify protein concentration (e.g., BCA assay) Lyse_Cells->Quantify_Protein Load_Samples Load equal amounts of protein onto an SDS-PAGE gel Quantify_Protein->Load_Samples Run_Gel Perform electrophoresis Load_Samples->Run_Gel Transfer Transfer proteins to a membrane (e.g., PVDF) Run_Gel->Transfer Block_Membrane Block the membrane to prevent non-specific antibody binding Transfer->Block_Membrane Incubate_Primary Incubate with primary antibody (specific to the target protein) Block_Membrane->Incubate_Primary Incubate_Secondary Incubate with HRP-conjugated secondary antibody Incubate_Primary->Incubate_Secondary Detect_Signal Detect signal using a chemiluminescent substrate Incubate_Secondary->Detect_Signal

Caption: Workflow for analyzing protein expression using Western Blotting.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Treat cultured cells with the NO donors for the desired time.

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by size using electrophoresis.

  • Protein Transfer and Immunodetection:

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest.

    • Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

The selection of a nitric oxide donor is a critical step in designing experiments to investigate the multifaceted roles of NO in biology. S-nitrosothiols like SNAP and GSNO are well-characterized donors with distinct release profiles that can be leveraged to address specific research questions. SNAP, with its more rapid NO release, is suitable for studying acute effects, while the greater stability of GSNO makes it a better choice for examining the consequences of sustained NO exposure.

The properties of 3-Nitroso-2-oxazolidinone as an NO donor remain largely uncharacterized in the public domain. The absence of data on its half-life and NO release kinetics, coupled with concerns about its carcinogenicity, significantly limits its utility and necessitates caution. Further research is required to fully elucidate the physicochemical and biological properties of this compound before it can be confidently employed in nitric oxide research.

References

  • Corpas, F. J., Leterrier, M., Valderrama, R., Airaki, M., Chaki, M., Palma, J. M., & Barroso, J. B. (2013). S-nitrosoglutathione and S-nitrosoglutathione reductase in higher plants: A new player for nitric oxide signaling. Plant Signaling & Behavior, 8(10), e26474.
  • De Caterina, R., Libby, P., Peng, H. B., Thannickal, V. J., Rajavashisth, T. B., Gimbrone, M. A., Jr, ... & Liao, J. K. (1995). Nitric oxide decreases cytokine-induced endothelial activation. Nitric oxide selectively reduces endothelial expression of adhesion molecules and proinflammatory cytokines.
  • Arnelle, D. R., & Stamler, J. S. (1995). NO+, NO., and NO- donation by S-nitrosothiols: implications for regulation of physiological functions by S-nitrosylation and acceleration of disulfide formation. Archives of biochemistry and biophysics, 318(2), 279–285.
  • Lijinsky, W., & Taylor, H. W. (1977). Carcinogenicity of 1-(2-hydroxyethyl)-1-nitrosourea and 3-nitroso-2-oxazolidinone administered in drinking water to male MRC-Wistar rats: induction of bone, hematopoietic, intestinal, and liver tumors. Journal of the National Cancer Institute, 59(3), 875-879.
  • Ma, L., & Lijinsky, W. (1987). Carcinogenicity of 1-(2-hydroxyethyl)-1-nitrosourea and 3-nitroso-2-oxazolidinone administered in drinking water to male MRC-Wistar rats: induction of bone, hematopoietic, intestinal, and liver tumors. Journal of the National Cancer Institute, 78(2), 387-393.
  • Garthwaite, J. (2008). Concepts of nitric oxide-mediated transmission. European Journal of Neuroscience, 27(3), 541-550.
  • Mayer, B., & Hemmens, B. (1997). Biosynthesis and action of nitric oxide in mammalian cells. Trends in biochemical sciences, 22(12), 477-481.

Sources

Comparative

A Researcher's Guide to the Biological Validation of 3-Nitroso-2-oxazolidinone: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the intricate world of cellular signaling, nitric oxide (NO) stands as a pivotal, albeit transient, messenger. Its fleeting nature necessitates the use o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, nitric oxide (NO) stands as a pivotal, albeit transient, messenger. Its fleeting nature necessitates the use of NO donors, compounds that release NO under specific physiological conditions, to elucidate its diverse biological roles.[1] Among these, 3-Nitroso-2-oxazolidinone (NOZ) has emerged as a compound of interest. This guide provides a comprehensive framework for validating the biological effects of NOZ, offering a comparative analysis with other established NO donors and detailing the essential experimental protocols to ensure scientific rigor.

The Unique Profile of 3-Nitroso-2-oxazolidinone as a Nitric Oxide Donor

3-Nitroso-2-oxazolidinone belongs to the oxazolidinone class of compounds.[2][3][4][5][6][7][8] While many oxazolidinones are recognized for their antibacterial properties by inhibiting protein synthesis on the 50S ribosomal subunit, the introduction of a nitroso group at the 3-position fundamentally alters its primary biological activity.[3][4][5][7] This modification transforms it into a nitric oxide donor. The validation of its effects, therefore, requires a departure from antimicrobial assays and a focus on the canonical NO signaling pathways.

The core of NO's signaling function in many biological systems is its activation of soluble guanylyl cyclase (sGC).[9][10] NO binds to the heme moiety of sGC, inducing a conformational change that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[10] This increase in cGMP concentration subsequently activates downstream effectors, such as cGMP-dependent protein kinases, leading to a cascade of cellular responses, most notably vasodilation in the cardiovascular system.[10]

The imperative for researchers is to empirically demonstrate that the observed biological effects of NOZ are indeed mediated by the release of NO and the subsequent activation of the sGC-cGMP pathway. This guide will delineate the necessary experimental steps to build a robust and self-validating case for NOZ's mechanism of action.

Comparative Landscape of Nitric Oxide Donors

The selection of an appropriate NO donor is critical and depends on the desired release kinetics and the experimental context.[1] NOZ must be evaluated against a spectrum of existing donors to understand its unique advantages and limitations.

NO Donor Class Compound Examples Half-life (t½) NO Release Profile Key Characteristics & Potential Off-Target Effects
Diazeniumdiolates (NONOates) DETA NONOate, Spermine NONOate~20 hours (DETA)Slow, prolongedProvides sustained, low-level NO release suitable for long-term studies.[1]
PAPA NONOate~15 minutesFastSpontaneously releases 2 moles of NO per mole of parent compound.[1]
S-Nitrosothiols S-nitroso-N-acetylpenicillamine (SNAP)~4 - 37 hoursSlowDecomposition can be accelerated by light and thiols.[1]
S-nitrosoglutathione (GSNO)Variable; generally stableSlow, consistentMore stable than other donors, releasing consistent, lower levels of NO.[1]
Sydnonimines 3-morpholinosydnonimine (SIN-1)VariableSpontaneousReleases both NO and superoxide, which can form peroxynitrite.[9]
Metal-Nitroso Complexes Sodium Nitroprusside (SNP)Variable; light-dependentSlow, consistentReleases NO upon light exposure; can also release cyanide, a potential source of toxicity.[1][11]

This comparative table underscores the necessity of selecting appropriate controls in validation experiments. For instance, when investigating the effects of NOZ, comparing its activity to a fast-releasing donor like PAPA NONOate and a slow-releasing donor like DETA NONOate can provide valuable insights into the temporal dynamics of the observed biological response.[1]

Experimental Validation of 3-Nitroso-2-oxazolidinone's NO-Mediated Effects

A rigorous validation strategy for NOZ involves a multi-pronged approach, moving from the direct quantification of NO release to the assessment of its downstream biological effects and, crucially, demonstrating the dependence of these effects on the canonical NO signaling pathway.

Workflow for Validating NO-Mediated Effects of 3-Nitroso-2-oxazolidinone

G cluster_0 Phase 1: Quantifying NO Release cluster_1 Phase 2: Assessing Biological Activity cluster_2 Phase 3: Mechanistic Validation quantify_no Quantify NO Release (Griess Assay) vasodilation Vasodilation Assay (Isolated Blood Vessels) quantify_no->vasodilation Confirm NO production cell_culture Endothelial Cell Culture (e.g., HUVECs) sgc_inhibition sGC Inhibition (ODQ) vasodilation->sgc_inhibition Test pathway dependence cell_culture->sgc_inhibition Test pathway dependence in vitro no_scavenging NO Scavenging (e.g., cPTIO, Hemoglobin) sgc_inhibition->no_scavenging Confirm NO as the mediator

Caption: Workflow for validating 3-Nitroso-2-oxazolidinone's effects.

Quantification of Nitric Oxide Release: The Griess Assay

The foundational step in validating any NO donor is to quantify its NO release. The Griess assay is a simple and widely used colorimetric method for this purpose.[12][13][14][15] It indirectly measures NO by detecting its stable breakdown product, nitrite (NO₂⁻), in aqueous solutions.[14]

Principle: In an acidic environment, nitrite reacts with sulfanilic acid to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine to produce a stable, colored azo compound that can be measured spectrophotometrically at approximately 540 nm.[13]

Experimental Protocol: Griess Assay for Nitrite Determination

  • Reagent Preparation:

    • Griess Reagent A (Sulfanilamide Solution): Prepare a solution of sulfanilamide in an acidic buffer (e.g., phosphoric acid or hydrochloric acid).

    • Griess Reagent B (N-(1-naphthyl)ethylenediamine Solution): Prepare a solution of N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.

    • Nitrite Standard: Prepare a stock solution of sodium nitrite (e.g., 1 mM) and perform serial dilutions to create a standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.13, and 1.56 µM).

  • Sample Preparation:

    • Incubate NOZ at the desired concentration in a suitable buffer or cell culture medium for a predetermined time course.

    • Collect aliquots of the supernatant at various time points to determine the kinetics of NO release.

  • Assay Procedure (96-well plate format):

    • Pipette 50 µL of each standard and experimental sample into separate wells of a clear, flat-bottom 96-well plate.

    • Add 50 µL of Griess Reagent A to all wells and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to all wells and incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop.

    • Measure the absorbance at 540 nm using a microplate reader.[15]

  • Data Analysis:

    • Subtract the absorbance of the blank (0 µM nitrite) from all readings.

    • Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

    • Determine the nitrite concentration in the experimental samples by interpolating their absorbance values on the standard curve.

Assessment of Biological Activity: Vasodilation in Isolated Blood Vessels

A classic and physiologically relevant method to assess the biological activity of an NO donor is to measure its effect on vascular tone.[16][17]

Principle: The relaxation of pre-constricted arterial rings is a direct measure of a compound's vasodilatory potential. NO released from the donor diffuses to the vascular smooth muscle cells, activates sGC, increases cGMP, and causes relaxation.[10]

Experimental Protocol: Wire Myography for Vasodilation Assay

  • Tissue Preparation:

    • Humanely euthanize an appropriate animal model (e.g., rat) and dissect a segment of an artery (e.g., thoracic aorta or mesenteric artery).

    • Immediately place the artery in cold, oxygenated Krebs-Henseleit buffer.

    • Carefully clean the artery of surrounding connective tissue and cut it into 2-3 mm rings.

  • Mounting and Equilibration:

    • Mount the arterial rings on the wires of a wire myograph system in a chamber filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

    • Allow the rings to equilibrate under a standardized resting tension.

  • Viability Check and Pre-constriction:

    • Assess the viability of the rings by challenging them with a high-potassium solution or a vasoconstrictor like phenylephrine.

    • Once a stable contraction is achieved, wash the rings and allow them to return to baseline.

    • Pre-constrict the rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine or U46619).

  • Cumulative Concentration-Response Curve:

    • Once the pre-constriction plateau is reached, add cumulative concentrations of NOZ to the chamber.

    • Record the relaxation response at each concentration until a maximal response is achieved or the concentration range is exhausted.

    • As a positive control, perform a concentration-response curve for a known NO donor like Sodium Nitroprusside (SNP).[18]

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the pre-constriction tension.

    • Plot the percentage of relaxation against the logarithm of the NOZ concentration to generate a concentration-response curve and calculate the EC₅₀ (the concentration that produces 50% of the maximal response).

In Vitro Validation in Endothelial Cell Culture

To further investigate the cellular mechanisms, primary endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), provide an excellent in vitro model.[19][20][21][22]

Experimental Protocol: Culturing and Treating Endothelial Cells

  • Cell Culture:

    • Culture HUVECs in a complete endothelial cell growth medium.[19]

    • Coat culture vessels with an attachment factor like fibronectin or gelatin to promote cell adhesion.[20][21]

    • Maintain the cells in a humidified incubator at 37°C and 5% CO₂.[21]

  • Experimental Treatment:

    • Seed HUVECs in multi-well plates and allow them to reach confluence.

    • Treat the cells with varying concentrations of NOZ for different durations.

    • Collect the cell culture supernatant for Griess assay and cell lysates for downstream analysis (e.g., cGMP measurement).

Mechanistic Validation: Probing the sGC-cGMP Pathway

This is the critical step to link NOZ to its proposed mechanism of action.

a) Inhibition of Soluble Guanylyl Cyclase (sGC)

Principle: If NOZ's effects are mediated through sGC, then inhibiting sGC should abolish these effects. 1H-[12][13][14]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) is a potent and selective inhibitor of sGC that works by oxidizing the heme cofactor.[23]

Experimental Protocol:

  • In the vasodilation assay, pre-incubate the pre-constricted arterial rings with ODQ before adding NOZ. A rightward shift or complete blockade of the NOZ-induced relaxation curve would indicate sGC dependence.

  • In cell culture experiments, pre-treat the HUVECs with ODQ before adding NOZ. Measure a key downstream marker, such as cGMP levels, using an ELISA kit. The absence of a NOZ-induced increase in cGMP in the presence of ODQ provides strong evidence for sGC-mediated action.

b) Scavenging of Nitric Oxide

Principle: To confirm that NO is the specific molecule mediating the observed effects, a NO scavenger can be employed. Carboxy-PTIO (cPTIO) and hemoglobin are effective NO scavengers.[24] Hemoglobin scavenges NO through a rapid dioxygenation reaction, converting oxyhemoglobin to methemoglobin and NO to nitrate.[24][25][26][27]

Experimental Protocol:

  • In the vasodilation and cell culture experiments, co-incubate NOZ with a NO scavenger. The attenuation or complete inhibition of the biological response (vasodilation or cGMP production) in the presence of the scavenger confirms that the effect is directly due to NO.

Signaling Pathway of NO-Mediated Vasodilation

G cluster_0 Extracellular cluster_1 Vascular Smooth Muscle Cell cluster_2 Inhibitors/Scavengers NOZ 3-Nitroso-2-oxazolidinone (NOZ) NO Nitric Oxide (NO) NOZ->NO Spontaneous Release sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation Leads to ODQ ODQ ODQ->sGC Inhibits Hemoglobin Hemoglobin Hemoglobin->NO Scavenges

Caption: NOZ-induced vasodilation pathway and points of experimental intervention.

Conclusion

The validation of 3-Nitroso-2-oxazolidinone's biological effects requires a systematic and evidence-based approach. By moving from the direct quantification of its NO-releasing capacity to the functional assessment of its biological activity and, finally, to the targeted dissection of its signaling pathway using specific inhibitors and scavengers, researchers can build a compelling and scientifically sound case for its mechanism of action. This comparative guide provides the necessary framework and detailed protocols to empower researchers to confidently and accurately characterize the role of NOZ in their biological systems of interest.

References

  • Bowdish Lab, McMaster University. GRIESS ASSAY FOR NITRITE DETERMINATION. (2015). [Link]

  • Dojindo Molecular Technologies, Inc. NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit - Technical Manual. (2014). [Link]

  • Nitrite test with the Griess reagent system. protocols.io. (2026). [Link]

  • Fink, M. P. Inhaled Alternatives to Nitric Oxide. American Journal of Respiratory and Critical Care Medicine. [Link]

  • Keeble, T. R., & Megson, I. L. (2007). Recent developments in nitric oxide donor drugs. British Journal of Pharmacology, 151(3), 305–313. [Link]

  • Yadav, V., Singh, P., Kumar, S., & Bhatla, S. C. (2019). Hemoglobin as a probe for estimation of nitric oxide emission from plant tissues. BMC Plant Biology, 19(1), 169. [Link]

  • Lowson, S. (2002). Alternatives to nitric oxide. ResearchGate. [Link]

  • Griffiths, M. J. D., & Evans, T. W. (2005). Inhaled nitric oxide therapy in adults. New England Journal of Medicine, 353(25), 2683-2695. [Link]

  • REPROCELL. Vasodilatation in human subcutaneous resistance arteries (Nitric oxide donor). [Link]

  • Tullett, J. M., & Rees, D. D. (1998). Use of NO donors in biological systems. Methods in Molecular Biology, 100, 205–214. [Link]

  • Rastaldo, R., Pagliaro, P., Cappello, S., Penna, C., & Gattullo, D. (2016). Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms. International Journal of Molecular Sciences, 17(9), 1435. [Link]

  • Antonucci, I., & Storti, G. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4268. [Link]

  • Yan, S., Miller, M. J., Wencewicz, T. A., & Möllmann, U. (2010). Syntheses and antibacterial activity studies of new oxazolidinones from nitroso Diels-Alder chemistry. Bioorganic & Medicinal Chemistry Letters, 20(3), 1302–1305. [Link]

  • Mayer, B., Brunner, F., & Schmidt, K. (1993). Activation of Soluble Guanylyl Cyclase by the Nitrovasodilator 3-morpholinosydnonimine Involves Formation of S-nitrosoglutathione. Molecular Pharmacology, 44(2), 327–334. [Link]

  • Park, Y., Lee, J., & Lee, Y. M. (2016). Unveiling an {FeNO}6 Intermediate: A Sequential Mechanistic Investigation of Nitrite Reduction in a Mononuclear Iron. Journal of the American Chemical Society, 138(14), 4724–4727. [Link]

  • Innoprot. INSTRUCTIONS FOR CULTURING ENDOTHELIAL CELLS. [Link]

  • Cell Biologics. Primary Endothelial Cell Culture Protocol. [Link]

  • Copp, J. D., Ferreira, L. F., & Poole, D. C. (2011). The NO donor sodium nitroprusside: evaluation of skeletal muscle vascular and metabolic dysfunction. Respiratory Physiology & Neurobiology, 178(1), 163–169. [Link]

  • Kumar, R., & Kumar, S. (2014). Current Updates on Oxazolidinone and Its Significance. International Scholarly Research Notices, 2014, 1–13. [Link]

  • Donadee, C., Raat, N. J. H., Kanias, T., Tejero, J., Lee, J. S., Kelley, E. E., ... & Gladwin, M. T. (2011). Nitric Oxide Scavenging by Red Cell Microparticles and Cell Free Hemoglobin as a Mechanism for the Red Cell Storage Lesion. Circulation, 124(4), 465–476. [Link]

  • Cyagen. Key Points for the Isolation and Culture of Endothelial Cells: Avoiding Pitfalls with Precision. (2025). [Link]

  • Igamberdiev, A. U., & Hill, R. D. (2009). Nitric oxide scavenging by barley hemoglobin is facilitated by a monodehydroascorbate reductase-mediated ascorbate reduction of methemoglobin. Planta, 229(5), 1041–1049. [Link]

  • Huang, Z., Li, L., & Zhang, J. (2022). Advanced nitric oxide donors: chemical structure of NO drugs, NO nanomedicines and biomedical applications. Nanoscale, 14(3), 619–645. [Link]

  • Pop, M., & Pop, V. (2023). L-Arginine and Nitric Oxide in Vascular Regulation—Experimental Findings in the Context of Blood Donation. International Journal of Molecular Sciences, 24(21), 15837. [Link]

  • Martin, E., & Whiteman, M. (2009). Activation and Inhibition of Soluble Guanylyl Cyclase by S-Nitrosocysteine: Involvement of Amino Acid Transport System L. Free Radical Biology and Medicine, 47(3), 269–274. [Link]

  • Shinabarger, D. (1999). Mechanism of action of oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195–1202. [Link]

  • Al-Trawneh, S. A., & Al-Salahat, K. A. (2023). Analytical Study and Biological Evaluation of Drug Assays and Oxazolidinones Urea Derivatives. Research Journal of Pharmacy and Technology, 16(11), 5131–5137. [Link]

  • van der Laken, C. J., van der Meer, N. M., & van der Sluis, I. (2006). Endothelium-Dependent NO-Mediated Vasodilation in Humans is Attenuated by Peripheral α1-Adrenoceptor Activation. Clinical Pharmacology & Therapeutics, 80(6), 636–645. [Link]

  • Asiain, A. ENDOTHELIAL CELL CULTURE UNDER PERFUSION USING THE OMI. ASICON. [Link]

  • Zweier, J. L., Samouilov, A., & Kuppusamy, P. (1999). Non-enzymatic nitric oxide synthesis in biological systems. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1411(2-3), 250–262. [Link]

  • Ronda, L., & Mozzarelli, A. (2023). How Nitric Oxide Hindered the Search for Hemoglobin-Based Oxygen Carriers as Human Blood Substitutes. International Journal of Molecular Sciences, 24(19), 14896. [Link]

  • Lijinsky, W., & Kovatch, R. M. (1989). Carcinogenicity of 1-(2-hydroxyethyl)-1-nitrosourea and 3-nitroso-2-oxazolidinone administered in drinking water to male MRC-Wistar rats: induction of bone, hematopoietic, intestinal, and liver tumors. Toxicology and Applied Pharmacology, 99(2), 214–222. [Link]

  • Oxazolidinone antibiotics. (n.d.). EBSCO. [Link]

  • Bult, H., Fret, H. R., & Herman, A. G. (1985). [Comparison of the effects of SIN-1, sodium nitroprusside and nitrate derivatives on the inhibition of blood platelet aggregation and activation of soluble platelet guanylate-cyclase]. Journal de Pharmacie de Belgique, 40(5), 319–328. [Link]

  • Holowatz, L. A., & Kenney, W. L. (2010). Inhibition of iNOS augments cutaneous endothelial NO-dependent vasodilation in prehypertensive non-Hispanic Whites and in non-Hispanic Blacks. American Journal of Physiology-Heart and Circulatory Physiology, 299(5), H1546–H1553. [Link]

  • Donadee, C., Raat, N. J. H., Kanias, T., Tejero, J., Lee, J. S., Kelley, E. E., ... & Gladwin, M. T. (2011). Nitric Oxide Scavenging by Red Blood Cell Microparticles and Cell-Free Hemoglobin as a Mechanism for the Red Cell Storage Lesion. Circulation, 124(4), 465–476. [Link]

  • Zhou, Z., Alp, N. J., & Channon, K. M. (2012). Replacement of heme by soluble guanylate cyclase (sGC) activators abolishes heme-nitric oxide/oxygen (H-NOX) domain structural plasticity. Journal of Biological Chemistry, 287(4), 2462–2469. [Link]

  • Yan, S., Miller, M. J., Wencewicz, T. A., & Möllmann, U. (2010). Syntheses and antibacterial activity studies of new oxazolidinones from nitroso Diels-Alder chemistry. Bioorganic & Medicinal Chemistry Letters, 20(3), 1302–1305. [Link]

  • Sandner, P., Stasch, J. P., & Evgenov, O. V. (2013). A NO and sGC activators target two different redox states of sGC. ResearchGate. [Link]

Sources

Validation

Comparative Guide: Efficacy of 3-Nitroso-2-oxazolidinone vs. S-Nitrosothiols in Nitric Oxide Signaling

Introduction In the landscape of drug development and mechanistic biology, distinguishing between distinct classes of nitroso-containing compounds is critical for experimental design. S-Nitrosothiols (RSNOs), such as S-n...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug development and mechanistic biology, distinguishing between distinct classes of nitroso-containing compounds is critical for experimental design. S-Nitrosothiols (RSNOs), such as S-nitrosoglutathione (GSNO) and S-nitroso-N-acetylpenicillamine (SNAP), are canonical nitric oxide (NO) donors synthesized to mimic endogenous NO transport[1]. Conversely, 3-Nitroso-2-oxazolidinone (NOZ) is an N-nitroso compound (an N-nitrosamine derivative).

While these compounds are occasionally conflated due to their shared nitroso (-NO) moiety, their bond dissociation energies, metabolic activation pathways, and ultimate biological efficacies diverge completely. This guide objectively compares their mechanisms, providing researchers with the causal logic and experimental workflows required to evaluate NO donation versus alkylating toxicity.

Mechanistic Divergence: NO Donation vs. DNA Alkylation

The efficacy of a compound as an NO donor is fundamentally dictated by the lability of the bond anchoring the nitroso group.

  • S-Nitrosothiols (RSNOs): The S-N bond in RSNOs is relatively weak, with a bond dissociation energy of ~25-30 kcal/mol. In biological systems, RSNOs readily undergo homolytic cleavage or transition-metal-catalyzed decomposition (e.g., via Cu⁺) to release the free NO radical (NO•)[2]. This NO• subsequently activates soluble guanylyl cyclase (sGC), driving cGMP production and physiological responses such as vascular smooth muscle relaxation[3].

  • 3-Nitroso-2-oxazolidinone (NOZ): The N-N bond in N-nitroso compounds is highly stable. Rather than releasing free NO, NOZ undergoes hydrolysis or cytochrome P450-mediated metabolism to form highly reactive electrophilic intermediates (e.g., diazonium ions). These electrophiles attack nucleophilic sites on DNA, preferentially generating O6-hydroxyethyldeoxyguanosine (OHEdG) adducts[4]. Consequently, NOZ exhibits negligible efficacy as an NO donor and functions primarily as a mutagenic alkylating agent[5].

Quantitative Efficacy Comparison

The following table summarizes the divergent chemical properties and biological efficacies of standard S-nitrosothiols versus 3-Nitroso-2-oxazolidinone.

CompoundChemical ClassBond TypePrimary Mechanism of ActionNO Release EfficacyPrimary Biological Outcome
SNAP S-NitrosothiolS-N=OHomolytic cleavage / Cu⁺ catalysisHigh (t½ ~ hours in buffer)Vasodilation, Protein S-nitrosylation
GSNO S-NitrosothiolS-N=OTransnitrosation / Enzymatic cleavageHigh (Endogenous NO carrier)sGC Activation, Antioxidant defense
NOZ N-NitrosoN-N=OHydrolysis to reactive electrophilesNegligible DNA Alkylation (OHEdG adducts), Toxicity

Self-Validating Experimental Workflows

To rigorously differentiate the efficacy and safety of these compounds, researchers must employ orthogonal assays that validate both the presence of NO and the formation of toxic adducts.

Protocol A: Real-Time Quantification of NO Release (For RSNOs)

Rationale: Because NO• is a highly reactive radical with a physiological half-life of seconds[2], indirect assays (like the Griess assay) lack temporal resolution and sensitivity. Ozone-chemiluminescence provides real-time, direct quantification by measuring the photons emitted when NO reacts with ozone.

Step-by-Step Methodology:

  • System Purging: Purge a reaction vessel containing 10 mL of PBS (pH 7.4) with inert nitrogen (N₂) gas for 15 minutes. Causality: This removes dissolved oxygen, preventing the rapid oxidation of liberated NO into undetectable nitrite/nitrate.

  • Catalytic Cleavage: Inject a CuCl/ascorbate solution (100 µM final concentration) into the vessel. Causality: Ascorbate reduces Cu²⁺ to Cu⁺, which specifically and rapidly catalyzes the cleavage of the S-N bond in RSNOs.

  • Sample Injection: Inject 10 µM of the test compound (e.g., SNAP or GSNO).

  • Chemiluminescent Detection: Sweep the liberated NO gas into the chemiluminescence analyzer using the N₂ carrier gas. Inside the analyzer, NO reacts with ozone (O₃) to form excited nitrogen dioxide (NO₂*).

  • Quantification: As NO₂* decays to its ground state, it emits a photon. The photomultiplier tube detects this luminescence, providing a signal directly proportional to the NO concentration.

Protocol B: Detection of DNA Adducts via HPLC-ESI-MS/MS (For NOZ)

Rationale: To confirm that NOZ acts via alkylation rather than NO donation, specific DNA adducts must be quantified. Standard basic hydrolysis degrades pH-sensitive adducts; therefore, mild acidic enzymatic hydrolysis is required to preserve the structural integrity of the targets[4].

Step-by-Step Methodology:

  • Electrophilic Incubation: Incubate 10 mM NOZ with calf thymus DNA (ct-DNA) in a physiological buffer at 37°C for 15 hours to allow electrophilic attack[6].

  • Precipitation: Precipitate the modified DNA using three volumes of cold 100% ethanol, centrifuge at 2500 rpm, and wash with 80% ethanol to remove unreacted NOZ[6].

  • Acidic Enzymatic Hydrolysis: Redissolve the DNA pellet in 83 mM ammonium acetate buffer (pH 5.0). Digest using nuclease P1 and phosphodiesterase. Causality: The acidic pH prevents the degradation of delicate adducts prior to analysis[4].

  • Isotopomeric Spiking: Spike the sample with heavy-isotope labeled internal standards (e.g., ¹⁵N-OHEdG) to account for matrix suppression effects during ionization[4].

  • Mass Spectrometry (SRM): Analyze the hydrolysate via HPLC coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS). Utilize Selective Reaction Monitoring (SRM) targeting the specific mass transition corresponding to the loss of the deoxyribose fragment to definitively quantify OHEdG adducts[4].

Mechanistic Pathway Visualization

MechanisticDivergence RSNO S-Nitrosothiols (e.g., GSNO, SNAP) CuCatalysis Cu+ Catalysis / Homolytic Cleavage RSNO->CuCatalysis NitricOxide Nitric Oxide (NO•) CuCatalysis->NitricOxide sGC Soluble Guanylyl Cyclase (sGC) NitricOxide->sGC Vasodilation Physiological Signaling (Vasodilation) sGC->Vasodilation NOZ 3-Nitroso-2-oxazolidinone (N-Nitroso Compound) Metabolism Hydrolysis / P450 Metabolism NOZ->Metabolism Electrophile Reactive Electrophile (Diazonium Ion) Metabolism->Electrophile DNAAdduct DNA Alkylation (OHEdG Adducts) Electrophile->DNAAdduct Toxicity Mutagenicity / Toxicity DNAAdduct->Toxicity

Divergent pathways of RSNOs (NO signaling) vs. NOZ (DNA alkylation).

References

  • Dennehy, M. K., & Loeppky, R. N. (2005). Mass spectrometric methodology for the determination of glyoxaldeoxyguanosine and O6-hydroxyethyldeoxyguanosine DNA adducts produced by nitrosamine bident carcinogens. Chemical Research in Toxicology, 18(3), 556-565. URL:[Link]

  • Weisenburger, D. D., Salmasi, S., Kaplan, P. A., & Mirvish, S. S. (1987). 3-Nitroso-2-oxazolidinone Administered in Drinking Water to Male MRC-Wistar Rats: Induction of Bone, Hematopoietic, Intestinal, and Liver Tumors. Journal of the National Cancer Institute, 78(4), 761-773. URL:[Link]

  • Stamler, J. S., Simon, D. I., Osborne, J. A., Mullins, M. E., Jaraki, O., Michel, T., Singel, D. J., & Loscalzo, J. (1992). S-nitrosylation of proteins with nitric oxide: synthesis and characterization of biologically active compounds. Proceedings of the National Academy of Sciences, 89(1), 444-448. URL:[Link]

  • Ignarro, L. J., Lippton, H., Edwards, J. C., Baricos, W. H., Hyman, A. L., Kadowitz, P. J., & Gruetter, C. A. (1981). Mechanism of vascular smooth muscle relaxation by organic nitrates, nitrites, nitroprusside and nitric oxide: evidence for the involvement of S-nitrosothiols as active intermediates. Journal of Pharmacology and Experimental Therapeutics, 218(3), 739-749. URL:[Link]

Sources

Comparative

Analytical methods for the quantification of 3-Nitroso-2-oxazolidinone

An In-Depth Guide to the Analytical Quantification of 3-Nitroso-2-oxazolidinone Introduction: The Analytical Imperative for a Novel Nitrosamine The oxazolidinone class of compounds represents a significant achievement in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Analytical Quantification of 3-Nitroso-2-oxazolidinone

Introduction: The Analytical Imperative for a Novel Nitrosamine

The oxazolidinone class of compounds represents a significant achievement in modern medicine, most notably for its role in combating multidrug-resistant Gram-positive bacteria.[1][2] Linezolid, the first clinically available oxazolidinone, fundamentally changed the therapeutic landscape for treating serious infections.[2] However, the very chemical scaffold that imparts this therapeutic benefit—the 2-oxazolidinone ring—also presents a potential vulnerability. Under specific processing conditions where nitrosating agents may be present, the secondary amine within the oxazolidinone structure can theoretically be converted into a nitrosamine, such as 3-Nitroso-2-oxazolidinone.

Nitrosamine impurities in pharmaceuticals are a major safety concern for global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), due to their classification as probable or possible human carcinogens.[3][4] The unexpected discovery of nitrosamines like N-nitrosodimethylamine (NDMA) in common medications has led to stringent regulatory requirements for their control.[3][5] Consequently, any pharmaceutical product containing an oxazolidinone moiety necessitates a thorough risk assessment for the potential presence of 3-Nitroso-2-oxazolidinone.

This guide provides a comprehensive comparison of analytical methodologies for the robust and sensitive quantification of 3-Nitroso-2-oxazolidinone. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and delve into the causality behind methodological choices, ensuring that each protocol functions as a self-validating system. We will explore the leading analytical technologies, offering field-proven insights to guide researchers, quality control analysts, and drug development professionals in selecting and implementing the most appropriate method for this critical task.

Core Challenges in Nitrosamine Quantification

The analytical task is defined by a formidable set of challenges. Nitrosamine impurities must be detected at exceptionally low levels, often in the parts-per-billion (ppb) range, to comply with the acceptable intake (AI) limits set by regulators.[6][7] This pursuit of sensitivity is complicated by three primary factors:

  • Complex Sample Matrices: Active pharmaceutical ingredients (APIs) and formulated drug products are complex mixtures. Excipients, counter-ions, and the API itself can interfere with the analysis, causing signal suppression or enhancement in mass spectrometry or co-eluting with the analyte in chromatography.[8]

  • Analyte Instability: Nitrosamines can be chemically labile. Care must be taken during sample preparation and analysis to prevent degradation, which would lead to an underestimation of the impurity level.

  • Artifactual Formation: Perhaps the most insidious challenge is the risk of artificially forming the nitrosamine during the analytical process itself. If the sample preparation or analytical conditions bring residual amines and nitrosating agents together, the measured result will not reflect the true level of contamination in the product.[8]

A robust analytical method, therefore, hinges on a meticulously designed sample preparation strategy that can cleanly isolate the target analyte while mitigating these risks.

Comparative Analysis of Key Analytical Techniques

The quantification of trace-level nitrosamines demands techniques that offer exceptional sensitivity and selectivity. While several methods exist, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the industry standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely considered the gold standard for nitrosamine analysis due to its versatility, sensitivity, and applicability to a broad range of compounds, including those that are non-volatile or thermally labile.[9][10]

  • Principle of Operation: This technique first separates the 3-Nitroso-2-oxazolidinone from other components in the sample extract using High-Performance Liquid Chromatography (HPLC). The analyte then enters the mass spectrometer, where it is ionized. A specific precursor ion (the ionized molecule) is selected, fragmented, and one or more characteristic product ions are monitored. This highly specific detection mode, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and minimizes interference from the sample matrix.[11][12]

  • Causality Behind Experimental Choices:

    • Chromatography: Given the polar nature of the oxazolidinone ring, a reversed-phase C18 column is the logical starting point for chromatographic separation.[10][13] The mobile phase typically consists of a water/organic solvent (methanol or acetonitrile) gradient with a small amount of an acid modifier, like formic acid. The acid serves a dual purpose: it protonates the analyte to aid in positive mode ionization and improves the chromatographic peak shape.

    • Ionization: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) is often favored for nitrosamine analysis.[10][11] APCI is a gas-phase ionization technique that is generally less susceptible to matrix suppression than ESI, a critical advantage when analyzing complex pharmaceutical samples. For 3-Nitroso-2-oxazolidinone, positive ionization mode would be selected to generate the protonated molecule [M+H]+.

    • Detection (MRM): The power of tandem mass spectrometry lies in the specificity of the MRM transition. For 3-Nitroso-2-oxazolidinone (C₃H₄N₂O₃, Mol. Wt.: 116.08), a plausible primary transition would be the precursor ion m/z 117.1 fragmenting to a stable product ion upon collision-induced dissociation. A likely fragmentation would involve the loss of the nitroso group (NO), resulting in a product ion around m/z 87.1. A secondary, confirmatory transition would also be monitored to ensure identity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique renowned for its high sensitivity and excellent chromatographic resolution, particularly for volatile and semi-volatile compounds.[14]

  • Principle of Operation: In GC, the sample is vaporized in a heated inlet and separated based on its boiling point and interaction with a stationary phase inside a long capillary column. The separated components then enter the mass spectrometer for detection.[15]

  • Causality Behind Experimental Choices:

    • Applicability: The primary consideration for using GC is the thermal stability of the analyte. Many nitrosamines are amenable to GC, but some can degrade at the high temperatures of the injection port.[15][16] Therefore, the suitability of GC for 3-Nitroso-2-oxazolidinone would require experimental verification.

    • Sample Introduction: If thermally stable, direct liquid injection can be used. Alternatively, static headspace analysis offers a significant advantage by selectively introducing volatile and semi-volatile analytes into the GC system while leaving non-volatile matrix components behind, thereby providing a very effective sample cleanup.[17][18]

    • Chromatography: A mid-to-high polarity column, such as a WAX-type phase, is typically chosen for nitrosamine separation to achieve good peak shape and resolution.[18]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with a UV detector is a workhorse of the pharmaceutical industry, valued for its robustness and cost-effectiveness. However, its utility for this specific application is severely limited.

  • Principle of Operation: This method separates compounds via HPLC, and detection is based on the analyte's ability to absorb light at a specific wavelength.

  • Applicability: The fundamental drawback is a lack of sensitivity and selectivity.[10] Regulatory limits for nitrosamines are far below what can typically be achieved with UV detection. Furthermore, the 3-Nitroso-2-oxazolidinone molecule lacks a strong chromophore that would allow for sensitive detection, and matrix components could easily co-elute and interfere with quantification. This method is therefore not recommended for trace-level quantification of nitrosamine impurities but may be suitable for analyzing the parent drug or related substances at much higher concentrations.

Performance Comparison of Analytical Methods

The choice of method involves a trade-off between performance, cost, and complexity. The following table summarizes the expected performance characteristics for the quantification of 3-Nitroso-2-oxazolidinone.

Performance CharacteristicLC-MS/MSGC-MS / Headspace GC-MSHPLC-UV
Selectivity Excellent (MRM is highly specific)Very Good to ExcellentPoor to Fair
Sensitivity (Typical LOQ) 0.1 - 5 ppb (ng/g)0.1 - 10 ppb (ng/g)> 1000 ppb (µg/g)
Throughput HighModerate to HighHigh
Matrix Effect Susceptibility Moderate (can be mitigated with APCI and sample prep)Low (especially with Headspace)High
Thermal Lability Concern NoYesNo
Instrumentation Cost HighHighLow
Regulatory Acceptance HighHighLow (for trace analysis)
Primary Application Confirmatory & Quantitative Analysis Confirmatory & Quantitative Analysis Not suitable for trace impurity analysis

Note: LOQ (Limit of Quantification) values are estimates based on typical performance for similar small-molecule nitrosamines and are highly matrix-dependent.[10][17][18]

Experimental Protocols and Workflows

A robust analytical method is built on a detailed, validated protocol. Below is a representative protocol for the recommended LC-MS/MS method, designed as a self-validating system through the inclusion of an internal standard and system suitability checks.

Recommended Method: LC-MS/MS Protocol

1. Objective: To quantify 3-Nitroso-2-oxazolidinone in a drug substance with a target LOQ of ≤ 1.0 ng/mg (1 ppm).

2. Reagents and Materials:

  • Reference Standard: 3-Nitroso-2-oxazolidinone

  • Internal Standard (IS): Isotope-labeled 3-Nitroso-2-oxazolidinone (e.g., ¹³C₃, ¹⁵N₂) is ideal. If unavailable, a structurally similar compound not present in the sample can be used.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

  • Reagents: Formic Acid (LC-MS grade)

  • Sample Preparation: 0.22 µm Syringe Filters (PTFE)

3. Standard and Sample Preparation:

  • Internal Standard (IS) Spiking Solution (100 ng/mL): Prepare in 50:50 Methanol:Water.

  • Stock Standard Solution (100 µg/mL): Accurately weigh and dissolve 3-Nitroso-2-oxazolidinone reference standard in Methanol.

  • Calibration Standards (0.5 - 50 ng/mL): Prepare a series of calibration standards by serially diluting the Stock Standard Solution. Fortify each standard with the IS Spiking Solution to a final IS concentration of 10 ng/mL.

  • Sample Preparation:

    • Accurately weigh 100 mg of the drug substance into a centrifuge tube.

    • Add 0.9 mL of diluent (e.g., 1% Formic Acid in Water).

    • Add 0.1 mL of the IS Spiking Solution (to achieve 10 ng/mL IS concentration).

    • Vortex for 5 minutes to dissolve the sample.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

4. LC-MS/MS Instrumental Conditions:

ParameterSettingRationale
HPLC System Agilent 1290 Infinity II or equivalentHigh-pressure system for robust and reproducible chromatography.
Column Ascentis® Express C18, 100 x 2.1 mm, 2.7 µmProvides good retention and peak shape for polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase for reversed-phase LC-MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase; formic acid maintains pH and aids ionization.
Gradient 5% B to 95% B over 8 minutesA standard gradient to elute the analyte and clean the column.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µL
MS System Agilent 6400 Series Triple Quadrupole or equivalent[10]High-sensitivity instrument required for trace analysis.
Ion Source Atmospheric Pressure Chemical Ionization (APCI), Positive ModeRobust ionization technique, less prone to matrix effects for nitrosamines.[11]
MRM Transitions Analyte: Q1: 117.1 -> Q3: 87.1 (Quantifier), 57.0 (Qualifier) IS: (Specific to the chosen IS)Provides high selectivity and specificity for quantification and confirmation. (Note: These are hypothetical transitions based on chemical structure).
Gas Temp. 350 °COptimized for desolvation in the APCI source.
Vaporizer Temp. 400 °C
Dwell Time 100 msBalances signal intensity with the number of points across the peak.

5. System Suitability Test (SST):

  • Before sample analysis, inject a mid-level calibration standard five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak areas: ≤ 15.0%

    • Signal-to-Noise (S/N) ratio for the LOQ standard: ≥ 10

6. Validation and Quality Control:

  • The method must be fully validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[6][19]

  • A solvent blank and a matrix blank should be run to ensure no background contamination.

Visualizing the Analytical Process

Diagrams can clarify complex workflows and principles. The following have been generated using Graphviz to illustrate the key processes.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Weigh Drug Substance add_is 2. Add Internal Standard (IS) weigh->add_is dissolve 3. Dissolve & Extract add_is->dissolve centrifuge 4. Centrifuge dissolve->centrifuge filter 5. Filter Supernatant centrifuge->filter inject 6. Inject into LC-MS/MS filter->inject separate 7. HPLC Separation inject->separate detect 8. MS/MS Detection (MRM) separate->detect integrate 9. Integrate Peaks (Analyte & IS) detect->integrate calculate 10. Calculate Concentration integrate->calculate report 11. Report Result calculate->report

Caption: A typical analytical workflow for the quantification of 3-Nitroso-2-oxazolidinone.

MRM cluster_source Ion Source (APCI) cluster_quads Tandem Mass Spectrometer Analyte_Ion [M+H]+ (Precursor Ion, m/z 117.1) Q1 Quadrupole 1 (Q1) Selects m/z 117.1 Analyte_Ion->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Precursor Ion Product_Ion1 Product Ion 1 (m/z 87.1) Q2->Product_Ion1 Product_Ion2 Other Fragments (Discarded) Q2->Product_Ion2 Q3 Quadrupole 3 (Q3) Selects Product Ions Detector Detector Monitors Product Ions Q3->Detector Selected Product Ion Product_Ion1->Q3 Product_Ion2->Q3

Caption: The principle of Multiple Reaction Monitoring (MRM) for selective detection.

Conclusion

The quantification of 3-Nitroso-2-oxazolidinone presents a significant but manageable analytical challenge. Due to the need for high sensitivity and selectivity to meet stringent regulatory expectations, LC-MS/MS stands out as the most suitable and robust analytical technique .[9] Its ability to handle potentially non-volatile and thermally labile compounds, combined with the specificity of MRM detection, provides the highest level of confidence in the analytical results. While GC-MS is a powerful alternative, its applicability is conditional on the thermal stability of the analyte.

Successful implementation of any method is critically dependent on a well-designed sample preparation protocol that minimizes matrix effects and prevents the artifactual formation of the nitrosamine. The protocol must be rigorously validated under ICH guidelines to ensure the data is reliable, reproducible, and defensible for regulatory submission.[19] By understanding the principles behind each analytical choice and embedding quality control measures throughout the workflow, laboratories can confidently and accurately monitor for the presence of 3-Nitroso-2-oxazolidinone, ensuring the safety and quality of pharmaceutical products.

References

  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation | Organic Process Research & Development - ACS Publications. (2025, November 7).
  • Sample Preparation Strategies for Nitrosamine Testing. (2025, December 20).
  • Advancing nitrosamines analysis with gas chromatography. (2022, June 16).
  • Application of chromatographic techniques in the analysis of total nitrosamines in water.
  • Development and validation of assay methods for nitrosamines in your pharmaceutical specialities - Eurofins.
  • Gas Chromatography Detection of Nitrosamines in Food and Beverages. (2019, September 10).
  • Method 8070A: Nitrosamines by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods - EPA.
  • Control of Nitrosamine Impurities in Human Drugs - FDA.
  • Recent Updates in the Regulation of Nitrosamine Impurities - Zamann Pharma Support. (2025, February 26).
  • Quantification of Trace Nitrosamines with GC-MS: When and Why It's Used. (2025, August 17).
  • Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. (2023, September 8).
  • An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC. (2025, April 29).
  • Guidance for product registrants on management of nitrosamine impurities in therapeutic products - Health Sciences Authority. (2019, September 3).
  • Why Regulatory Agencies Require Validated Methods for Nitrosamines. (2025, November 22).
  • CDER Nitrosamine Impurity Acceptable Intake Limits - FDA. (2026, March 19).
  • Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC.
  • Challenges and winning strategies to develop an analytical method for Nitrosamines - Aurigene Pharmaceutical Services. (2024, May 15).
  • Nitrosamines Analysis in Pharmaceuticals - Agilent.
  • Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter - Sigma-Aldrich.
  • A Comparative Guide to Analytical Methods for 3-Amino-2-oxazolidinone (AOZ) Quantification - Benchchem.
  • Application Notes & Protocols: Detection of 3- Amino-2-oxazolidinone (AOZ) by HPLC and LC - Benchchem.
  • Determinations of residual furazolidone and its metabolite, 3-amino-2-oxazolidinone (AOZ), in fish feeds by HPLC-UV and LC-MS/MS, respectively - PubMed. (2007, February 21).
  • LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PMC. (2025, October 1).
  • LC-MS/MS Method for Simultaneous Determination of Three Oxazolidinone | DDDT. (2025, October 1).
  • Current Updates on Oxazolidinone and Its Significance - PMC.
  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - MDPI. (2021, July 14).

Sources

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